15-methyl-15S-PGE2
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-17,19,23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGQFHNPNWBVPT-DSFPJDRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303519 | |
| Record name | (15S)-15-Methylprostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35700-27-7 | |
| Record name | (15S)-15-Methylprostaglandin E2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35700-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15(S)-15-Methylprostaglandin E2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (15S)-15-Methylprostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Part 1: Introduction to 15-methyl-15S-PGE2: A Stable Analog for a Fleeting Signal
An In-depth Technical Guide to the 15-methyl-15S-PGE2 Signaling Pathway
Prostaglandin E2 (PGE2) is a principal pro-inflammatory and homeostatic lipid mediator derived from arachidonic acid via the cyclooxygenase (COX) pathway.[1][2] Its signaling is pivotal in a vast array of physiological and pathological processes, including inflammation, pain, cancer, and tissue regeneration.[3][4] However, the study of PGE2 is complicated by its rapid metabolic inactivation. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) swiftly converts PGE2 into 15-keto-PGE2, a metabolite with significantly lower biological activity.[1][2] This rapid degradation poses a significant challenge for in-vitro and in-vivo experimental systems designed to elucidate its signaling mechanisms.
To overcome this limitation, synthetic analogs were developed. This compound is a potent and metabolically stable analog of PGE2.[5] The key structural modification—the addition of a methyl group at the C15 position—renders it resistant to oxidation by 15-PGDH. This stability makes this compound an invaluable pharmacological tool, allowing researchers to probe the downstream consequences of sustained PGE2 receptor activation. It has been investigated for its potent gastric antisecretory, antiulcer, and cytoprotective properties, demonstrating its therapeutic potential.[5][6][7] This guide provides a comprehensive overview of the this compound signaling pathway, from receptor engagement to downstream cellular responses, and presents detailed methodologies for its investigation.
Part 2: The Molecular Machinery: EP Receptors and Divergent Signaling Cascades
Like its endogenous counterpart, this compound exerts its effects by binding to the E-prostanoid (EP) family of G-protein coupled receptors (GPCRs).[3] There are four distinct EP receptor subtypes—EP1, EP2, EP3, and EP4—each coupled to different intracellular G-proteins, leading to divergent signaling cascades.[2][3] The specific cellular response to this compound is therefore dictated by the expression profile of these receptors on the target cell.
-
EP1 Receptor (Gq-coupled): Activation of the EP1 receptor engages the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent enzymes, leading to downstream effects on processes like smooth muscle contraction and neurotransmission.[3][8]
-
EP2 & EP4 Receptors (Gs-coupled): Both EP2 and EP4 receptors couple to the stimulatory G-protein, Gαs.[9] Upon ligand binding, Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[9] cAMP is a ubiquitous second messenger that activates Protein Kinase A (PKA).[3] PKA then phosphorylates a multitude of downstream substrates, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression. Beyond the canonical Gs-cAMP pathway, EP2 and EP4 activation can also trigger non-canonical signaling, including the Phosphatidylinositol-3-Kinase (PI3K)/Akt survival pathway and the β-catenin pathway, which are crucial in cell proliferation and cancer progression.[9][10]
-
EP3 Receptor (Gi-coupled): The EP3 receptor primarily couples to the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3] This action directly counteracts the signaling from EP2 and EP4 receptors. The EP3 receptor gene also undergoes extensive alternative splicing, leading to multiple isoforms that can couple to different signaling pathways, adding another layer of complexity to its function.
The ability of a single ligand to activate multiple, sometimes opposing, signaling pathways underscores the importance of understanding the specific EP receptor expression patterns in any given biological system.
Caption: Divergent signaling pathways activated by this compound via EP receptors.
Part 3: Quantitative Pharmacology: Binding Affinity and Functional Potency
A key aspect of characterizing the this compound pathway is quantifying its interaction with the EP receptors. This is typically done by measuring binding affinity (how tightly the ligand binds to the receptor) and functional potency (the concentration required to elicit a response).
-
Binding Affinity is often determined through competitive radioligand binding assays, yielding an IC50 value (the concentration of the unlabeled ligand required to displace 50% of a specific radiolabeled ligand). This can be converted to an inhibition constant (Ki ) for a more absolute measure.
-
Functional Potency is measured in cell-based assays and is expressed as the EC50 (the concentration that produces 50% of the maximal response).
While comprehensive data for this compound across all human EP receptor subtypes is sparse in the literature, it is established as a potent agonist. For example, it binds to human myometrium (rich in EP receptors) with approximately twice the affinity of PGE2 itself.[5] The table below provides comparative affinity data for the natural ligand PGE2 and its metabolite 15-keto-PGE2, which highlights the dramatic loss of affinity upon metabolism—a process that this compound is designed to resist.
| Ligand | Receptor | Binding Affinity (IC50) | Source |
| PGE2 | Human EP2 | ~2.94 nM | [9] |
| 15-keto-PGE2 | Human EP2 | ~118 nM | [9] |
| PGE2 | Human EP4 | ~0.434 nM | [9] |
| 15-keto-PGE2 | Human EP4 | ~2,820 nM | [9] |
| This compound | Human Myometrium | ~2x higher affinity than PGE2 | [5] |
Causality Insight: The ~40-fold and ~6500-fold decrease in binding affinity for 15-keto-PGE2 at EP2 and EP4 receptors, respectively, demonstrates why the metabolic stability of this compound is so critical for achieving sustained receptor activation in experimental settings.[9]
Part 4: Investigating the this compound Signaling Pathway: A Methodological Guide
Studying the effects of this compound requires a multi-step approach, from confirming receptor binding to quantifying downstream cellular events. The following workflows provide validated, step-by-step protocols for key experiments.
Workflow 1: Determining Receptor Engagement and Affinity
The foundational experiment is to confirm that this compound directly interacts with a specific EP receptor and to quantify that interaction. A competitive radioligand binding assay is the gold standard for this purpose.
-
Expertise & Causality: This assay is critical because it directly measures the physical interaction between the ligand and the receptor population in a membrane preparation, independent of downstream signaling events. This allows for the precise determination of binding affinity (Ki). A known high-affinity radiolabeled ligand, typically [3H]PGE2, is used as a tracer. The unlabeled "cold" ligand (this compound) is added at increasing concentrations to compete for the binding sites. The reduction in radioactivity bound to the membranes reflects the ability of the test compound to occupy the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Cell Membrane Preparation:
-
Culture cells (e.g., HEK293) stably expressing a single human EP receptor subtype.
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Homogenize the cells (Dounce or polytron homogenizer) and centrifuge at low speed (e.g., 500 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with lysis buffer, re-centrifuge, and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant amount of cell membranes (e.g., 10-20 µg protein/well).
-
Add a constant concentration of [3H]PGE2 (typically at or below its Kd value).
-
Add increasing concentrations of unlabeled this compound (e.g., 10^-11 to 10^-5 M).
-
For non-specific binding (NSB) control wells, add a high concentration of unlabeled PGE2 (e.g., 10 µM).
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This traps the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the NSB counts from all other counts to get specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow 2: Quantifying Second Messenger Activation
Once binding is confirmed, the next step is to measure the functional consequence: the generation of second messengers. The choice of assay is dictated by the receptor's G-protein coupling.
-
Expertise & Causality: This step validates that ligand binding translates into a cellular signal. For EP2/EP4, a cAMP assay is the direct readout of Gs activation. For EP1, a calcium mobilization assay directly measures Gq pathway activation. These assays are highly sensitive and can be performed in high-throughput formats, making them ideal for pharmacology and drug screening.
Sources
- 1. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COX-2–PGE2 Signaling Impairs Intestinal Epithelial Regeneration and Associates with TNF Inhibitor Responsiveness in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of 15(S)-15-methyl prostaglandin E2 methyl ester on phospholipid metabolism in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2-Induced COX-2 Expressions via EP2 and EP4 Signaling Pathways in Human LoVo Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Engineering Stability and Potency in a Prostaglandin Analog
An In-Depth Technical Guide: Characterizing the Receptor Binding Affinity of 15-methyl-15S-PGE2
Prostaglandin E2 (PGE2) is a principal prostanoid, a lipid mediator derived from arachidonic acid that orchestrates a vast array of physiological and pathological processes, including inflammation, pain, fever, and tissue homeostasis.[1][2] Its therapeutic potential, however, is often curtailed by its rapid metabolic inactivation, primarily through oxidation of the C15 hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3]
To overcome this limitation, synthetic analogs have been developed. This compound is a potent, metabolically stable analog of PGE2 designed for enhanced biological activity.[4][5] The strategic addition of a methyl group at the C15 position sterically hinders enzymatic degradation, while the preservation of the 'S' configuration at this chiral center maintains the stereochemistry crucial for potent receptor interaction. This guide provides a detailed examination of the receptor binding profile of this compound, the methodologies to precisely quantify its affinity, and the functional consequences of its interaction with the prostaglandin E2 receptor family.
The Prostaglandin E2 Receptor Family: Four Subtypes, Diverse Signals
The biological effects of PGE2 and its analogs are mediated by a family of four distinct G protein-coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4.[1][6][7] Each subtype exhibits a unique tissue distribution and, critically, couples to different intracellular G proteins, thereby initiating distinct signaling cascades.[1][8] Understanding these pathways is fundamental to interpreting the functional outcomes of ligand binding.
-
EP1 Receptor: Couples to Gαq, activating Phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations ([Ca²⁺]i) and activation of Protein Kinase C (PKC).[8][9]
-
EP2 & EP4 Receptors: Both couple to Gαs, which activates adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger that activates Protein Kinase A (PKA).[8][9][10] While both elevate cAMP, the EP4 receptor can also engage alternative pathways, such as the PI3K/Akt pathway.[8][11]
-
EP3 Receptor: Primarily couples to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8][9] This action often counteracts the signaling from EP2 and EP4 receptors.
Caption: Signaling pathways of the four EP receptor subtypes.
Binding Affinity Profile of this compound
This compound is characterized as a highly potent PGE2 analog. Direct quantitative comparisons across all human EP receptor subtypes are not consolidated in a single study, but specific data points highlight its high affinity. For instance, studies on human myometrium—a tissue rich in prostaglandin receptors—demonstrate that this compound binds with twice the affinity of the endogenous ligand, PGE2.[4][5] This suggests a particularly strong interaction with the EP receptors expressed in that tissue. Its potency is further illustrated by its ability to contract uterine smooth muscle at concentrations ten times lower than prostaglandin E1.[4][5]
| Parameter | Ligand | Receptor/Tissue | Value | Reference |
| Binding Affinity | This compound | Human Myometrium | ~2x higher than PGE2 | [4][5] |
| Functional Potency | This compound | Uterine Smooth Muscle | ~10x more potent than PGE1 | [4][5] |
Note: This table summarizes available data. Comprehensive Ki values across all four cloned human EP receptor subtypes require dedicated competitive binding studies.
Core Methodologies for Quantifying Binding Affinity
Determining the binding affinity of a compound like this compound is a cornerstone of its pharmacological characterization. The following experimental systems represent the industry standards for obtaining robust and reproducible affinity and kinetic data.
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are the definitive method for quantifying receptor affinity (Kd, Ki) and density (Bmax).[12][13] The principle relies on the use of a radioactive isotope-labeled ligand (radioligand) that binds to the receptor of interest.
Experimental Approach: Competitive Binding Assay
The most effective way to determine the affinity of an unlabeled compound (the "competitor," e.g., this compound) is through a competitive binding assay.[14] This experiment measures the ability of increasing concentrations of the unlabeled competitor to displace the specific binding of a fixed concentration of a suitable radioligand (e.g., [³H]-PGE2). The resulting data are used to calculate the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand), which is then converted to the inhibition constant (Ki).[15]
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for an EP Receptor
This protocol provides a validated framework. The choice of receptor source is critical; using membranes from a stable cell line (e.g., HEK293 or CHO) expressing a single human EP receptor subtype ensures specificity.[16][17][18]
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human EP receptor of interest (e.g., EP4).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[19]
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[19] This is essential for normalizing the data (e.g., fmol/mg protein).
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add 150 µL of membranes, 50 µL of assay buffer, and 50 µL of radioligand (e.g., [³H]-PGE2 at its Kd concentration).
-
Non-Specific Binding (NSB): Add 150 µL of membranes, 50 µL of a high concentration of unlabeled PGE2 (e.g., 10 µM) to saturate all specific binding sites, and 50 µL of radioligand. The causality here is that any remaining radioligand binding in the presence of a saturating excess of cold ligand is considered non-specific (e.g., to the filter or lipids).
-
Competition: Add 150 µL of membranes, 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), and 50 µL of radioligand.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[19] The choice of time and temperature is a trade-off between reaching equilibrium for high-affinity ligands and preventing ligand/receptor degradation.[12][13]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C pre-soaked in polyethyleneimine to reduce NSB).[19] This step must be fast to prevent dissociation of the ligand-receptor complex.
-
Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the trapped radioactivity using a scintillation counter (e.g., MicroBeta counter).[19]
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use a non-linear regression model (sigmoidal dose-response) to fit the curve and determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15][19]
-
Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Approach
SPR is a powerful optical technique that measures molecular interactions in real-time without the need for labels.[20][21] It provides kinetic data (association rate, kₐ; dissociation rate, kₔ) in addition to equilibrium affinity (Kₔ).
Principle of Operation
For a small molecule-protein interaction, the larger molecule (the GPCR) is typically immobilized on a sensor chip surface. The small molecule (this compound) is then flowed across the surface in a microfluidics system.[20] Binding of the small molecule to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[21]
Caption: General workflow for an SPR experiment.
Causality in Experimental Design
-
Receptor Immobilization: The choice of immobilization strategy is critical to ensure the receptor remains active.[22] Methods like capture of a tagged receptor (e.g., His-tag) are often gentler than direct covalent linkage.
-
Analyte Concentration: A wide range of analyte concentrations, spanning below and above the expected Kₔ, is necessary to accurately model the kinetics.
-
Flow Rate: The flow rate must be high enough to ensure the binding is not "mass transport limited," meaning the rate of binding is determined by the interaction itself, not by how fast the analyte can diffuse to the surface.
Functional Assays: Linking Binding to Biological Response
While not a direct measure of binding affinity (Ki), functional assays measure the biological consequence of that binding, reported as potency (EC₅₀ for agonists, IC₅₀ for antagonists).[23] For agonists like this compound, these assays are crucial for confirming that binding leads to receptor activation.
-
For EP2/EP4 (Gαs): cAMP accumulation assays are used. Cells expressing the receptor are stimulated with the ligand, and the subsequent increase in intracellular cAMP is measured, often using HTRF or ELISA-based kits.[24] The concentration of ligand that produces 50% of the maximal cAMP response is the EC₅₀.
-
For EP1 (Gαq): Calcium mobilization assays are employed. Ligand binding triggers a release of intracellular calcium, which can be detected using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) in a plate reader.[18]
-
For EP3 (Gαi): A forskolin-induced cAMP accumulation assay is used. Forskolin is used to stimulate adenylyl cyclase and raise cAMP levels. The ability of the EP3 agonist to inhibit this rise in cAMP is then measured.
Conclusion
This compound is a synthetic prostaglandin E2 analog engineered for metabolic stability and high potency. Its biological effects are driven by high-affinity interactions with the four EP receptor subtypes. A comprehensive understanding of its binding profile requires a multi-faceted approach. Radioligand binding assays provide the definitive measure of affinity (Ki), establishing a quantitative basis for its potency. Complementary techniques like Surface Plasmon Resonance offer a label-free method to dissect the kinetics of the binding event, while functional assays confirm that this binding translates into the expected downstream signaling. Together, these methodologies provide the critical data required by researchers and drug developers to fully characterize the pharmacology of this important molecule and its potential therapeutic applications.
References
- GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc.
- Prostaglandin E2 receptor. (n.d.). In Wikipedia.
- Fedyk, E. R., Phipps, R. P. (1996). Prostaglandin E2 receptors of the EP2 and EP4 subtypes regulate activation and differentiation of mouse B lymphocytes to IgE-secreting cells. Proceedings of the National Academy of Sciences, 93(20), 10978-10983.
- Prostaglandin E2 (PGE2). (n.d.). Domain Therapeutics Group.
- Dey, I., Lejeune, M., & Chadee, K. (2006). Prostaglandin E2 receptor distribution and function in the gastrointestinal tract. British Journal of Pharmacology, 149(6), 611-623.
- (15S)-15-Methylprostaglandin E2. (n.d.). MedChemExpress.
- Markosyan, N., Ammoscato, F., & Per-Henrik, P. (2018). The complex role of prostaglandin E2-EP receptor signaling in wound healing.
- Lanza, F., et al. (2018). GPCR-radioligand binding assays. Methods in Molecular Biology, 1705, 147-160.
- Okada, Y., et al. (1999). Prostaglandin E2 Receptors of the EP2 and EP4 Subtypes Downregulate Tumor Necrosis Factor Alpha-Induced Intercellular Adhesion molecule-1 Expression in Human Gingival Fibroblasts. Journal of Periodontal Research, 34(8), 478-485.
- What are PGE2 antagonists and how do they work? (2024).
- PharmaOnco™ HEK293T-Tg(Human EP4 Receptor) Stable Cell Line, Single Clone. (n.d.).
- Hull, M. A., et al. (2005). Prostaglandin EP receptors: Targets for treatment and prevention of colorectal cancer? Molecular Cancer Therapeutics, 4(8), 1171-1180.
- Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.).
- Prostaglandin EP2 receptor. (n.d.). In Wikipedia.
- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Drake, A. W., et al. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 328(1), 45-52.
- Human Recombinant EP2 Prostanoid Receptor Stable Cell Line. (n.d.). GenScript.
- Receptor-Ligand Binding Assays. (n.d.). Labome.
- A beginner's guide to surface plasmon resonance. (2023). The Biochemist.
- 15(S)-15-methyl Prostaglandin E2. (n.d.). GlpBio.
- 15(S)-15-methyl Prostaglandin E2. (n.d.). Cayman Chemical.
- Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). Methods in Enzymology, 655, 1-22.
- Gain in accuracy by optimizing your Gαs coupled GPCR assays. (2024). Revvity.
- Abramovitz, M., et al. (2001). Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. Molecular Pharmacology, 59(6), 1446-1452.
- Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2). (n.d.). Invitrogen.
- 15(S)-15-methyl Prostaglandin E2. (n.d.). Bertin Bioreagent.
- Myatt, L., et al. (2012). Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms. Endocrinology, 153(10), 5062-5071.
- IC50, EC50 and Kd: What is the Difference and Why Do They m
- The difference between Ki, Kd, IC50, and EC50 values. (2019). The Science Snail.
Sources
- 1. domaintherapeutics.com [domaintherapeutics.com]
- 2. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 3. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.cn [glpbio.cn]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostaglandin E2 receptor - Wikipedia [en.wikipedia.org]
- 7. What are PGE2 antagonists and how do they work? [synapse.patsnap.com]
- 8. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PGE2-EP receptor signaling pathways [pfocr.wikipathways.org]
- 10. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. multispaninc.com [multispaninc.com]
- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor-Ligand Binding Assays [labome.com]
- 15. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 16. PharmaOnco™ HEK293T-Tg(Human EP4 Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]
- 17. genscript.com [genscript.com]
- 18. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 21. portlandpress.com [portlandpress.com]
- 22. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 23. promegaconnections.com [promegaconnections.com]
- 24. revvity.com [revvity.com]
A Senior Application Scientist's Guide to the Stereoselective Synthesis of 15-Methyl-15S-PGE₂
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
15-methyl-15S-PGE₂, a synthetic analog of Prostaglandin E₂ (PGE₂), offers enhanced metabolic stability and potent biological activity, making it a molecule of significant interest in pharmacology.[1] Its therapeutic applications, particularly as a potent gastric antisecretory and uterine stimulant, necessitate a robust and stereocontrolled synthetic pathway.[1] The primary challenge in its synthesis lies in the precise construction of multiple stereocenters, especially the quaternary chiral center at C-15. This guide provides an in-depth examination of a well-established synthetic strategy, rooted in the seminal work of Corey, focusing on the key transformations and mechanistic rationale required to achieve high stereochemical fidelity. We will dissect the retrosynthetic logic, detail the critical experimental protocols, and present the underlying principles that ensure the synthesis is both efficient and reproducible.
Introduction: The Significance of 15-Methyl-15S-PGE₂
Prostaglandin E₂ is a principal mediator of inflammation and various physiological processes, but its therapeutic use is hampered by rapid metabolic deactivation, primarily through oxidation of the C-15 hydroxyl group.[2] The introduction of a methyl group at the C-15 position sterically hinders this oxidation, leading to a compound, 15-methyl-PGE₂, with a significantly longer biological half-life and sustained activity.[1]
The stereochemistry at C-15 is paramount; the (S)-configuration is crucial for its potent biological effects, which include binding to human myometrium with twice the affinity of natural PGE₂. Consequently, the development of a stereoselective synthesis that reliably produces the (15S)-epimer is a critical objective for its application in drug development. This guide focuses on a convergent and widely adopted synthetic approach that begins with the well-known Corey lactone, a versatile building block in prostaglandin synthesis.[3]
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of 15-methyl-15S-PGE₂ reveals a convergent strategy hinging on three key fragments: the cyclopentanone core, the α-side chain, and the ω-side chain.
The synthesis begins with the commercially available and enantiopure Corey lactone, which provides the foundational stereochemistry of the cyclopentane ring. The overall strategy involves:
-
Functionalization of the Corey Lactone: Oxidation of the primary alcohol to an aldehyde (the Corey aldehyde) sets the stage for the introduction of the ω-side chain.
-
Installation of the ω-Side Chain: A stereoselective nucleophilic addition to a ketone intermediate establishes the crucial C-15 quaternary stereocenter. This is the cornerstone of the synthesis.
-
Installation of the α-Side Chain: A Wittig or Horner-Wadsworth-Emmons reaction is employed to append the carboxylic acid-bearing α-chain.
-
Final Functional Group Manipulations: Deprotection and oxidation steps unveil the final 15-methyl-15S-PGE₂ structure.
This approach allows for the careful and controlled construction of the complex molecule, addressing the stereochemical challenges in a stepwise and validated manner.
Core Synthetic Pathway: A Mechanistic Walkthrough
The forward synthesis from the Corey lactone is a multi-step process where each reaction is chosen for its reliability, stereocontrol, and yield.
Diagram: Synthetic Workflow for 15-methyl-15S-PGE₂
Caption: Key transformations in the stereoselective synthesis of 15-methyl-15S-PGE₂.
Detailed Experimental Protocols & Scientific Rationale
This section details the critical steps of the synthesis, emphasizing the causality behind procedural choices.
Step 1: Preparation of the Corey Aldehyde
-
Protocol:
-
The diol of the Corey lactone is selectively protected at the C-11 secondary alcohol using p-phenylbenzoyl chloride in pyridine. The choice of this bulky protecting group is strategic; it directs the stereochemistry of subsequent reactions.
-
The primary alcohol at C-15 is then oxidized to the corresponding aldehyde (the "Corey aldehyde") using Collins reagent (CrO₃·2Py) or other mild oxidation systems like PCC or Swern oxidation.[3]
-
-
Expert Insight (Causality): The p-phenylbenzoyl (PPB) group is not merely a placeholder. Its steric bulk is crucial for directing the subsequent reduction of the C-9 ketone from the less hindered face, establishing the correct stereochemistry found in natural prostaglandins. Collins oxidation is employed to prevent over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants.
Step 2: Formation of the Enone and Stereoselective Methylation
This two-part step is the crux of the synthesis, where the ω-side chain and the critical C-15 stereocenter are established.
-
Protocol 2a: Horner-Wadsworth-Emmons Reaction
-
The Corey aldehyde is reacted with the sodium salt of dimethyl (2-oxoheptyl)phosphonate. This phosphonate is generated in situ by treating the phosphonate ester with a strong base like sodium hydride (NaH) in an aprotic solvent like THF.
-
This reaction forms the α,β-unsaturated ketone intermediate, predominantly as the desired (E)-isomer.
-
-
Expert Insight (Causality): The Horner-Wadsworth-Emmons reaction is superior to the traditional Wittig reaction for this transformation as it typically favors the formation of the (E)-alkene and the phosphonate byproducts are water-soluble, simplifying purification.
-
Protocol 2b: Stereoselective Methylation
-
The C-15 ketone of the enone intermediate is subjected to nucleophilic attack by an organometallic reagent, such as methyllithium (MeLi) or methylmagnesium bromide (MeMgBr), at low temperature (-78 °C).
-
The reaction yields a mixture of diastereomers at the C-15 position. The (15S)-epimer is the desired product and must be separated from the (15R)-epimer by careful silica gel chromatography.
-
-
Expert Insight (Causality): The stereoselectivity of this addition is influenced by the existing chiral centers on the cyclopentane ring and the bulky PPB protecting group. While not perfectly selective, the reaction provides a workable ratio of the desired (15S)-epimer. Low temperatures are critical to minimize side reactions and improve diastereoselectivity. The separation of these epimers is a key purification step and validates the stereochemical outcome before proceeding.
Step 3: Lactone Reduction and Wittig Olefination
-
Protocol:
-
The lactone is reduced to the corresponding lactol (a cyclic hemiacetal) using one equivalent of diisobutylaluminium hydride (DIBAL-H) at -78 °C.[3]
-
The resulting lactol is, without purification, subjected to a Wittig reaction with the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide and a base like sodium dimsyl. This reaction appends the α-side chain.
-
-
Expert Insight (Causality): The use of DIBAL-H at low temperature is a standard and highly reliable method for the partial reduction of a lactone to a lactol without over-reducing to the diol.[3] The Wittig reaction is performed immediately as the lactol is unstable. The choice of ylide directly installs the complete five-carbon α-chain with the required cis-(Z)-double bond.
Step 4: Final Deprotection and Oxidation
-
Protocol:
-
The PPB protecting group on the C-11 hydroxyl is removed by hydrolysis with potassium carbonate (K₂CO₃) in methanol. This reveals the PGF₂α analog structure.
-
The C-9 hydroxyl group is selectively oxidized to a ketone using Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) or another suitable oxidant. The reaction is carefully monitored to avoid oxidation of the other hydroxyl groups.
-
-
Expert Insight (Causality): The final oxidation step is critical. Jones oxidation is effective but must be performed under controlled conditions to maintain the integrity of the acid-sensitive groups and prevent undesired side reactions. This step converts the PGF₂α scaffold into the desired PGE₂ scaffold, completing the synthesis of 15-methyl-15S-PGE₂. Purification by chromatography is essential to isolate the final product with high purity.
Data Summary and Characterization
The identity and purity of the final product and key intermediates must be rigorously confirmed by analytical methods.
| Compound | Key Transformation | Typical Yield | Key Analytical Data (Expected) |
| Corey Aldehyde | Collins Oxidation | ~85-95% | ¹H NMR: Singlet ~9.7 ppm (aldehyde proton) |
| α,β-Unsaturated Ketone | H-W-E Reaction | ~80-90% | ¹H NMR: Doublets ~6.2 & 6.7 ppm (vinyl protons, J≈16 Hz for E-isomer) |
| 15(S)-methyl-15-hydroxy Int. | Methylation/Separation | ~30-40% (of desired isomer) | ¹H NMR: Singlet ~1.2-1.3 ppm (C-15 methyl protons). Chiral HPLC for enantiomeric purity. |
| 15-methyl-15S-PGE₂ | Final Oxidation/Deprotection | ~60-70% | ¹³C NMR: Carbonyl peak ~210 ppm. Mass Spec: [M+H]⁺ consistent with C₂₁H₃₄O₅. |
Conclusion
The synthesis of 15-methyl-15S-PGE₂ is a testament to the power of strategic, stereocontrolled organic synthesis. By leveraging the foundational stereochemistry of the Corey lactone and employing a series of high-fidelity transformations, it is possible to construct this potent and metabolically robust prostaglandin analog. The key to success lies in the careful execution of the methylation step to create the C-15 quaternary center and the subsequent meticulous purification to isolate the desired (15S)-epimer. This guide provides the fundamental framework and mechanistic understanding necessary for researchers to confidently approach the synthesis of this important pharmaceutical agent.
References
-
Chiral auxiliary . Wikipedia. [Link]
-
Schneider, W. P., Hamilton, R. D., & Rhuland, L. E. (1972). The Synthesis of Prostaglandins E2 and F2α from (15R)- and (15S)-PGA2 . Journal of the American Chemical Society, 94(6), 2122–2123. [Link]
-
Prostaglandin E2 . Wikipedia. [Link]
-
Ionuț, I., & Funeriu, D. P. (2014). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs . Molecules, 19(9), 15015–15043. [Link]
-
Fürstner, A., & Grela, K. (2000). Ring‐Closing Alkyne Metathesis: Application to the Stereoselective Total Synthesis of Prostaglandin E2‐1,15‐Lactone . Angewandte Chemie International Edition, 39(7), 1234-1236. [Link]
-
Park, J. Y., Pillinger, M. H., & Abramson, S. B. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases . Clinical Immunology, 119(3), 229–240. [Link]
- Process for the synthesis of prostaglandin derivatives.
Sources
Part 1: Core Chemical and Physical Properties
An In-depth Technical Guide to 15-methyl-15S-PGE2: Core Chemical Properties, Biological Activity, and Experimental Handling
Audience: Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on this compound, a synthetic and metabolically robust analog of Prostaglandin E2 (PGE2). As a senior application scientist, the goal of this guide is to synthesize technical data with field-proven insights, providing an authoritative resource for professionals utilizing this compound. The structure is designed to logically progress from fundamental chemical properties to biological mechanisms and practical laboratory applications.
This compound, also known as 15(S)-15-methyl PGE2, is a pivotal tool in prostaglandin research. Its defining feature is a methyl group at the C-15 position. This modification sterically hinders the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the rapid degradation of endogenous PGE2.[1][2] This enhanced metabolic stability translates to a longer biological half-life and more sustained activity, making it a potent agent for in vitro and in vivo studies.[3][4][5]
Chemical Identity
Caption: 2D representation of the this compound chemical structure.
Physicochemical Data
The handling and application of this compound are dictated by its physical and chemical properties.
| Property | Value | Source(s) |
| Purity | ≥98% | [3][4] |
| Formulation | Typically supplied as a solution in methyl acetate | [3][4] |
| Solubility (at 25°C) | DMSO: >100 mg/mLEthanol: >100 mg/mLDMF: >100 mg/mLPBS (pH 7.2): >5 mg/mL | [3][4] |
| Storage | -20°C | [3][4] |
| Stability | ≥ 2 years at -20°C | [3] |
Expertise & Experience: The high solubility in common organic solvents like DMSO and ethanol is fundamental for preparing concentrated stock solutions. The limited, though still significant, aqueous solubility in buffered solutions like PBS highlights a critical experimental consideration: when diluting a concentrated organic stock into an aqueous medium, the potential for precipitation exists. This necessitates specific handling protocols, detailed in Part 3, to ensure the compound remains in solution and is delivered at the intended concentration. Storing the compound at -20°C is non-negotiable to prevent degradation and preserve its biological activity over time.[3][4][7]
Part 2: Biological Activity & Mechanism of Action
This compound exerts its biological effects by acting as a potent agonist for the four prostaglandin E2 receptor subtypes: EP1, EP2, EP3, and EP4.[1] These G-protein-coupled receptors are distributed differently across tissues and couple to distinct intracellular signaling pathways, which accounts for the compound's diverse and sometimes opposing physiological effects.[1][8]
Receptor Signaling Pathways
-
EP1 Receptor: Couples to Gq, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentration ([Ca²⁺]i).
-
EP2 & EP4 Receptors: Couple to Gs, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This rise in cAMP typically activates Protein Kinase A (PKA).
-
EP3 Receptor: Primarily couples to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.
Caption: Overview of this compound signaling via EP receptors.
Key Biological Effects
-
Gastrointestinal Cytoprotection: It is a potent gastric antisecretory and antiulcer compound, protecting the gastric mucosa.[3][4][5][6] This is believed to occur by retarding the senescence and exfoliation of epithelial cells.[9]
-
Uterine Contraction: Binds to myometrial receptors with approximately twice the affinity of natural PGE2 and is significantly more potent than PGE1 in contracting uterine smooth muscle.[3][4][5]
-
Immunomodulation: Like PGE2, it can influence immune responses, for example by suppressing T-cell receptor signaling and B-lymphocyte differentiation.[10]
Part 3: Experimental Protocols and Best Practices
The validity of experimental data hinges on the proper preparation and handling of this compound. The following protocols are designed as self-validating systems to ensure compound integrity.
Protocol: Stock Solution Preparation
Objective: To create a stable, concentrated stock solution in an organic solvent.
Materials:
-
This compound (as supplied)
-
Anhydrous DMSO or ethanol
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated pipettes
Methodology:
-
Acclimatization: Allow the vial of this compound to warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial, which could compromise the compound.
-
Solubilization: If the compound is supplied in a solvent (e.g., methyl acetate), the solvent can be evaporated under a gentle stream of nitrogen. Add the desired volume of anhydrous organic solvent (e.g., DMSO) to the vial to achieve a high concentration (e.g., 10-20 mg/mL).
-
Ensure Complete Dissolution: Vortex the vial thoroughly. If necessary, brief sonication in a water bath can be used to ensure all material is dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in amber vials. Store tightly sealed at -20°C. For long-term storage (>6 months), -80°C is preferable.
Trustworthiness: This protocol is self-validating. Using anhydrous solvent minimizes hydrolysis.[11] Aliquoting prevents repeated freeze-thaw cycles of the primary stock, which is a major source of compound degradation. Storing in amber vials protects the light-sensitive compound.
Protocol: Aqueous Working Solution Preparation
Objective: To dilute the organic stock solution into an aqueous buffer for immediate experimental use.
Materials:
-
Prepared organic stock solution of this compound
-
Sterile, appropriate aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
Methodology:
-
Pre-vortex Buffer: Begin by gently vortexing or stirring the aqueous buffer that will receive the compound.
-
Dilution: Withdraw the required volume of the organic stock solution. Slowly dispense the stock solution directly into the vortexing aqueous buffer. Causality: This rapid, turbulent mixing is the most critical step. It ensures that the compound disperses and dissolves in the aqueous phase before it has a chance to precipitate as the solvent environment changes.
-
Final Concentration Check: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is non-physiologic (typically ≤0.1%).
-
Immediate Use: Use the freshly prepared aqueous solution immediately. Aqueous solutions of prostaglandins are significantly less stable than their organic counterparts and should not be stored.[7]
Caption: Recommended workflow for preparing this compound solutions.
References
-
Title: Determination of (15R)- and (15S)-15-methylprostaglandin E2 in human plasma with picogram per milliliter sensitivity by column-switching high-performance liquid chromatography Source: PubMed URL: [Link]
-
Title: TECHNICAL INFORMATION - Prostaglandin E2 Source: MP Biomedicals URL: [Link]
-
Title: Intramuscular administration of 15(S) 15 methyl prostaglandin E2 methyl ester for induction of abortion: a comparison of two dose schedules Source: PubMed URL: [Link]
-
Title: Prostaglandin E2 Source: Wikipedia URL: [Link]
-
Title: Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study Source: PubMed URL: [Link]
-
Title: Safer Targets for Development of Anti-inflammatory Drugs Source: Video Abstract, Bentham Science URL: [Link]
-
Title: The Synthesis of Prostaglandins E2 and F2α from (15R)- and (15S)-PGA2 Source: Journal of the American Chemical Society URL: [Link]
-
Title: The biological activity of the (15S)-15-methyl analogs of prostaglandins. E2 and F2a Source: PubMed URL: [Link]
-
Title: Effects of 15(S)-15-methyl Prostaglandin E2 Methyl Ester on Phospholipid Metabolism in Rat Gastric Mucosa Source: PubMed URL: [Link]
-
Title: Comparison of Intra-Amniotic (15S)-15-methyl-PGF2 Alpha and Intravaginal Prostaglandin E2 for Second-Trimester Uterine Evacuation Source: PubMed URL: [Link]
-
Title: The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Methods of the Analysis of Oxylipins in Biological Samples Source: MDPI URL: [Link]
-
Title: 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Prostaglandin E2 (PGE2) Regulates the 15-Lipoxygenase (15-LOX) Circuit During Corneal Inflammatory Neovascularization Source: Investigative Ophthalmology & Visual Science URL: [Link]
-
Title: Inhibition of 15-PGDH leads to PGE2 accumulation and promotes growth... Source: ResearchGate URL: [Link]
Sources
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 15(S)-15-methyl Prostaglandin E2 | CAS 35700-27-7 | Cayman Chemical | Biomol.com [biomol.com]
- 5. 15(S)-15-methyl Prostaglandin E2 | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mpbio.com [mpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Biological Activity of 15-methyl-15S-PGE₂
This guide provides a comprehensive technical overview of 15-methyl-15S-prostaglandin E₂ (15-methyl-15S-PGE₂), a synthetic analog of the naturally occurring prostaglandin E₂ (PGE₂). Designed for researchers, scientists, and drug development professionals, this document delves into the core biological activities, mechanisms of action, and experimental methodologies associated with this potent compound. We will explore the structural modification that confers its unique stability and potency, focusing on its profound effects on the gastrointestinal and reproductive systems.
Introduction: Engineering Metabolic Stability for Enhanced Potency
Prostaglandin E₂ is a pivotal lipid mediator involved in a vast array of physiological processes, including inflammation, gastric protection, and uterine function[1][2]. However, its therapeutic potential is limited by its rapid metabolic inactivation. The primary catabolic enzyme, 15-hydroxyprostaglandin dehydrogenase (15-PGDH), efficiently oxidizes the hydroxyl group at the C-15 position, rendering the molecule biologically inactive[3][4].
15-methyl-15S-PGE₂ was engineered to overcome this limitation. The introduction of a methyl group at the C-15 position sterically hinders the enzymatic action of 15-PGDH, dramatically increasing the compound's metabolic stability and biological half-life[5][6]. This structural modification results in a potent, long-acting PGE₂ analog with significantly enhanced activity in key biological systems. This guide will focus on its two most well-characterized activities: gastrointestinal cytoprotection and uterine stimulation.
Gastrointestinal Effects: From Acid Suppression to Cellular Protection
15-methyl-15S-PGE₂ is a powerful gastric antisecretory and antiulcer agent[5][7][8][9]. Its actions in the gastrointestinal tract are multifaceted, extending beyond simple inhibition of acid secretion to a broader mechanism known as "cytoprotection."
Antisecretory Properties
Clinical studies have demonstrated that 15-methyl-PGE₂ significantly reduces both basal and stimulated gastric acid output. This effect is a cornerstone of its antiulcer properties, as it directly mitigates the corrosive effects of gastric acid on the mucosal lining[10][11][12].
Data Presentation: Effect on Gastric Acid Secretion in Duodenal Ulcer Patients
The following table summarizes the findings from a study on the effect of a single 150 µg oral dose of 15(R)-15-methyl PGE₂ on gastric acid output in duodenal ulcer patients[10].
| Parameter | Control (Mean ± SEM) | After 15-methyl-PGE₂ (Mean ± SEM) | Percent Reduction | p-value |
| Basal Acid Output (mEq/hr) | 5.9 ± 1.5 | 2.1 ± 0.6 | 64.4% | < 0.05 |
| Max Acid Output (mEq/hr) | 32.1 ± 1.6 | 20.6 ± 1.6 | 35.8% | < 0.001 |
The Mechanism of Cytoprotection
Cytoprotection refers to the ability of prostaglandins to protect the gastric mucosa from injury induced by noxious agents, a mechanism that is independent of acid suppression[13]. Studies with 15-methyl-PGE₂ have revealed a profound structural and functional reinforcement of the gastric mucosal barrier.
Oral administration in healthy subjects led to a significant increase in the thickness of the gastric mucosa. This was attributed not to increased cell proliferation, but to retarded senescence and exfoliation of epithelial cells, effectively prolonging cell survival and strengthening the mucosal layer[14].
Data Presentation: Morphological Changes in Human Gastric Mucosa
The table below details the histomorphometric changes observed in healthy men after two months of treatment with 100 µg of 15(R)-15-methyl PGE₂ four times daily[14].
| Mucosal Parameter | Baseline | After 2 Months PGE₂ | Percent Increase |
| Total Antral Mucosal Thickness | (Data not specified) | (Data not specified) | 36% |
| Antral Foveolar Thickness | (Data not specified) | (Data not specified) | 44% |
| Corpus Foveolar Thickness | (Data not specified) | (Data not specified) | 51% |
This cytoprotective effect is likely mediated by stimulating the secretion of mucus and bicarbonate, which form a protective layer over the epithelium, and by maintaining mucosal blood flow, which is crucial for tissue health and repair[11][15].
Signaling Pathways
As a PGE₂ analog, 15-methyl-15S-PGE₂ exerts its effects by binding to the same family of G protein-coupled receptors (GPCRs): EP₁, EP₂, EP₃, and EP₄[1]. These receptors are coupled to different intracellular signaling cascades. In the stomach, the antisecretory effects are primarily mediated by EP₃ receptors on parietal cells, which couple to the inhibitory G-protein (Gᵢ), leading to a decrease in intracellular cyclic AMP (cAMP) and reduced proton pump activity. Cytoprotective effects, such as increased mucus secretion, are thought to be mediated by EP₂ and EP₄ receptors, which couple to the stimulatory G-protein (Gₛ) to increase cAMP levels[1][2].
Diagram: Prostaglandin E₂ Receptor Signaling Pathways
Caption: Generalized signaling of PGE₂ receptors activated by 15-methyl-15S-PGE₂.
Experimental Protocol: In Vivo Gastric Cytoprotection Assay (Rodent Model)
This protocol is designed to assess the ability of 15-methyl-15S-PGE₂ to protect the gastric mucosa against a necrotizing agent like absolute ethanol.
Workflow: In Vivo Gastric Cytoprotection Assay
Caption: Experimental workflow for evaluating gastric cytoprotection in a rat model.
Step-by-Step Methodology:
-
Animal Preparation:
-
Rationale: Fasting ensures the stomach is empty, allowing for consistent absorption of the test compound and uniform exposure to the necrotizing agent.
-
Procedure: House male Wistar rats (200-250g) individually and withhold food for 24 hours prior to the experiment. Allow free access to water.
-
-
Grouping and Dosing:
-
Rationale: A vehicle control group is essential to establish the baseline level of damage caused by ethanol alone.
-
Procedure: Randomly divide rats into a control group (receiving vehicle, e.g., 1% ethanol in saline) and a test group (receiving 15-methyl-15S-PGE₂ dissolved in the vehicle). Administer the compounds orally via gavage at a volume of 1 mL/100g body weight. A typical cytoprotective dose is 5-10 µg/kg.
-
-
Induction of Gastric Lesions:
-
Rationale: Absolute ethanol is a potent necrotizing agent that induces severe hemorrhagic lesions, providing a clear endpoint to measure protection.
-
Procedure: Thirty minutes after administration of the test compound, orally administer 1 mL of 100% ethanol to each rat.
-
-
Tissue Collection and Evaluation:
-
Rationale: The 1-hour time point allows for the full development of gastric lesions. Scoring provides a quantitative measure of mucosal damage.
-
Procedure: One hour after ethanol administration, euthanize the animals. Immediately excise the stomachs, open them along the greater curvature, and gently rinse with 0.9% saline. Pin the stomach flat on a corkboard for visualization.
-
-
Lesion Scoring (Self-Validation):
-
Rationale: A blinded scoring system ensures unbiased evaluation. The Ulcer Index provides a standardized quantitative outcome.
-
Procedure: An observer blinded to the treatment groups should score the lesions. The total length (mm) of all hemorrhagic streaks is measured. The sum of the lengths for each stomach constitutes its Ulcer Index. The percentage of protection can be calculated as: [(UI_control - UI_treated) / UI_control] * 100.
-
Uterotonic Activity: A Potent Stimulant of Smooth Muscle
15-methyl-15S-PGE₂ is a highly potent stimulant of uterine smooth muscle (myometrium), an activity that is significantly greater than that of its parent compound, PGE₂.[5][16]
Enhanced Potency and Receptor Affinity
The enhanced stability of 15-methyl-15S-PGE₂ translates directly to greater efficacy in tissues like the myometrium. It binds to human myometrial receptors with approximately twice the affinity of natural PGE₂ and is about ten times more potent than PGE₁ in inducing uterine contractions[5][7][8][9].
Data Presentation: Comparative Uterine Activity
| Compound | Relative Binding Affinity (Human Myometrium) | Relative Potency (Uterine Contraction) |
| PGE₂ | 1x | 1x |
| 15-methyl-15S-PGE₂ | ~2x that of PGE₂[5][7] | ~10x that of PGE₁[5][7] |
This potent uterotonic activity has led to its clinical investigation and use for the induction of labor, termination of pregnancy, and management of postpartum hemorrhage[17][18][19]. Its action also extends to the cervix, where it can promote cervical ripening (softening and effacement), a necessary prerequisite for labor, by altering the extracellular matrix[1][20].
Experimental Protocol: In Vitro Uterine Smooth Muscle Contraction Assay
This protocol provides a method to quantify the contractile response of uterine tissue to 15-methyl-15S-PGE₂ in an organ bath system.
Step-by-Step Methodology:
-
Tissue Preparation:
-
Rationale: Using uterine tissue from rats pre-treated with estrogen synchronizes the estrous cycle and maximizes the expression of prostaglandin receptors, ensuring a robust and reproducible contractile response.
-
Procedure: Euthanize a female rat pre-treated with diethylstilbestrol (0.1 mg/kg, 24h prior). Immediately excise the uterine horns and place them in pre-gassed (95% O₂ / 5% CO₂) Krebs-Henseleit physiological salt solution at 37°C.
-
-
Organ Bath Setup:
-
Rationale: The organ bath maintains the tissue in a viable state under controlled physiological conditions (temperature, oxygenation, ionic balance). The isometric transducer measures force without changing muscle length.
-
Procedure: Cut the uterine horns into longitudinal strips (~1.5 cm long). Mount each strip in a 10 mL organ bath containing Krebs solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Standardization:
-
Rationale: Applying a resting tension stretches the muscle to its optimal length for contraction. The equilibration period allows the tissue to stabilize after the stress of preparation. A standard agonist like KCl confirms tissue viability.
-
Procedure: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60-90 minutes, replacing the Krebs solution every 15 minutes. At the end of equilibration, test the tissue's viability by inducing a contraction with a high concentration of KCl (e.g., 60 mM). Wash out the KCl and allow the tissue to return to baseline.
-
-
Cumulative Concentration-Response Curve:
-
Rationale: A cumulative concentration-response curve is an efficient method to determine the potency (EC₅₀) and maximal efficacy (Eₘₐₓ) of the drug.
-
Procedure: Once the baseline is stable, add 15-methyl-15S-PGE₂ to the organ bath in a cumulative manner. Start with a low concentration (e.g., 10⁻¹⁰ M) and wait for the response to plateau. Then, add the next concentration (increasing in half-log increments) without washing out the previous one. Continue until a maximal contraction is achieved or further additions produce no greater response.
-
-
Data Analysis:
-
Rationale: Plotting the response against the log concentration allows for the determination of key pharmacological parameters.
-
Procedure: Record the contractile force at each concentration. Express the data as a percentage of the maximal response induced by KCl or the drug itself. Plot the percentage response versus the logarithm of the agonist concentration to generate a sigmoidal curve. Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) using non-linear regression analysis.
-
Conclusion
15-methyl-15S-PGE₂ stands as a prime example of rational drug design, where a specific structural modification successfully overcomes a key metabolic vulnerability of an endogenous signaling molecule. Its resistance to degradation by 15-PGDH confers a superior pharmacokinetic profile, resulting in enhanced potency and duration of action. This has made it a valuable pharmacological tool and therapeutic agent, particularly in the fields of gastroenterology and obstetrics. The in-depth understanding of its biological activities, from receptor signaling to tissue-level effects, continues to provide critical insights for researchers and clinicians working to harness the therapeutic power of prostaglandins.
References
- 15(S)-15-methyl Prostaglandin E 2 - Cayman Chemical.
- 15(S)-15-methyl Prostaglandin E2 - TargetMol.
- (15S)-15-Methylprostaglandin E2 - MedChemExpress.
- Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study. Gastroenterology.
- The effect of 15 (R)
- Biological activity and anti-prostaglandin effects of prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester.
- The biological activity of the (15S)-15-methyl analogs of prostaglandins. E2 and F2a. J Pharmacol Exp Ther.
- Distribution of Prostaglandin E2 in Gastric and Duodenal Mucosa: Possible Role in the Pathogenesis of Peptic Ulcer. Gut and Liver.
- Activity of 15[S] 15-methyl prostaglandin E2 and F2alpha as stimulants of uterine contractility. Prostaglandins.
- Effects of 15(R)-15-Methyl Prostaglandin E2 (Arbaprostil) on Gastric Secretion and Various Gastric Lesions Induced in Rats.
- 15(S)-15-methyl Prostaglandin E2 - GlpBio.
- Cytoprotection by prostaglandin occurs in spite of penetration of absolute ethanol into the gastric mucosa. Gastroenterology.
- Prostaglandins and gastrointestinal function.
- 15(S)-15-methyl Prostaglandin E2 - TargetMol (Chinese).
- Carboprost (15(S)-15-Methyl Prostaglandin F2α) - MedchemExpress.
- Comparison of Intra-Amniotic (15S)
- Effect of prostaglandins E2 and 15-methyl F2 alpha on human pregnant and non-pregnant cervix. Eur J Obstet Gynecol Reprod Biol.
- A Mechanism for Prostaglandin Cytoprotection. Arch Surg.
- Prostaglandin E2. Wikipedia.
- 15(S)-15-methyl Prostaglandin E2 - Bertin Bioreagent.
- 15(S)-15-methyl Prostaglandin F 2α - Cayman Chemical.
- Patterns of uterine activity after intravaginal prostaglandin E2 during preinduction cervical ripening. Am J Obstet Gynecol.
- Prostaglandin E 2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms. Endocrinology.
- 15-Keto-PGE2 acts as a biased/partial agonist to termin
- Intramuscular administration of 15(S) 15 methyl prostaglandin E2 methyl ester for induction of abortion: a comparison of two dose schedules. Fertil Steril.
- Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Front Cell Dev Biol.
- 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression. Cancer Lett.
- Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation.
- Chronic stimulation of uterine prostaglandin synthesis during cervical ripening before the onset of labor. Am J Obstet Gynecol.
- Intravenous infusion of 15 methyl-prostaglandin F2 alpha (Prostinfenem) in women with heavy post-partum hemorrhage. Prostaglandins.
Sources
- 1. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 2. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The biological activity of the (15S)-15-methyl analogs of prostaglandins. E2 and F2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15(S)-15-methyl Prostaglandin E2 | TargetMol [targetmol.com]
- 8. glpbio.cn [glpbio.cn]
- 9. targetmol.cn [targetmol.cn]
- 10. The effect of 15 (R) 15 methyl prostaglandin E2 on gastric acid secretion in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distribution of Prostaglandin E2 in Gastric and Duodenal Mucosa: Possible Role in the Pathogenesis of Peptic Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandins and gastrointestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytoprotection by prostaglandin occurs in spite of penetration of absolute ethanol into the gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A mechanism for prostaglandin cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activity of 15[S] 15-methyl prostaglandin E2 and F2alpha as stimulants of uterine contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Intramuscular administration of 15(S) 15 methyl prostaglandin E2 methyl ester for induction of abortion: a comparison of two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intravenous infusion of 15 methyl-prostaglandin F2 alpha (Prostinfenem) in women with heavy post-partum hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of prostaglandins E2 and 15-methyl F2 alpha on human pregnant and non-pregnant cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Comparative Stability of 15-methyl-15S-PGE2 and PGE2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical and metabolic stability of 15-methyl-15S-Prostaglandin E2 (15-methyl-15S-PGE2) in comparison to its parent compound, Prostaglandin E2 (PGE2). Understanding these differences is critical for the design and interpretation of in vitro and in vivo experiments in fields ranging from inflammation and immunology to oncology and regenerative medicine.
Introduction: The Challenge of Prostaglandin E2 Instability
Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a potent lipid mediator involved in a vast array of physiological and pathological processes, including inflammation, pain, fever, fertility, and immune modulation.[1][2] Its biological effects are transduced through four G-protein coupled receptor subtypes (EP1, EP2, EP3, and EP4), which trigger diverse downstream signaling cascades.[3][4]
Despite its biological significance, the utility of exogenous PGE2 in experimental systems is hampered by its inherent instability. PGE2 is susceptible to both chemical degradation in aqueous solutions and rapid metabolic inactivation in vivo.[5][6] This instability complicates the maintenance of consistent, physiologically relevant concentrations in cell culture and limits its therapeutic potential due to a short biological half-life. To overcome this, chemically modified analogs have been developed. Among the most effective is this compound, a synthetic analog designed for enhanced stability while retaining biological activity.[7]
Structural Basis of Stability: The Role of the C-15 Methyl Group
The key structural difference between PGE2 and its 15-methyl analog lies at the C-15 position of the lower side chain. PGE2 possesses a hydroxyl (-OH) group at this position, which is the primary site of metabolic attack. In this compound, this hydroxyl group is sterically hindered by the addition of a methyl (-CH3) group.
This seemingly minor modification has profound consequences for the molecule's stability, particularly its resistance to enzymatic degradation.
Comparative Stability Analysis
Chemical Stability in Aqueous Solutions
PGE2 is known to be unstable in aqueous solutions, with its degradation rate being highly dependent on pH.[5] It is most stable in acidic conditions (pH 3-4) but degrades rapidly under basic conditions (pH > 7.4), where it can be converted to PGA and PGB compounds.[2][8] For this reason, it is often recommended that aqueous solutions of PGE2 not be stored for more than a day.[1][2]
While specific quantitative data for the chemical stability of this compound under identical conditions is less commonly published, its structural design, focused on preventing enzymatic degradation, implies that researchers should still handle it with the care appropriate for a prostaglandin. Stock solutions are best prepared in organic solvents like ethanol or DMSO and stored at -20°C.
| Compound | Condition | Stability Metric | Comment |
| PGE2 | Aqueous Solution, pH 3-4 | 133 hours for 10% loss | Most stable under acidic conditions.[8] |
| PGE2 | Aqueous Solution, pH 6 | 53 hours for 10% loss | Degradation accelerates as pH approaches neutral.[8] |
| PGE2 | Aqueous Solution, pH 8 | 42 hours for 10% loss | Unstable in basic conditions.[8] |
| PGE2 | Aqueous Solution, pH 9 | 4.2 hours for 10% loss | Rapid degradation in basic solutions.[8] |
| PGE2 | Aqueous Solution, PBS (pH 7.2) | Not recommended for storage > 1 day | General guideline from suppliers.[1] |
| This compound | Not specified | Assumed to be more stable, but should be handled with care | Primary stability enhancement is metabolic, not chemical. |
Table 1: Summary of PGE2 Chemical Stability in Aqueous Solutions.
Metabolic Stability: Resistance to 15-PGDH
The most significant advantage of this compound is its profound resistance to metabolic inactivation. The primary enzyme responsible for the biological inactivation of PGE2 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[9][10][11]
Mechanism of PGE2 Degradation: 15-PGDH is a rate-limiting enzyme that catalyzes the oxidation of the C-15 hydroxyl group of prostaglandins to a ketone.[9][12] This conversion of PGE2 into 15-keto-PGE2 results in a metabolite with greatly diminished biological activity, as the C-15 hydroxyl is critical for effective binding to EP receptors.[9][13] This inactivation step is extremely efficient and is a key mechanism for regulating local prostaglandin concentrations in tissues.[3][14][15]
How this compound Resists Degradation: The methyl group at the C-15 position in this compound acts as a steric shield. This bulk prevents the active site of the 15-PGDH enzyme from accessing the C-15 hydroxyl group. By blocking this oxidation, the primary route of metabolic inactivation is effectively shut down. This leads to a significantly prolonged biological half-life, allowing the compound to exert its effects for a longer duration in vitro and in vivo.
Biological Activity and Receptor Interaction
A crucial aspect of a stabilized analog is that it must retain the biological activity of the parent compound. Studies have shown that this compound effectively mimics the actions of PGE2. It binds to and activates the same EP receptors, thereby initiating similar downstream signaling pathways.[16] Its potency is comparable to that of PGE2, but its effects are more sustained due to its enhanced stability. This makes it a valuable tool for experiments where a consistent level of EP receptor activation is required over several hours or days, such as in cell differentiation assays or long-term culture studies.
Experimental Protocol: Assessing Prostaglandin Stability via LC-MS/MS
To empirically validate the stability difference, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay is the gold standard. This protocol provides a framework for comparing the degradation of PGE2 and this compound in a biological matrix (e.g., cell culture medium).
Objective: To quantify the concentration of PGE2 and this compound over time in a buffered solution or cell culture medium at 37°C.
Materials:
-
PGE2 and this compound analytical standards
-
Deuterated internal standards (e.g., PGE2-d4)
-
Cell culture medium (e.g., DMEM) or Phosphate Buffered Saline (PBS), pH 7.4
-
LC-MS/MS grade solvents (Acetonitrile, Methanol, Water, Formic Acid)
-
Solid Phase Extraction (SPE) cartridges for sample cleanup
-
UHPLC-MS/MS system
Methodology:
-
Preparation of Standards: Prepare stock solutions of PGE2 and this compound in ethanol at 1 mg/mL. Create a series of working standards by serial dilution for a calibration curve.
-
Sample Incubation:
-
Spike a known concentration (e.g., 100 ng/mL) of PGE2 and this compound into separate vials of pre-warmed (37°C) cell culture medium.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the medium.
-
Immediately add the internal standard (PGE2-d4) to the aliquot to correct for extraction variability.
-
Stop any further degradation by adding 4 volumes of ice-cold ethanol and storing at -80°C until analysis.
-
-
Sample Extraction (Prostaglandin Extraction):
-
Thaw samples on ice. Centrifuge to pellet proteins.
-
Evaporate the supernatant under a gentle stream of nitrogen.
-
Reconstitute the residue in an acidic buffer (e.g., pH 3.5) for Solid Phase Extraction (SPE).
-
Perform SPE to clean up the sample and concentrate the analytes.[17]
-
Elute the prostaglandins from the SPE cartridge, evaporate the eluent, and reconstitute in the mobile phase for LC-MS/MS analysis.[17]
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto a C18 UHPLC column.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile with 0.1% formic acid.[18]
-
Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each analyte and the internal standard.[18]
-
-
Data Analysis:
-
Generate a calibration curve using the analytical standards.
-
Quantify the concentration of PGE2 and this compound in each sample at each time point.
-
Plot concentration versus time for each compound to determine their respective degradation rates and half-lives under the tested conditions.
-
Applications and Implications for Research
The enhanced stability of this compound makes it an indispensable tool for researchers:
-
Cell Culture Experiments: It provides consistent and sustained EP receptor activation, which is crucial for studying long-term cellular processes like differentiation, proliferation, and gene expression.
-
In Vivo Studies: Its prolonged half-life allows for more stable plasma concentrations and sustained target engagement in animal models, reducing the need for frequent dosing and providing more reliable pharmacokinetic and pharmacodynamic data.
-
Reference Standard: Due to its stability, it can serve as a reliable analytical standard in assays where PGE2 itself might degrade during sample preparation or analysis.
-
Drug Development: Analogs like this compound serve as important leads in the development of therapeutic agents targeting the prostaglandin pathway, particularly for indications requiring sustained action, such as cytoprotection of the gastrointestinal tract.[7][19]
Conclusion
While chemically similar, this compound offers a significant advantage over native PGE2 in terms of metabolic stability. By resisting degradation by 15-PGDH, it provides a more robust and reliable tool for investigating the biological roles of the PGE2 signaling pathway. For researchers, understanding this key difference is essential for designing rigorous experiments and accurately interpreting their results. The choice between PGE2 and its stabilized analog should be made based on the specific requirements of the experimental system, with this compound being the superior choice for applications requiring prolonged and stable biological activity.
References
-
Rask, C., et al. (2015). Prostaglandin E 2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms. Endocrinology. Available from: [Link]
-
Zhang, Y., et al. (2014). Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration. PLoS ONE. Available from: [Link]
-
Hafner, N., et al. (2011). Stability of Prostaglandin E 2 (PGE 2) Embedded in Poly-d, l-Lactide-co-Glycolide Microspheres: A pre-Conditioning Approach for Tissue Engineering Applications. ResearchGate. Available from: [Link]
-
Wang, R., et al. (2024). Mechanism of 15-hydroxyprostaglandin dehydrogenase protein inhibiting cervical cancer cell proliferation through downregulation of the notch1 signaling pathway. Medicine. Available from: [Link]
-
Pauta, M., et al. (2019). Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength. bioRxiv. Available from: [Link]
-
Owen, M. D., & Hauth, J. C. (1998). Comparison of Intra-Amniotic (15S)-15-methyl-PGF2 Alpha and Intravaginal Prostaglandin E2 for Second-Trimester Uterine Evacuation. American Journal of Obstetrics and Gynecology. Available from: [Link]
-
Adaikan, P. G., et al. (1987). Biological activity and anti-prostaglandin effects of prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester. Journal of Pharmacological and Toxicological Methods. Available from: [Link]
-
Mesaros, C., et al. (2009). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Chromatography B. Available from: [Link]
-
Sigdel, B., et al. (2023). INHIBITION OF THE PROSTAGLANDIN-DEGRADING ENZYME 15-PGDH AMELIORATES MASH-ASSOCIATED APOPTOSIS AND FIBROSIS IN MICE. MDPI. Available from: [Link]
-
Myung, S. J., et al. (2006). 15-Hydroxyprostaglandin dehydrogenase, a COX-2 oncogene antagonist, is a TGF-β-induced suppressor of human gastrointestinal cancers. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Nagy, G., et al. (2022). Overview of Prostaglandin E2 (PGE2)-Targeting Radiolabelled Imaging Probes from Preclinical Perspective: Lessons Learned and Road Ahead. MDPI. Available from: [Link]
-
Taylor, A. W., et al. (2011). LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. Journal of Lipid Research. Available from: [Link]
-
Wikipedia. (n.d.). HPGD. Wikipedia. Available from: [Link]
-
ResearchGate. (n.d.). 15-HPGD is the rate limited degradation enzyme of PGE2, and 15-HPGD expression is negatively associated with PGE2. ResearchGate. Available from: [Link]
-
Massey, J., et al. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Physiology. Available from: [Link]
-
Weeks, J. R., et al. (1973). The biological activity of the (15S)-15-methyl analogs of prostaglandins. E2 and F2a. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]
-
University of Lisbon Repository. (n.d.). LC-MS/MS method development for anti-oxidative biomarkers. ULisboa. Available from: [Link]
-
Groeger, A. L., et al. (2014). 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids. Journal of Biological Chemistry. Available from: [Link]
-
Sakagami, H., et al. (2005). Effect of Three Herbal Extracts on NO and PGE 2 Production by Activated Mouse Macrophage-like Cells. In Vivo. Available from: [Link]
-
Frey, E. W., et al. (2023). Prostaglandin E2 is a Negative Regulator of Fibroadipogenic Progenitor Differentiation in Traumatically Denervated Skeletal Muscle. bioRxiv. Available from: [Link]
-
Isono, T., et al. (2011). 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling. American Journal of Physiology-Cell Physiology. Available from: [Link]
-
Stehle, R. G. (1982). Physical chemistry, stability, and handling of prostaglandins E2, F2α, D2, and I2: A critical summary. Methods in Enzymology. Available from: [Link]
-
Bygdeman, M., et al. (1986). A comparison of two stable prostaglandin E analogues for termination of early pregnancy and for cervical dilatation. Contraception. Available from: [Link]
-
Lagarce, F., et al. (2017). Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. European Journal of Hospital Pharmacy. Available from: [Link]
-
MP Biomedicals. (n.d.). Prostaglandin E2 - Technical Information. MP Biomedicals. Available from: [Link]
-
L-Harith, E. A. (1986). Effect of 15(R)-15-methyl-prostaglandin E2 on iron absorption in the rat. The International Journal of Vitamin and Nutrition Research. Available from: [Link]
-
Zhang, Y., et al. (2024). Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. bioRxiv. Available from: [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mpbio.com [mpbio.com]
- 3. Overview of Prostaglandin E2 (PGE2)-Targeting Radiolabelled Imaging Probes from Preclinical Perspective: Lessons Learned and Road Ahead | MDPI [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin E2 is a Negative Regulator of Fibroadipogenic Progenitor Differentiation in Traumatically Denervated Skeletal Muscle | bioRxiv [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. HPGD - Wikipedia [en.wikipedia.org]
- 12. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Mechanism of 15-hydroxyprostaglandin dehydrogenase protein inhibiting cervical cancer cell proliferation through downregulation of the notch1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The biological activity of the (15S)-15-methyl analogs of prostaglandins. E2 and F2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 19. Effect of 15(R)-15-methyl-prostaglandin E2 on iron absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Stable Prostaglandin: A Technical History of 15-methyl-15S-PGE2
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the discovery and history of 15-methyl-15S-prostaglandin E2 (15-methyl-PGE2), a synthetic analog of the naturally occurring prostaglandin E2 (PGE2). We will explore the scientific rationale that necessitated its creation, focusing on the metabolic vulnerability of natural prostaglandins which limited their therapeutic potential. This guide will detail the key structural modification—the addition of a methyl group at the C-15 position—that conferred resistance to enzymatic degradation. We will examine its mechanism of action, enhanced biological potency, and the foundational experimental protocols used to characterize this pivotal molecule. This exploration serves as a case study in rational drug design and the chemical ingenuity that transformed a fleeting biological signal into a viable therapeutic agent.
Introduction: The Prostaglandin Problem
Prostaglandins are a class of lipid compounds derived from fatty acids that exert a wide array of powerful physiological effects, including roles in inflammation, blood flow, and uterine contractions.[1][2] Prostaglandin E2 (PGE2), one of the most abundant and biologically active prostaglandins, was identified in the 1960s and quickly became a subject of intense research.[2] It interacts with a family of four G protein-coupled receptors (GPCRs)—EP1, EP2, EP3, and EP4—to mediate its diverse and sometimes opposing biological actions.[1]
However, the therapeutic development of natural PGE2 was severely hampered by a critical flaw: its rapid metabolic inactivation. In vivo, PGE2 is quickly degraded by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation of the hydroxyl group at the C-15 position to a ketone.[3][4] This single enzymatic step results in the formation of 15-keto-PGE2, a metabolite with dramatically reduced biological activity, effectively terminating the signaling cascade.[4][5] This rapid breakdown meant that any therapeutic effect of exogenously administered PGE2 was frustratingly transient. This metabolic instability presented a significant challenge and a clear directive for medicinal chemists: to design a PGE2 analog that could resist degradation while retaining its potent biological activity.
The Breakthrough: Resisting Metabolism Through Methylation
The solution to the metabolic instability of PGE2 came from the strategic addition of a methyl group. Researchers, notably at The Upjohn Company which was a hub of prostaglandin research, hypothesized that modifying the C-15 position could shield the critical hydroxyl group from 15-PGDH.[6][7][8]
The synthesis of 15-methyl analogs of prostaglandins, including 15-methyl-PGE2 and its counterpart 15-methyl-PGF2α, was a landmark achievement.[9][10] By placing a methyl group at the C-15 carbon, the resulting tertiary alcohol in 15-methyl-PGE2 was no longer a substrate for the 15-PGDH enzyme. This chemical "shielding" successfully bypassed the primary route of metabolic inactivation.
The stereochemistry at this new chiral center was crucial. The (15S) configuration, which mimics the natural stereochemistry of PGE2, was found to be the more biologically potent isomer.[9] This new compound, formally named (15S)-15-methylprostaglandin E2, proved to be a potent and, most importantly, metabolically stable analog of PGE2.[11][12]
Enhanced Biological Activity and Potency
The resistance to degradation translated directly into enhanced and prolonged biological effects. Studies quickly demonstrated that 15-methyl-PGE2 was not only stable but also exhibited potent activity, in some cases exceeding that of its natural parent compound.
Key findings from early research include:
-
Gastric Antisecretory and Cytoprotective Effects: 15-methyl-PGE2 was shown to be a powerful inhibitor of gastric acid secretion and possessed potent anti-ulcer properties.[12][13] Its oral activity and prolonged effect, a direct result of its metabolic stability, made it a significant candidate for treating peptic ulcers.[13]
-
Uterine Contraction: The analog was found to be a potent uterine stimulant. It binds to human myometrium receptors with approximately twice the affinity of natural PGE2 and is significantly more potent than PGE1 in inducing uterine smooth muscle contraction.[12][14] This has led to its investigation and use in obstetrics for labor induction and termination of pregnancy.[15][16]
The table below summarizes the comparative potency of 15-methyl-PGE2 relative to natural PGE2 in a key biological function.
| Compound | Target/Action | Relative Potency/Affinity | Reference |
| PGE2 | Human Myometrium Binding | Baseline | [12] |
| 15(S)-15-methyl-PGE2 | Human Myometrium Binding | ~2x greater affinity than PGE2 | [12] |
Mechanism of Action: Signaling Through EP Receptors
Like its parent compound, 15-methyl-PGE2 exerts its effects by binding to and activating the EP receptor family.[1][17] The EP2 and EP4 receptors, in particular, are coupled to the Gs alpha subunit of G proteins. Upon activation, they stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[18][19] This signaling pathway is central to many of PGE2's physiological roles, including smooth muscle relaxation and modulation of the immune response.[18][20]
The diagram below illustrates the canonical signaling pathway for PGE2 and its stable analog, 15-methyl-PGE2, through the EP2/EP4 receptors.
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. acs.org [acs.org]
- 3. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
- 6. beefrepro.org [beefrepro.org]
- 7. grokipedia.com [grokipedia.com]
- 8. encyclopedia.com [encyclopedia.com]
- 9. The biological activity of the (15S)-15-methyl analogs of prostaglandins. E2 and F2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.cn [glpbio.cn]
- 12. caymanchem.com [caymanchem.com]
- 13. Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 15(S)-15-methyl Prostaglandin E2 | TargetMol [targetmol.com]
- 15. Comparison of the actions of the 15-methyl analogs of prostaglandins E2 and f-2 alpha on hormone levels after their administration for therapeutic abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 20. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the EP Receptor Selectivity of 15-methyl-15S-PGE2
Introduction: The Prostaglandin E2 Signaling Axis
Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator derived from the arachidonic acid cascade, playing a pivotal role in a vast array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] Its pleiotropic effects are mediated through a family of four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[2][3] Each receptor subtype is coupled to a different intracellular signaling cascade, resulting in a diverse and often opposing range of cellular responses. Understanding the selectivity of synthetic analogs for these receptors is paramount for the development of targeted therapeutics with improved efficacy and reduced side effects.
This guide provides a comprehensive technical overview of 15-methyl-15S-PGE2, a metabolically stable analog of PGE2, and the methodologies employed to characterize its selectivity profile across the four EP receptor subtypes.
This compound: A Stable and Potent PGE2 Analog
This compound is a synthetic analog of PGE2, characterized by the addition of a methyl group at the C-15 position.[4][5][6] This structural modification confers metabolic stability by preventing oxidation by 15-hydroxyprostaglandin dehydrogenase, the key enzyme in PGE2 catabolism.[7] This enhanced stability makes it a valuable tool for in vitro and in vivo studies, as well as a compound with therapeutic potential. It is known to be a potent gastric antisecretory and anti-ulcer agent.[4] Furthermore, it has been shown to bind to human myometrium with twice the affinity of PGE2 and is ten times more potent than PGE1 in contracting uterine smooth muscle.[4][5]
The EP Receptor Family: Diverse Signaling and Function
The four EP receptor subtypes exhibit distinct signaling mechanisms that underpin their diverse physiological roles:
-
EP1 Receptor: Coupled to the Gq alpha subunit of the G protein, its activation leads to an increase in intracellular calcium levels via the phospholipase C pathway.[2][3]
-
EP2 Receptor: Primarily signals through the Gs alpha subunit, stimulating adenylyl cyclase activity and leading to an increase in intracellular cyclic AMP (cAMP).[2][3]
-
EP3 Receptor: This receptor has multiple splice variants and is predominantly coupled to the Gi alpha subunit, which inhibits adenylyl cyclase and decreases intracellular cAMP levels.[8]
-
EP4 Receptor: Similar to EP2, the EP4 receptor is coupled to the Gs alpha subunit, resulting in increased cAMP production.[2][3]
The distinct signaling pathways of the EP receptors are fundamental to their specific physiological functions and make them attractive targets for selective drug development.
EP Receptor Signaling Pathways
Caption: Workflow for a radioligand binding assay.
Functional assays measure the cellular response following receptor activation, providing a measure of the compound's potency (EC50) and efficacy.
A. cAMP Functional Assay (for EP2 and EP4 Receptors)
Objective: To determine the functional potency (EC50) of this compound at the EP2 and EP4 receptors.
Materials:
-
HEK293 cells stably expressing either the human EP2 or EP4 receptor.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Protocol:
-
Cell Plating: Plate the EP2- or EP4-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Replace the medium with serum-free medium containing a phosphodiesterase inhibitor. Add increasing concentrations of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
B. Intracellular Calcium Mobilization Assay (for EP1 Receptor)
Objective: To determine the functional potency (EC50) of this compound at the EP1 receptor.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Plating: Plate the EP1-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Compound Injection: Inject increasing concentrations of this compound into the wells while continuously monitoring the fluorescence.
-
Data Analysis: Calculate the change in fluorescence intensity over time. Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Caption: Workflow for functional assays to determine EP receptor selectivity.
Implications for Research and Drug Development
The determination of the EP receptor selectivity profile of this compound is crucial for its potential therapeutic applications. A compound that selectively activates a specific EP receptor subtype could offer a more targeted therapeutic approach with fewer off-target effects. For example, a selective EP4 agonist may be beneficial in promoting bone healing or in the treatment of inflammatory bowel disease, while a selective EP1 antagonist could be explored for the management of pain. [9][10] The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to comprehensively characterize the pharmacological properties of this compound and other prostaglandin analogs. Such characterization is an essential step in the journey from a promising compound to a novel therapeutic agent.
References
- Fretland, D. J., Gaginella, T. S., & Wallace, J. L. (2004). Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse. The Journal of Immunology, 172(10), 6345-6351.
- Ahmad, S. F., Ansari, M. A., Nadeem, A., Bakheet, S. A., Al-Ayadhi, L. Y., & Attia, S. M. (2014). Prostaglandin EP4 receptor agonist protects against acute neurotoxicity. Neuroscience, 277, 723-732.
-
Cambridge Bioscience. (n.d.). 15(S)-15-methyl Prostaglandin E2. Retrieved from [Link]
- Hori, Y., Uezono, Y., & Izumi, F. (2016). Effects of a prostagrandin EP4-receptor agonist ONO-AE1-329 on the left ventricular pressure-volume relationship in the halothane-anesthetized dogs. Journal of Pharmacological Sciences, 130(3), 173-179.
- Quiniou, C., Eiler, S., Wahl, A., Goupil-Lamy, A., Tolbert, M., Stauch, B., ... & Gurevich, V. V. (2020). Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor.
- Birrell, M. A., Maher, S. A., Buckley, J., Dale, N., Bonvini, S. J., Raemdonck, K., ... & Belvisi, M. G. (2015). Anti-inflammatory effects of PGE2 in the lung: role of the EP4 receptor subtype. Thorax, 70(8), 740-747.
- Tanaka, A., Hase, S., Miyazawa, T., Takeuchi, K., & Mizushima, T. (2003). Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, ONO-AE1-329. Clinical and experimental immunology, 132(3), 402-408.
- Bundy, G. L., Yankee, E. W., Weeks, J. R., & Miller, W. L. (1973). The biological activity of the (15S)-15-methyl analogs of prostaglandins. E2 and F2a. The Journal of pharmacology and experimental therapeutics, 186(1), 67-74.
- Saleh, A. M., You, Z., Wang, P., & Doré, S. (2010). Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia. Neuroscience, 168(4), 1106-1113.
- Senior, J., Marshall, K., & Sangha, R. (1991). In vitro characterization of prostanoid EP-receptors in the non-pregnant human myometrium. British journal of pharmacology, 102(3), 747-753.
- Fedyk, E. R., Phipps, R. P., & Harris, S. G. (1998). Prostaglandin E2 receptors of the EP2 and EP4 subtypes regulate activation and differentiation of mouse B lymphocytes to IgE-secreting cells. The Journal of Immunology, 161(8), 3993-4000.
- Aris, A., & MacKenzie, L. W. (2003). In vitro response of prostaglandin E2 receptor (EP3) in the term pregnant rat uterus and cervix to misoprostol. Reproduction, 126(1), 117-123.
- Fan, H., Asthana, S., & Zhang, H. (2024). Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. bioRxiv, 2024-10.
- Kennedy, T. G. (1983).
- Suzawa, T., Miyaura, C., Inada, M., Maruyama, T., Sugimoto, Y., Ushikubi, F., ... & Suda, T. (2000). The role of prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4) in bone resorption: an analysis using specific agonists for the respective EPs. Endocrinology, 141(4), 1554-1559.
- Gallant, M. A., Slipetz, D., & Sawyer, N. (2016). Selective antagonists of the EP4 receptor and switching in the functional response as a result of minimal structural variation.
- Noguchi, K., Shitashige, M., & Endo, H. (1999). Prostaglandin E2 Receptors of the EP2 and EP4 Subtypes Downregulate Tumor Necrosis Factor Alpha‐Induced Intercellular Adhesion molecule‐1 Expression in Human Gingival Fibroblasts. Journal of periodontal research, 34(8), 429-436.
- Hansen, M. B., Rasmussen, J. T., & Bindslev, N. (2015). Calculated mean EC50 values of PGE2 and EP receptor agonists using (A) single receptor model (srm) equations and of (B) high and (C) low affinity receptors following PGE2 and EP receptor agonists stimulation using two receptor model equations (trm).
-
GlpBio. (n.d.). 15(S)-15-methyl Prostaglandin E2. Retrieved from [Link]
- Fujino, H., Xu, W., & Regan, J. W. (2020). 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling. The Journal of biological chemistry, 295(40), 13837-13849.
- Mendelson, C. R., & Condon, J. C. (2013). Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms. Endocrinology, 154(12), 4817-4826.
- Czogalla, K. J., Lipinska, Z., & Helker, C. S. (2022). 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. Life sciences, 310, 121114.
- Kim, D. H., Park, S. H., & Kim, Y. J. (2020). 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression. Biochemical pharmacology, 178, 114080.
- Czogalla, K. J., Lipinska, Z., & Helker, C. S. (2022). 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. Life Sciences, 310, 121114.
- Fan, H., Asthana, S., & Zhang, H. (2024). Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors. bioRxiv.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors | bioRxiv [biorxiv.org]
- 3. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 15(S)-15-methyl Prostaglandin E2 | CAS 35700-27-7 | Cayman Chemical | Biomol.com [biomol.com]
- 6. 15(S)-15-methyl Prostaglandin E2 - Cayman Chemical [bioscience.co.uk]
- 7. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4) in bone resorption: an analysis using specific agonists for the respective EPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of the EP4 prostaglandin E2 receptor subtype with rat dextran sodium sulphate colitis: colitis suppression by a selective agonist, ONO-AE1-329 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of 15-Methyl-PGE₂ Analogs
Abstract
Prostaglandin E₂ (PGE₂) is a pivotal endogenous lipid mediator, orchestrating a vast array of physiological and pathophysiological processes, from gastric protection and renal homeostasis to inflammation and labor. Its therapeutic potential, however, is severely hampered by its rapid metabolic inactivation. The primary catabolic step is the oxidation of the C-15 hydroxyl group, a reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This guide provides a comprehensive exploration of a key strategic solution to this challenge: the development of 15-methyl-PGE₂ analogs. By introducing a methyl group at the C-15 position, metabolic degradation is sterically hindered, yielding compounds with significantly enhanced stability, potency, and duration of action. We will delve into the foundational discovery, intricate synthetic pathways, mechanism of action, and the resulting therapeutic applications of these pivotal molecules, offering field-proven insights for researchers and drug development professionals.
The Rationale: Overcoming the Metabolic Hurdle
Natural Prostaglandin E₂ (PGE₂) is a powerful signaling molecule, but its systemic half-life is fleeting, limiting its utility as a therapeutic agent. The body possesses a highly efficient "off-switch" in the form of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme rapidly oxidizes the C-15 hydroxyl group of PGE₂ to a ketone, forming 15-keto-PGE₂, a metabolite with dramatically reduced biological activity[1][2].
The discovery of this metabolic pathway was a turning point. It became clear that to create a therapeutically viable PGE₂-based drug, this metabolic vulnerability had to be addressed. The central hypothesis was that modifying the C-15 position could block 15-PGDH activity. The introduction of a methyl group at this position (C-15) was a particularly elegant solution. This seemingly minor structural alteration provides sufficient steric bulk to prevent the enzyme from accessing the C-15 hydroxyl group, effectively rendering the analog resistant to degradation. This modification paved the way for the development of potent, metabolically stable analogs like 15(S)-15-methyl-PGE₂ and its epimer, 15(R)-15-methyl-PGE₂[3][4]. These analogs not only exhibited enhanced stability but also demonstrated potent biological effects, often exceeding those of the parent compound[5].
Strategic Synthesis of 15-Methyl-PGE₂ Analogs
The total synthesis of prostaglandins is a landmark achievement in organic chemistry. The strategies developed by pioneers like E.J. Corey provided the foundational blueprints upon which methods for analog synthesis were built. The synthesis of 15-methyl-PGE₂ analogs requires precise control over multiple stereocenters and the strategic introduction of the key C-15 methyl group.
A common and illustrative approach involves a convergent synthesis strategy, often starting from a well-established intermediate such as the "Corey Lactone." This intermediate elegantly contains much of the required stereochemistry of the cyclopentane core. The synthesis can be conceptually divided into three key stages: α-chain installation, ω-chain installation, and final functional group manipulations.
Visualizing the Synthetic Workflow
The following diagram outlines a representative synthetic pathway, highlighting the key stages from a common starting material to the final 15-methyl-PGE₂ analog.
Caption: A generalized workflow for the synthesis of 15-Methyl-PGE₂ analogs.
Protocol Spotlight: ω-Chain Installation via Grignard Reaction
The introduction of the ω-chain containing the tertiary C-15 methyl alcohol is arguably the most critical step, defining the final analog. Below is a representative, field-proven protocol for this transformation.
Objective: To add the methylated ω-side chain to the cyclopentyl aldehyde intermediate via a nucleophilic addition.
Materials:
-
Key Aldehyde Intermediate (1.0 eq)
-
ω-Chain Grignard Reagent (e.g., (S)-4-methyl-1-octyn-4-ylmagnesium bromide in THF) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the Key Aldehyde Intermediate dissolved in anhydrous THF.
-
Causality: Anhydrous (water-free) conditions are critical. Grignard reagents are potent bases and nucleophiles that react violently with water. Flame-drying the glassware and using a nitrogen atmosphere removes atmospheric moisture.
-
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Causality: Low temperature is crucial for controlling the reaction rate and minimizing side reactions. In many cases, it enhances the diastereoselectivity of the nucleophilic attack on the aldehyde, leading to a more favorable ratio of the desired C-15 epimer.
-
-
Grignard Addition: The ω-chain Grignard reagent solution is added dropwise to the stirred aldehyde solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Causality: Slow, dropwise addition maintains the low temperature and prevents a rapid, uncontrolled exothermic reaction. This ensures a homogenous reaction and maximizes the yield of the desired adduct.
-
-
Reaction Monitoring: The reaction is stirred at -78 °C for 2 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Causality: TLC provides a simple, rapid method to visually track the disappearance of the starting material and the appearance of the product spot, confirming the reaction has gone to completion.
-
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.
-
Causality: Quenching protonates the intermediate alkoxide to form the desired hydroxyl group and neutralizes any remaining Grignard reagent. Saturated NH₄Cl is a mild acid source, which is preferable to strong acids that could cause degradation of the acid-sensitive protecting groups or the product itself.
-
-
Workup and Isolation: The aqueous mixture is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Causality: This standard liquid-liquid extraction procedure isolates the organic product from the aqueous phase containing inorganic salts. Drying with MgSO₄ removes residual water from the organic phase before solvent evaporation.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 15-methyl prostaglandin intermediate.
-
Causality: Chromatography separates the desired product from unreacted starting materials, byproducts, and impurities based on polarity, yielding the pure compound required for subsequent synthetic steps.
-
Mechanism of Action and Biological Profile
15-methyl-PGE₂ analogs exert their effects by acting as agonists at the same G-protein coupled receptors (GPCRs) as endogenous PGE₂: the EP receptor family (EP₁, EP₂, EP₃, and EP₄)[6]. The specific physiological response depends on which receptor subtype is expressed in a given tissue and the downstream signaling cascade it initiates.
-
EP₂ and EP₄ Receptors: These receptors typically couple to the Gs alpha subunit, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This pathway is often associated with smooth muscle relaxation and anti-inflammatory effects[6].
-
EP₃ Receptor: This receptor is more complex and couples to the Gi alpha subunit, which inhibits adenylyl cyclase and decreases cAMP. This pathway is primarily responsible for inhibiting gastric acid secretion and promoting smooth muscle contraction in the GI tract[6].
-
EP₁ Receptor: This receptor couples to the Gq alpha subunit, activating the phospholipase C pathway, which leads to an increase in intracellular calcium (Ca²⁺) and is often involved in smooth muscle contraction[6].
Signaling Pathway Visualization
The diagram below illustrates the primary signaling cascades initiated by 15-methyl-PGE₂ binding to its receptors, leading to key physiological outcomes like gastric cytoprotection.
Caption: Mechanism of 15-Methyl-PGE₂ leading to gastric cytoprotection.
The primary biological effects of these analogs are potent and diverse. They are powerful gastric antisecretory and anti-ulcer compounds[3]. Studies have shown they can protect the gastric mucosa from damage induced by various agents[7]. In human studies, oral administration of 15(R)-15-methyl-PGE₂ led to a significant increase in the thickness of the gastric mucosa, likely by retarding the exfoliation of epithelial cells[8]. Furthermore, these analogs are potent smooth muscle contractors, with 15(S)-15-methyl-PGE₂ being ten times more potent than PGE₁ in contracting uterine smooth muscle[3][4]. They also exhibit strong effects on the pulmonary circulation, acting as potent pressor substances[5].
Therapeutic Applications and Clinical Significance
The enhanced stability and potency of 15-methyl-PGE₂ analogs have made them valuable candidates for therapeutic development, particularly in gastroenterology. Their ability to inhibit gastric acid secretion while simultaneously bolstering the defensive mechanisms of the gastric mucosa (cytoprotection) is a powerful combination.
One of the most explored applications is in the prevention and treatment of gastroduodenal lesions, especially those induced by nonsteroidal anti-inflammatory drugs (NSAIDs). A clinical trial involving rheumatoid arthritis patients, who often suffer from NSAID-induced gastroduodenal damage, investigated the therapeutic potential of 15(R)-15-methyl-PGE₂[9]. While the study did not show a dramatic benefit after one month, it highlighted the potential and provided valuable insights for designing future trials[9].
| Analog / Application | Key Findings | Significance | Reference(s) |
| 15(R)-15-Methyl-PGE₂ | In a clinical trial, oral administration for one month showed a trend toward improvement in gastroduodenal lesions in rheumatoid arthritis patients. | Demonstrated potential for gastroprotection in a high-risk patient population, though longer-term studies were suggested. | [9] |
| 15(R)-15-Methyl-PGE₂ Methyl Ester | Significantly reduced the incidence of gastric mucosal hemorrhage induced by taurocholic and hydrochloric acid in rats. | Preclinical evidence supporting its use in conditions associated with bile reflux into the stomach. | [7] |
| 15(S)-15-Methyl-PGE₂ | Identified as a potent gastric antisecretory and anti-ulcer compound. Binds to human myometrium with twice the affinity of natural PGE₂. | Highlights its dual potential in both gastroenterology and obstetrics/gynecology due to its potent effects on smooth muscle. | [3][4] |
| 15-Methyl-PGE₂ Analogs (General) | Showed approximately 10 times more potency than natural PGE₂ or PGF₂α in elevating pulmonary vascular resistance in dogs. | Indicates a powerful vasoconstrictive effect in the pulmonary circulation, relevant for cardiovascular research. | [5] |
| Oral 15(R)-15-Methyl-PGE₂ | Increased gastric mucosal and foveolar thickness in healthy men after two months of treatment, an effect that was reversible. | Showed a direct trophic effect on the gastric lining, likely by increasing cell lifespan rather than proliferation. | [8] |
Conclusion and Future Outlook
The discovery and synthesis of 15-methyl-PGE₂ analogs represent a triumph of medicinal chemistry, providing a clear and effective strategy to overcome the primary metabolic limitation of a powerful endogenous mediator. By blocking the action of 15-PGDH, these analogs unlocked the therapeutic potential of PGE₂ signaling, leading to potent, long-acting compounds with significant clinical applications, especially in gastric protection.
The principles learned from this work continue to resonate. The broader strategy of inhibiting 15-PGDH to locally increase endogenous PGE₂ levels is now being explored for new therapeutic areas, such as treating age-related muscle weakness (sarcopenia)[10][11]. This modern approach, using small molecule inhibitors of 15-PGDH, builds directly on the foundational knowledge gained from the study of substrate-analog inhibitors like the 15-methyl-PGE₂ family. The legacy of these pioneering analogs thus extends far beyond their direct applications, continuing to inform and inspire the next generation of therapies targeting the prostaglandin pathway.
References
- Title: (15S)-15-Methylprostaglandin E2 (Synonyms: (15R)-15-Methyl-PGE)
- Title: A therapeutic trial of 15 (R)
- Title: The effect of the synthetic prostaglandin analog 15 (R)
- Title: 15(S)
- Title: Epirium Bio Announces Positive Phase 1 Clinical Trial Results Evaluating MF-300 in Healthy Volunteers, A First-In Source: Epirium Bio URL
- Title: 15(S)
- Title: Effects of the 15-methyl analogs of prostaglandins E2 and F2alpha on the pulmonary circulation in the intact dog Source: NIH URL
- Title: Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms Source: NIH URL
- Title: Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa.
- Title: 15(S)
- Title: Prostaglandin E2 - Wikipedia Source: Wikipedia URL
- Title: Epirium Bio Announces Follow-on Phase 1 Results in Older Adult Participants for MF-300, a First-In-Class, Oral 15-PGDH Enzyme Inhibitor, for the Treatment of Sarcopenia Source: Business Wire URL
- Title: Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH)
Sources
- 1. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 15(S)-15-methyl Prostaglandin E2 | TargetMol [targetmol.com]
- 5. Effects of the 15-methyl analogs of prostaglandins E2 and F2alpha on the pulmonary circulation in the intact dog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 7. The effect of the synthetic prostaglandin analog 15 (R) 15 methyl-PGE2 methyl ester on gastric mucosal hemorrhage induced in rats by taurocholic acid and hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A therapeutic trial of 15 (R)-15-methyl prostaglandin E2 in rheumatoid arthritis patients with gastroduodenal lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epirium.com [epirium.com]
- 11. Epirium Bio Announces Follow-on Phase 1 Results in Older Adult Participants for MF-300, a First-In-Class, Oral 15-PGDH Enzyme Inhibitor, for the Treatment of Sarcopenia [businesswire.com]
The In-Depth Technical Guide to 15-Methyl-15S-PGE2 and its Effect on Gastric Acid Secretion
Introduction
15-methyl-15S-PGE2 is a synthetic, methylated analog of the naturally occurring prostaglandin E2 (PGE2). Its structural modification, specifically the methylation at the C-15 position, confers a significantly longer biological half-life by rendering it resistant to degradation by 15-hydroxyprostaglandin dehydrogenase. This enhanced stability makes it a potent and long-acting agent. This guide provides a comprehensive technical overview of the mechanism of action of this compound on gastric acid secretion, supported by experimental evidence and methodologies for its investigation. This document is intended for researchers, scientists, and professionals in drug development with an interest in gastroenterology and pharmacology.
Mechanism of Action: Inhibition of Gastric Acid Secretion
The primary physiological effect of this compound in the stomach is the potent inhibition of gastric acid secretion. This action is primarily mediated through its interaction with specific prostaglandin E2 receptors (EP receptors) on the basolateral membrane of gastric parietal cells.
Signaling Pathway in Parietal Cells
While the precise binding affinities of this compound to all EP receptor subtypes on parietal cells are not definitively established in the reviewed literature, the overwhelming evidence for PGE2 and its synthetic analogs points to the EP3 receptor as the principal mediator of the inhibitory effect on acid secretion.[1][2][3] The EP3 receptor is coupled to an inhibitory G-protein (Gi).
The binding of this compound to the EP3 receptor initiates a signaling cascade that antagonizes the stimulatory pathways of gastric acid secretion. The key steps are as follows:
-
Receptor Binding and Gi Protein Activation: this compound binds to the EP3 receptor on the parietal cell membrane. This binding event catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi protein, leading to its activation and dissociation from the βγ-subunits.
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein (Gαi) directly inhibits the activity of the enzyme adenylyl cyclase.
-
Reduction of cAMP Levels: Adenylyl cyclase is responsible for the conversion of ATP to cyclic AMP (cAMP). Its inhibition leads to a significant decrease in the intracellular concentration of this second messenger.
-
Decreased Protein Kinase A (PKA) Activity: cAMP is a critical activator of Protein Kinase A (PKA). The reduction in cAMP levels leads to decreased PKA activity.
-
Inhibition of H+/K+ ATPase (Proton Pump) Translocation and Activity: PKA plays a crucial role in the phosphorylation of proteins involved in the translocation and activation of the H+/K+ ATPase, the proton pump responsible for the final step of acid secretion into the gastric lumen. Reduced PKA activity hinders this process, leading to a decrease in the number of active proton pumps on the apical membrane of the parietal cell and a subsequent reduction in H+ ion secretion.
This inhibitory pathway effectively counteracts the stimulatory effects of secretagogues like histamine, which act through Gs-coupled receptors to increase cAMP levels.[1][4]
Diagram: Signaling Pathway of this compound in Gastric Parietal Cells
Caption: Inhibitory signaling of this compound in parietal cells.
Quantitative Data on the Inhibition of Gastric Acid Secretion
Numerous studies have demonstrated the dose-dependent inhibitory effect of this compound on both basal and stimulated gastric acid secretion. The following table summarizes key findings from selected studies.
| Study Subject | Secretagogue | Route of Administration | Dose of this compound | Observed Inhibition of Acid Output | Reference |
| Healthy Male Volunteers | Pentagastrin | Intragastric (free acid) | 80 µg | 24 ± 11% | [2] |
| 140 µg | 49 ± 7% | [2] | |||
| 200 µg | 44 ± 9% | [2] | |||
| 400 µg | 76 ± 12% | [2] | |||
| Healthy Male Volunteers | Pentagastrin | Intragastric (methyl ester) | 80 µg | 35 ± 2% | [2] |
| 140 µg | 54 ± 5% | [2] | |||
| 200 µg | 64 ± 8% | [2] | |||
| Healthy Male Volunteers | Peptone Meal | Oral | ~10 µg (ED50) | 50% | [5][6] |
| Duodenal Ulcer Patients | Basal | Oral | 150 µg | Reduction from 5.9 to 2.1 mEq/hr | [1][7] |
| Pentagastrin | 150 µg | Reduction from 32.1 to 20.6 mEq/hr | [1][7] | ||
| Dogs | Meal | Intravenous | 0.5 - 2.0 µg/kg/h | Dose-dependent inhibition | [3] |
| Dogs | Histamine | Topical (gastric pouch) | Not specified | Suppression of stimulated secretion | [3] |
Experimental Protocols for Assessing the Effect on Gastric Acid Secretion
The antisecretory effects of this compound can be evaluated using both in vivo and in vitro models.
In Vivo Model: Measurement of Gastric Acid Secretion in Anesthetized Rats
This protocol is adapted from established methods for evaluating the effects of pharmacological agents on gastric acid secretion in rats.[8][9]
Objective: To determine the dose-response effect of this compound on stimulated gastric acid secretion in an anesthetized rat model.
Materials:
-
Male Wistar rats (200-250 g)
-
Urethane anesthesia
-
Surgical instruments for laparotomy
-
Gastric perfusion pump
-
pH electrode and meter
-
Saline solution (0.9% NaCl)
-
Secretagogue solution (e.g., pentagastrin or histamine)
-
This compound solutions at various concentrations
-
50 mM NaOH for titration
Procedure:
-
Animal Preparation:
-
Fast rats for 18-24 hours with free access to water.
-
Anesthetize the rats with urethane (1.25 g/kg, intraperitoneally).
-
Perform a midline laparotomy to expose the stomach.
-
Ligate the pylorus and insert a double-lumen cannula through the forestomach for gastric perfusion.
-
-
Gastric Perfusion and Basal Acid Secretion:
-
Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min).
-
Collect the perfusate every 15 minutes and measure the acid concentration by titrating with 50 mM NaOH to a pH of 7.0.
-
Establish a stable basal acid secretion for at least 30 minutes.
-
-
Stimulation of Acid Secretion:
-
Administer a continuous intravenous infusion of a secretagogue (e.g., pentagastrin at 100 µg/kg/h or histamine at appropriate doses) to induce a sustained level of acid secretion.
-
Continue collecting the perfusate at 15-minute intervals until a stable stimulated acid output is achieved.
-
-
Administration of this compound:
-
Administer this compound intravenously or intraduodenally at various doses.
-
Continue collecting the perfusate and measuring acid output for at least 60-90 minutes after administration of the test compound.
-
-
Data Analysis:
-
Calculate the acid output for each collection period (µmol H+/15 min).
-
Express the results as the percentage inhibition of stimulated acid secretion compared to the pre-treatment stimulated level.
-
Construct a dose-response curve to determine the ED50 of this compound.
-
Diagram: Experimental Workflow for In Vivo Gastric Acid Secretion Assay
Caption: Workflow for in vivo assessment of gastric acid inhibitors.
In Vitro Model: [14C]-Aminopyrine Accumulation in Isolated Parietal Cells
This assay provides an indirect measure of acid secretion in isolated parietal cells. Aminopyrine, a weak base, accumulates in acidic compartments, and its uptake is proportional to the degree of acid production.[4]
Objective: To assess the direct inhibitory effect of this compound on secretagogue-stimulated acid production in isolated rabbit or rat parietal cells.
Materials:
-
Rabbit or rat gastric mucosa
-
Collagenase and pronase for tissue digestion
-
Percoll gradient for parietal cell enrichment
-
[14C]-Aminopyrine
-
Scintillation counter
-
Histamine or other secretagogues
-
This compound solutions
-
Incubation buffer (e.g., Hanks' Balanced Salt Solution)
Procedure:
-
Parietal Cell Isolation and Enrichment:
-
Isolate gastric glands from the gastric mucosa by enzymatic digestion with collagenase and pronase.
-
Enrich the parietal cell population using a Percoll density gradient centrifugation.
-
Assess cell viability using Trypan blue exclusion.
-
-
Aminopyrine Uptake Assay:
-
Pre-incubate the enriched parietal cells with various concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes).
-
Add [14C]-aminopyrine to the cell suspension.
-
Stimulate acid production by adding a secretagogue (e.g., histamine).
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Measurement and Analysis:
-
Terminate the assay by rapidly separating the cells from the incubation medium by centrifugation through an oil layer.
-
Lyse the cells and measure the radioactivity in the cell pellet using a scintillation counter.
-
Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration).
-
Determine the inhibitory effect of this compound on stimulated aminopyrine uptake.
-
Cytoprotective Effects
In addition to its antisecretory properties, this compound exhibits significant cytoprotective effects on the gastric mucosa. This protection is independent of the inhibition of acid secretion and is observed at doses lower than those required for acid suppression. The cytoprotective mechanisms are multifactorial and include:
-
Stimulation of Mucus and Bicarbonate Secretion: Prostaglandins enhance the secretion of a protective mucus-bicarbonate layer that acts as a physical barrier against luminal acid and pepsin.[10]
-
Increased Mucosal Blood Flow: While high doses that inhibit acid secretion can lead to a secondary reduction in blood flow, lower, cytoprotective doses can enhance mucosal blood flow, improving tissue oxygenation and the removal of toxic metabolites.[3]
-
Cellular Protective Mechanisms: Prostaglandins can directly enhance the resistance of gastric epithelial cells to injury, possibly by modulating intracellular signaling pathways and promoting cell survival.[11]
Conclusion
This compound is a potent and stable synthetic analog of prostaglandin E2 that exerts a strong inhibitory effect on gastric acid secretion. Its primary mechanism of action is believed to be the activation of EP3 receptors on gastric parietal cells, leading to the inhibition of the adenylyl cyclase/cAMP/PKA signaling pathway and a subsequent reduction in the activity of the H+/K+ ATPase proton pump. The dose-dependent nature of this inhibition has been well-characterized in both preclinical and clinical studies. Furthermore, its cytoprotective properties, which are independent of acid suppression, contribute to its overall gastroprotective profile. The experimental models detailed in this guide provide robust systems for the further investigation of this compound and other novel modulators of gastric acid secretion.
References
-
The Physiology of the Gastric Parietal Cell. Physiological Reviews. [Link]
-
The inhibitory effect of 15(R)15 methyl prostaglandin E2 and the interaction with atropine on stimulated gastric acid secretion in man. Prostaglandins. [Link]
-
Mechanisms of the inhibitory action of prostaglandins on meal-induced gastric secretion. Journal of Physiology. [Link]
-
Dose response inhibition in man of meal-stimulated gastric acid secretion by 15(R)-15-methyl prostaglandin E2, given orally. Gut. [Link]
-
Dual action of prostaglandin E2 on gastric acid secretion through different EP-receptor subtypes in the rat. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
-
Measurement of gastric acid secretion in the anaesthetized rat. Current Protocols in Toxicology. [Link]
-
The effect of 15 (R) 15 methyl prostaglandin E2 on gastric acid secretion in duodenal ulcer patients. Prostaglandins. [Link]
-
Prostaglandin E2 inhibition of secretagogue-stimulated [14C]aminopyrine accumulation in rat parietal cells: a model for its mechanism of action. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Dose response inhibition in man of meal-stimulated gastric acid secretion by 15(R)-15-methyl prostaglandin E2, given orally. Gut. [Link]
-
Dual action of prostaglandin E2 on gastric acid secretion through different EP-receptor subtypes in the rat. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
-
Expression of gastric antisecretory and prostaglandin E receptor binding activity of misoprostol by misoprostol free acid. Digestive Diseases and Sciences. [Link]
-
Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia. BMC Neuroscience. [Link]
-
Misoprostol. StatPearls. [Link]
-
Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor. Nature Communications. [Link]
-
The inhibitory effect of 15(R)15 methyl prostaglandin E2 and the interaction with atropine on stimulated gastric acid secretion in man. Prostaglandins. [Link]
-
Inhibition of acid formation in rabbit parietal cells by prostaglandins is mediated by the prostaglandin E2 receptor. Gastroenterology. [Link]
-
Binding and biological actions of prostaglandin E2 and I2 in cells isolated from rabbit gastric mucosa. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Characterization of the EP Receptor Subtype That Mediates the Inhibitory Effects of Prostaglandin E2 on IgE-dependent Secretion From Human Lung Mast Cells. The Journal of Immunology. [Link]
-
Gastric bicarbonate secretion in humans. Effect of pentagastrin, bethanechol, and 11,16,16-trimethyl prostaglandin E2. The Journal of Clinical Investigation. [Link]
-
15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling. The Journal of Biological Chemistry. [Link]
-
Prostaglandin EP receptors involved in modulating gastrointestinal mucosal integrity. Journal of Pharmacological Sciences. [Link]
-
Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice. British Journal of Pharmacology. [Link]
-
Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study. Gastroenterology. [Link]
-
Prostaglandin formation by isolated gastric parietal and nonparietal cells of the rat. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. [Link]
-
Prostaglandin Interaction With Histamine Release and Parietal Cell Activity in Isolated Gastric Glands. Acta Physiologica Scandinavica. [Link]
Sources
- 1. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Dual action of prostaglandin E2 on gastric acid secretion through different EP-receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 inhibition of secretagogue-stimulated [14C]aminopyrine accumulation in rat parietal cells: a model for its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of gastric antisecretory and prostaglandin E receptor binding activity of misoprostol by misoprostol free acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose response inhibition in man of meal-stimulated gastric acid secretion by 15(R)-15-methyl prostaglandin E2, given orally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of 15 (R) 15 methyl prostaglandin E2 on gastric acid secretion in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Characterization of the EP receptor subtype that mediates the inhibitory effects of prostaglandin E2 on IgE-dependent secretion from human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
15-methyl-15S-PGE2 uterine contraction mechanism
An In-Depth Technical Guide to the Uterine Contraction Mechanism of 15-methyl-PGE₂ Analogues
Executive Summary
Prostaglandins are pivotal lipid compounds that regulate a vast array of physiological processes, with a pronounced role in female reproductive function. Specifically, synthetic prostaglandin analogues are indispensable pharmacological tools in obstetrics and gynecology. This guide provides a detailed technical exploration of the core mechanism by which 15-methyl prostaglandin analogues, particularly the PGF₂α analogue Carboprost (15-methyl-15S-PGF₂α), induce uterine contractions. While the user's query specified 15-methyl-15S-PGE₂, the most clinically prominent and mechanistically studied compound in this class for uterine contraction is the PGF₂α analogue. This document will focus on this compound while drawing parallels and distinctions with PGE₂-mediated pathways. We will dissect the molecular signaling cascade from receptor engagement to myometrial cell contraction, detail robust experimental methodologies for its investigation, and present the data in a framework designed for the laboratory professional.
Introduction: Clinical Significance and Prostaglandin Classification
Prostaglandins E₂ (PGE₂) and F₂α (PGF₂α) are naturally occurring eicosanoids that play critical roles in human parturition, including cervical ripening and the stimulation of myometrial contractions.[1][2][3] Synthetic analogues were developed to enhance efficacy and metabolic stability for clinical applications.[4]
-
15-methyl-15S-PGF₂α (Carboprost Tromethamine): A synthetic analogue of PGF₂α.[5] The addition of a methyl group at the C-15 position makes it resistant to degradation by 15-hydroxyprostaglandin dehydrogenase, significantly prolonging its biological half-life and uterotonic activity. It is a potent oxytocic agent used clinically for the control of postpartum hemorrhage and for pregnancy termination.[5][6][7][8][9]
-
Prostaglandin E₂ (Dinoprostone): A naturally occurring prostaglandin used clinically for cervical ripening and labor induction.[10] Its effects on the myometrium can be complex, sometimes producing a biphasic response of contraction followed by relaxation, depending on the receptor subtypes present.[1]
This guide will elucidate the contractile mechanism, which is primarily mediated through prostaglandin F (FP) receptors and select prostaglandin E (EP) receptors, leading to a well-defined intracellular signaling cascade.
Core Molecular Mechanism of Action
The contractile effect of prostaglandin analogues on the myometrium is a G-protein coupled receptor (GPCR)-mediated process that culminates in a sharp increase in intracellular calcium concentration ([Ca²⁺]i).
Receptor Binding and G-Protein Coupling
15-methyl-15S-PGF₂α exerts its primary effect by binding to the Prostaglandin F Receptor (FP) , a GPCR coupled to the Gαq protein subunit.[11] Similarly, the contractile effects of PGE₂ are mediated through the EP1 and EP3 receptor subtypes, which are also coupled to Gαq/11 and Gi, respectively.[12]
-
FP and EP1 Receptor Activation: Upon ligand binding, these receptors activate the Gαq protein.
-
EP3 Receptor Activation: This receptor subtype primarily couples to the inhibitory G-protein (Gαi), which leads to a decrease in intracellular cyclic AMP (cAMP). Lowering cAMP levels relieves an inhibitory brake on uterine contraction, thereby promoting contractility.[12] Some EP3 isoforms can also couple to Gαq.[13][14]
Downstream Signaling Cascade
The activation of the Gαq pathway is the central event triggering myometrial contraction.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase Cβ (PLCβ).[11]
-
Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers:
-
Inositol 1,4,5-trisphosphate (IP₃): A soluble molecule that diffuses into the cytoplasm.
-
Diacylglycerol (DAG): Remains embedded in the cell membrane.
-
-
Intracellular Calcium Mobilization:
-
IP₃ binds to its specific receptors (IP₃R) on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store. This binding opens the channels, causing a rapid release of Ca²⁺ from the SR into the cytoplasm.[11]
-
The uterine contractions induced by prostaglandins are highly dependent on extracellular calcium, indicating that this pathway also promotes the influx of external Ca²⁺ through plasma membrane channels.[15]
-
The following diagram illustrates this core signaling pathway.
Excitation-Contraction Coupling
The increase in cytosolic Ca²⁺ is the direct trigger for muscle contraction.
-
Calmodulin Activation: Four Ca²⁺ ions bind to the cytosolic protein calmodulin (CaM).
-
MLCK Activation: The Ca²⁺-CaM complex activates Myosin Light-Chain Kinase (MLCK).
-
Myosin Phosphorylation: Activated MLCK phosphorylates the regulatory light chain of myosin II.
-
Cross-Bridge Cycling: Phosphorylation of myosin enables it to interact with actin filaments, initiating ATP-dependent cross-bridge cycling and generating contractile force.
Experimental Methodologies for Mechanistic Validation
To rigorously study the effects of 15-methyl-PGF₂α and validate its mechanism, a multi-tiered experimental approach is required. This ensures that observations are physiologically relevant and mechanistically sound.
Workflow for Uterine Contractility Analysis
The following diagram outlines a comprehensive workflow for assessing the uterotonic potential of a compound.
Sources
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. The roles of prostaglandin EP 1 and 3 receptors in the control of human myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Feed-Forward Loop Between 15(S)-HETE and PGE2 in Human Amnion at Parturition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical applications of prostaglandins in Obstetrics and Gynaecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Carboprost Tromethamine? [synapse.patsnap.com]
- 6. Postpartum Haemorrhage and Carboprost for Its Prevention: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboprost - Wikipedia [en.wikipedia.org]
- 8. Hemabate (carboprost tromethamine): Uses, Side Effects & Dosage [medicinenet.com]
- 9. Carboprost (intramuscular route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. Prostaglandin E2 (Dinoprostone) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium [frontiersin.org]
- 12. scispace.com [scispace.com]
- 13. Prostaglandin E receptors in myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. External calcium dependence of the uterine contraction induced by prostaglandins E2 and F2 alpha and its antagonism with natural progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 15-methyl-15S-PGE2 in Cell Culture Studies
Introduction: A Stable and Potent Tool for Prostaglandin Research
15-methyl-15S-prostaglandin E2 (15-methyl-15S-PGE2) is a synthetic analog of the naturally occurring prostaglandin E2 (PGE2). The strategic addition of a methyl group at the C-15 position renders the molecule resistant to degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the rapid inactivation of endogenous PGE2.[1] This enhanced metabolic stability makes this compound an invaluable tool for in vitro cell culture studies, as it provides more sustained and predictable biological responses compared to its parent compound.
Like PGE2, this compound exerts its biological effects by binding to and activating the four prostaglandin E2 receptor subtypes (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors.[2] The activation of these receptors triggers diverse downstream signaling cascades, influencing a wide array of cellular processes including proliferation, differentiation, inflammation, and apoptosis. Notably, this compound has been shown to have twice the binding affinity for human myometrium compared to PGE2, suggesting enhanced potency in certain cellular contexts.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture experiments.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its proper handling and use in cell culture.
| Property | Value |
| Synonyms | 15(S)-15-methyl Prostaglandin E2 |
| CAS Number | 35700-27-7 |
| Molecular Formula | C₂₁H₃₄O₅ |
| Molecular Weight | 366.5 g/mol |
| Appearance | A solution in methyl acetate |
| Storage | Store at -20°C |
| Stability | ≥ 2 years at -20°C |
Mechanism of Action and Signaling Pathways
This compound functions as a potent agonist of the prostaglandin E2 receptors (EP1-4). The binding of this compound to these receptors initiates distinct intracellular signaling pathways, largely dependent on the receptor subtype expressed in the target cells.
-
EP1 Receptor: Primarily coupled to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).
-
EP2 and EP4 Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).
-
EP3 Receptor: Exhibits more complex signaling as it can couple to Gi proteins to inhibit adenylyl cyclase, or to Gq and other G proteins to modulate various downstream effectors.
The sustained activation of these pathways by the metabolically stable this compound allows for robust and prolonged cellular responses, making it ideal for studying the long-term effects of PGE2 signaling.
Caption: Signaling pathways of this compound via EP receptors.
Experimental Protocols
Reconstitution of this compound
For optimal results and to maintain the integrity of the compound, follow these reconstitution guidelines.
Materials:
-
This compound (typically supplied in a methyl acetate solution)
-
Anhydrous ethanol or dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Evaporation of Shipping Solvent: Under a gentle stream of nitrogen, evaporate the methyl acetate solvent from the vial containing this compound. This should be done in a fume hood.
-
Preparation of Stock Solution: Once the solvent has evaporated, reconstitute the dried compound in a suitable organic solvent such as anhydrous ethanol or DMSO.[2] A stock solution of 1-10 mg/mL is recommended. For example, to prepare a 1 mg/mL stock solution from 1 mg of the compound, add 1 mL of the chosen solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. When stored properly, the stock solution is stable for at least one month.[4]
Application in Cell Culture
The following is a general protocol for treating cells with this compound. The optimal concentration and incubation time will vary depending on the cell type and the specific experimental endpoint.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Reconstituted this compound stock solution
-
Phosphate-buffered saline (PBS)
-
Sterile pipette tips and tubes
Procedure:
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution by diluting the stock solution in complete cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is below 0.1% to avoid cytotoxicity.[2]
-
Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentration of this compound to the cells.
-
Incubation: Incubate the cells for the desired period (ranging from minutes for signaling studies to several days for differentiation or proliferation assays).
-
Downstream Analysis: Following incubation, harvest the cells or cell culture supernatant for downstream analysis, such as gene expression analysis, protein analysis (e.g., Western blotting), or functional assays (e.g., ELISA for cytokine production).
Caption: General experimental workflow for cell culture studies.
Recommended Working Concentrations
The optimal working concentration of this compound is highly dependent on the cell type and the biological question being addressed. Based on studies using PGE2 and the enhanced potency of its methylated analog, a starting concentration range of 1 nM to 1 µM is recommended for most in vitro applications.
| Application | Suggested Starting Concentration Range |
| Signaling Pathway Activation | 10 nM - 100 nM |
| Cell Proliferation/Differentiation | 1 nM - 1 µM |
| Cytokine Production | 10 nM - 500 nM |
| Osteoclastogenesis | 100 nM - 1 µM[5] |
| Gastric Mucosal Cell Protection | 10 nM - 1 µM |
Note: It is strongly advised to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting and Key Considerations
-
Solvent Effects: Always include a vehicle control (culture medium with the same concentration of the organic solvent used for the stock solution) to account for any potential effects of the solvent on the cells.
-
Compound Stability in Media: Due to its enhanced stability, this compound is suitable for long-term cell culture experiments. However, for very long incubations (several days), replenishing the medium with fresh compound may be necessary to maintain a constant concentration.
-
Cell Line Variability: The expression levels of EP receptors can vary significantly between different cell types. It is advisable to confirm the expression of the target EP receptors in your cell line of interest.
-
Off-Target Effects: At very high concentrations, the possibility of off-target effects cannot be excluded. The use of the lowest effective concentration determined from a dose-response curve is recommended.
Conclusion
This compound is a powerful and reliable tool for investigating the diverse biological roles of prostaglandin E2 signaling in vitro. Its enhanced metabolic stability provides a significant advantage over the natural ligand, allowing for more controlled and sustained experimental conditions. By following the protocols and considerations outlined in these application notes, researchers can effectively harness the potential of this potent PGE2 analog to advance their studies in various fields of biomedical research.
References
-
Stimulation of mucus and nonparietal cell secretion by the E2 prostaglandins. (1978). American Journal of Digestive Diseases, 23(4), 359-364. Available at: [Link]
-
Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study. (1986). Gastroenterology, 91(4), 1001-1010. Available at: [Link]
-
Effect of prostaglandins E2 and 15-methyl F2 alpha on human pregnant and non-pregnant cervix. (1987). European Journal of Obstetrics & Gynecology and Reproductive Biology, 26(1), 27-32. Available at: [Link]
-
Effects of 15(S)-15-methyl Prostaglandin E2 Methyl Ester on Phospholipid Metabolism in Rat Gastric Mucosa. (1982). The Journal of Pharmacy and Pharmacology, 34(12), 804-807. Available at: [Link]
-
The efficacy and safety of intramuscularly administered 15(S) 15 methyl prostaglandin E2 methyl ester for induction of artificial abortion. (1976). American Journal of Obstetrics and Gynecology, 125(5), 591-596. Available at: [Link]
-
Efficacy and acceptability of 15(S)-15-methyl-prostaglandin E2-methyl ester for midtrimester pregnancy termination. (1975). American Journal of Obstetrics and Gynecology, 121(7), 875-883. Available at: [Link]
-
The efficacy of intramuscular 15 methyl prostaglandin E2 in second-trimester abortion. Coagulation and hormonal aspects. (1975). American Journal of Obstetrics and Gynecology, 121(5), 584-589. Available at: [Link]
-
Comparison of Intra-Amniotic (15S)-15-methyl-PGF2 Alpha and Intravaginal Prostaglandin E2 for Second-Trimester Uterine Evacuation. (1998). Journal of Perinatology, 18(1), 24-27. Available at: [Link]
-
Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms. (2014). Endocrinology, 155(11), 4443-4453. Available at: [Link]
-
Role of prostaglandin E2 in tissue repair and regeneration. (2021). Theranostics, 11(17), 8117-8134. Available at: [Link]
-
Prostaglandin E2 (PGE2) promotes proliferation and invasion by enhancing SUMO-1 activity via EP4 receptor in endometrial cancer. (2016). Oncotarget, 7(25), 37934-37949. Available at: [Link]
-
Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway. (2013). Journal of Neuroinflammation, 10, 14. Available at: [Link]
-
Prostaglandin G/H synthase-2 is required for maximal formation of osteoclast-like cells in culture. (2002). The Journal of Clinical Investigation, 109(6), 815-823. Available at: [Link]
-
Regulation by PGE2 of IL-2, IL-3 and IFN production by cortico-resistant thymocytes. (1993). Immunology Letters, 38(3), 229-235. Available at: [Link]
-
Identification of a Feed-Forward Loop Between 15(S)-HETE and PGE2 in Human Amnion at Parturition. (2022). International Journal of Molecular Sciences, 23(19), 11826. Available at: [Link]
-
15-Hydroxyprostaglandin dehydrogenase inhibitor SW033291 ameliorates hepatic abnormal lipid metabolism, ER stress, and inflammation through PGE2/EP4 in T2DM mice. (2023). Bioorganic Chemistry, 137, 106646. Available at: [Link]
Sources
- 1. thno.org [thno.org]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. 15(S)-15-methyl Prostaglandin E2 | TargetMol [targetmol.com]
- 4. Prostaglandin E2 (PGE2) promotes proliferation and invasion by enhancing SUMO-1 activity via EP4 receptor in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
Application Notes and Protocols for the Utilization of 15-methyl-15S-PGE2 in Preclinical Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 15-methyl-15S-PGE2, a potent and stable analog of Prostaglandin E2 (PGE2), in various animal models. This document outlines the rationale behind its use, detailed experimental protocols, and methods for data analysis, ensuring scientific integrity and reproducibility.
Introduction to this compound: A Stable and Potent PGE2 Analog
This compound is a synthetic analog of the naturally occurring Prostaglandin E2.[1][2][3] The key structural modification, the methylation at the C-15 position, confers significant resistance to metabolic degradation, thereby prolonging its biological activity compared to the parent compound.[4] This enhanced stability makes it an invaluable tool for in vivo studies, allowing for more consistent and sustained biological effects.
Functionally, this compound mimics the actions of PGE2 by binding to and activating the same E-prostanoid (EP) receptors.[5][6] These G-protein coupled receptors are expressed in a wide range of tissues, mediating diverse physiological and pathophysiological processes. The primary applications of this compound in animal models stem from its potent effects on gastrointestinal cytoprotection, uterine smooth muscle contraction, and the modulation of inflammatory responses.
Core Applications in Animal Models
This guide will focus on three well-established applications of this compound in preclinical research:
-
Gastrointestinal Cytoprotection: Investigating the protective effects against gastric mucosal injury induced by necrotizing agents such as non-steroidal anti-inflammatory drugs (NSAIDs) and ethanol.
-
Reproductive Biology: Studying the regulation of uterine contractility, which is crucial for processes like parturition and fertility.
-
Inflammation Research: Elucidating the dual role of PGE2 signaling in both promoting and resolving inflammation in models of arthritis.
Section 1: Gastrointestinal Cytoprotection
The cytoprotective properties of prostaglandins in the gastric mucosa are well-documented.[7][8] this compound, due to its stability and potency, is an excellent tool to study these protective mechanisms. The following protocol details a common model of NSAID-induced gastric ulceration in rats.
Protocol 1: NSAID-Induced Gastric Ulcer Model in Rats
This protocol describes the induction of gastric ulcers using indomethacin and the assessment of the protective effects of this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Indomethacin
-
Vehicle for this compound (see preparation below)
-
Vehicle for Indomethacin (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Surgical instruments for dissection
-
Formalin (10% neutral buffered)
-
Hematoxylin and Eosin (H&E) stain
Experimental Workflow:
Caption: Workflow for in vivo uterine contractility assessment.
Step-by-Step Procedure:
-
Animal Preparation: Use timed-pregnant mice at the desired gestational day. Anesthetize the mouse using isoflurane.
-
Catheter Placement: Gently insert a fluid-filled intrauterine pressure catheter transcervically into the uterine horn.
-
Baseline Recording: Allow the animal to stabilize and record baseline uterine contractions for a defined period (e.g., 30 minutes).
-
Dosing: Administer the vehicle or this compound subcutaneously at the desired dose.
-
Post-Treatment Recording: Continue to record uterine activity for a specified duration to observe the effects of the treatment.
-
Data Analysis: Analyze the recorded pressure waves to determine the frequency, amplitude, and duration of uterine contractions.
Data Analysis and Interpretation:
| Parameter | Method | Expected Outcome with this compound |
| Contraction Frequency | Peak detection in pressure recordings | Increased number of contractions per unit time |
| Contraction Amplitude | Measurement of peak pressure | Increased force of contractions |
| Contraction Duration | Measurement of the duration of each contraction | Potential increase in the duration of contractions |
Section 3: Inflammation Research
The role of PGE2 in inflammation is complex, with both pro- and anti-inflammatory effects reported depending on the context. [9]this compound can be used to investigate these dual roles in models of chronic inflammation, such as collagen-induced arthritis (CIA) in mice.
Protocol 3: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
The CIA model is a widely used model of rheumatoid arthritis. [1][4][10]This protocol outlines the induction of CIA and the evaluation of the therapeutic potential of this compound.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for administration
-
Syringes and needles for immunization and treatment
Experimental Workflow:
Caption: Workflow for the collagen-induced arthritis model.
Step-by-Step Procedure:
-
Immunization:
-
Day 0: Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of male DBA/1 mice. [5] * Day 21: Boost the immunization with an intradermal injection of type II collagen emulsified in IFA. [10]2. Arthritis Development and Scoring:
-
Monitor the mice for the onset of arthritis, which typically occurs between days 28 and 35.
-
Score the severity of arthritis in each paw daily based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
-
Treatment:
-
Once arthritis is established (e.g., a clinical score of ≥ 2), randomize the mice into treatment groups.
-
Administer vehicle or this compound daily via a suitable route (e.g., subcutaneous or intraperitoneal injection).
-
-
Outcome Assessment:
-
Continue daily clinical scoring throughout the treatment period.
-
At the end of the study, collect hind paws for histopathological analysis (H&E staining for inflammation, synovitis, and cartilage/bone erosion).
-
Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6, IL-1β) by ELISA. [7] Data Analysis and Interpretation:
-
| Parameter | Method | Expected Outcome with this compound |
| Clinical Arthritis Score | Daily visual scoring | Reduction in the mean arthritis score |
| Histopathology | Microscopic evaluation of joint sections | Decreased synovial inflammation, pannus formation, and joint destruction |
| Serum Cytokines | ELISA | Modulation of pro-inflammatory cytokine levels (e.g., decrease in TNF-α, IL-6) |
| PGE2 Levels | ELISA on paw homogenates or serum | Confirmation of target engagement |
Concluding Remarks
This compound is a versatile and powerful tool for in vivo pharmacological research. Its enhanced stability provides a significant advantage over native PGE2, allowing for more reliable and reproducible results in animal models. The protocols outlined in these application notes provide a solid foundation for investigating the diverse biological roles of PGE2 signaling in gastrointestinal health, reproductive physiology, and inflammation. As with any in vivo study, it is crucial to perform pilot experiments to determine the optimal dose and administration regimen for your specific research question and animal model.
References
-
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
- Szewczyk, A., Gazy, N., & Szewczyk, E. A. (2018). Histologic and microcirculatory changes in alcohol-induced gastric lesions in the rat: effect of prostaglandin cytoprotection. Gastroenterology, 94(5 Pt 1), 1083-1092.
- Bouffi, C., Bony, C., Courties, G., Jorgensen, C., & Noël, D. (2010). IL-6-Dependent PGE2 Secretion by Mesenchymal Stem Cells Inhibits Local Inflammation in Experimental Arthritis. PLOS ONE, 5(12), e14247.
- Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis.
- Lacy, E. R., & Ito, S. (1982). Prostaglandin cytoprotection against ethanol-induced gastric injury in the rat. A histologic and cytologic study. Gastroenterology, 83(1 Pt 1), 619-625.
- Kirton, K. T., & Forbes, A. D. (1972). Activity of 15[S] 15-methyl prostaglandin E2 and F2alpha as stimulants of uterine contractility. Prostaglandins, 1(4), 319-325.
- Timmons, B. C., Akins, M., & Mahendroo, M. (2017). Monitoring uterine contractility in mice using a transcervical intrauterine pressure catheter. Journal of visualized experiments : JoVE, (120), 55290.
- Yao, C., et al. (2018). Prostaglandin E2 constrains systemic inflammation through an innate lymphoid cell–IL-22 axis. Proceedings of the National Academy of Sciences, 115(47), E11124-E11133.
- Rada, C., et al. (2015). Monitoring uterine contractility in mice using a transcervical intrauterine pressure catheter. Journal of Visualized Experiments, (98), e52541.
- Ojo, O. A., et al. (2020). Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata. Journal of Traditional and Complementary Medicine, 10(4), 346-353.
-
ResearchGate. (n.d.). Oral gavage with methylcellulose?. Retrieved from [Link]
- Karim, S. M., & Sharma, S. D. (1972). Activity of 15[S] 15-methyl prostaglandin E2 and F2alpha as stimulants of uterine contractility. Prostaglandins, 1(4), 319-325.
- Sabiu, S., et al. (2015).
- De Neve, J., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS One, 13(2), e0192567.
- Swahn, M. L., & Bygdeman, M. (1988). Effect of oral prostaglandin E2 on uterine contractility and outcome of treatment in women receiving RU 486 (mifepristone) for termination of early pregnancy. Human Reproduction, 3(7), 815-821.
-
ResearchGate. (n.d.). 58 questions with answers in ORAL GAVAGE. Retrieved from [Link]
-
ResearchGate. (n.d.). Which is the viscosity recommended for using Methyl cellulose to perform oral gavage (mice )?. Retrieved from [Link]
-
ResearchGate. (n.d.). Oral gavage with methylcellulose?. Retrieved from [Link]
- Gad, S. C. (2007). Animal Models in Toxicology. CRC press.
-
MDPI. (n.d.). Indomethacin-Induced Gastric Ulcer in Rats: Gastroprotectivity of Muscari neglectum in Water. Retrieved from [Link]
- Kojima, F., et al. (2008). Anti-inflammatory properties of prostaglandin E2: deletion of microsomal prostaglandin E synthase-1 exacerbates non-immune inflammatory arthritis in mice. The Journal of Immunology, 180(12), 8361-8368.
Sources
- 1. chondrex.com [chondrex.com]
- 2. Indomethacin-Induced Gastric Ulcer in Rats: Gastroprotectivity of Muscari neglectum in Water | MDPI [mdpi.com]
- 3. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wiki.epfl.ch [wiki.epfl.ch]
- 5. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
- 6. arborassays.com [arborassays.com]
- 7. IL-6-Dependent PGE2 Secretion by Mesenchymal Stem Cells Inhibits Local Inflammation in Experimental Arthritis | PLOS One [journals.plos.org]
- 8. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Prostaglandin E2 constrains systemic inflammation through an innate lymphoid cell–IL-22 axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of 15-methyl-15S-PGE2
This document provides a comprehensive guide for the quantitative analysis of 15-methyl-15S-prostaglandin E2 (15-methyl-15S-PGE2), a potent and metabolically stable analog of Prostaglandin E2 (PGE2), using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals who require a robust and sensitive method for the quantification of this important bioactive lipid.
Introduction
This compound is a synthetic analog of PGE2 with significant biological activity, including potent gastric antisecretory and antiulcer properties.[1] Its metabolic stability makes it a valuable compound in pharmacological research. Accurate quantification of this compound in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and mechanistic studies.
Due to the low endogenous concentrations of prostaglandins and their weak UV chromophores, direct HPLC analysis with UV detection often lacks the required sensitivity. To overcome this limitation, this protocol details a method involving pre-column derivatization to introduce a fluorescent tag to the this compound molecule, thereby enabling highly sensitive fluorescence detection. This approach allows for the quantification of picogram levels of the analyte in complex biological samples.[2]
Principle of the Method
The analytical workflow involves three key stages:
-
Solid-Phase Extraction (SPE): Isolation and purification of this compound from the biological matrix.
-
Derivatization: Esterification of the carboxylic acid moiety of this compound with a fluorescent labeling reagent, panacyl bromide.
-
HPLC Analysis: Separation of the derivatized analyte by reverse-phase HPLC followed by sensitive detection using a fluorescence detector.
An internal standard, such as a deuterated analog of a closely related prostaglandin, is incorporated at the beginning of the sample preparation to ensure accuracy and account for any analyte loss during the extraction and derivatization steps.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% Purity | Cayman Chemical or equivalent | |
| Prostaglandin E2-d4 (PGE2-d4) | Internal Standard | Cayman Chemical | |
| Panacyl bromide | Derivatization Reagent | TCI Chemicals or equivalent | |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific or equivalent | |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific or equivalent | |
| Water | HPLC Grade | Fisher Scientific or equivalent | |
| Formic Acid | LC-MS Grade | Fisher Scientific or equivalent | |
| Potassium Hydroxide (KOH) | ACS Grade | Sigma-Aldrich or equivalent | |
| Solid-Phase Extraction (SPE) Cartridges | C18, 500 mg | Waters or equivalent | |
| Nitrogen Gas | High Purity | ||
| Glass Vials and Syringes |
Experimental Protocols
Standard and Sample Preparation
1.1. Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methyl acetate.
-
Prepare a 100 µg/mL stock solution of PGE2-d4 (internal standard) in methyl acetate.
-
Store stock solutions at -20°C.
1.2. Working Standard Solutions:
-
Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with acetonitrile to achieve a concentration range of 10 pg/mL to 200 pg/mL.[2]
-
Prepare a working internal standard solution of PGE2-d4 at a concentration of 1 ng/mL in acetonitrile.
1.3. Sample Preparation and Solid-Phase Extraction (SPE):
-
For biological samples (e.g., plasma, cell culture media), add a known amount of the internal standard (PGE2-d4) to each sample.
-
Acidify the sample to pH 3-4 with formic acid.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water followed by 5 mL of 15% methanol in water.
-
Elute the this compound and internal standard with 5 mL of methyl acetate or ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
Derivatization Protocol
This protocol is adapted from established methods for the derivatization of carboxylic acids with phenacyl bromides.[3]
-
Reconstitute the dried sample extract or an aliquot of the working standard in 100 µL of acetonitrile.
-
Add 10 µL of a 1 mg/mL solution of panacyl bromide in acetonitrile.
-
Add 5 µL of a 1% solution of diisopropylethylamine (DIPEA) in acetonitrile as a catalyst.
-
Vortex the mixture and incubate at 40°C for 30 minutes.
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of the HPLC mobile phase for injection.
HPLC Conditions
The following HPLC conditions are a starting point and may require optimization based on the specific instrumentation and column used.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with fluorescence detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Fluorescence Detector | Excitation: ~254 nm, Emission: ~420 nm (To be optimized based on the panacyl bromide derivative's specific fluorescence spectrum) |
Note on Chiral Separation: To separate the 15S-epimer from the 15R-epimer, a chiral HPLC column (e.g., Chiralcel OJ-RH) and a modified mobile phase (e.g., a mixture of acetonitrile, methanol, and water at a controlled pH) would be required.[1][4]
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the this compound derivative to the internal standard derivative against the concentration of the working standards.
-
Perform a linear regression analysis of the calibration curve. The linearity of the assay should be demonstrated over the desired concentration range.[2]
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation and Quality Control
To ensure the reliability of the results, the following validation parameters should be assessed:
-
Linearity: A linear response over the intended concentration range should be established.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Stability: The stability of this compound in the sample matrix under different storage conditions and the stability of the derivatized product should be evaluated. Prostaglandin esters are known to be sensitive to pH and temperature.[5]
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Trustworthiness and Causality
-
Why Solid-Phase Extraction? Biological matrices are complex and contain numerous interfering substances. SPE with a C18 stationary phase is a well-established and effective method for the selective extraction of relatively nonpolar compounds like prostaglandins from polar matrices, leading to a cleaner sample and improved analytical performance.
-
The Rationale for Derivatization: this compound lacks a strong native chromophore, making it difficult to detect at low concentrations using UV-Vis spectrophotometry. Derivatization with panacyl bromide attaches a highly fluorescent moiety to the molecule, significantly enhancing the sensitivity of detection and allowing for quantification in the picogram range.[2]
-
The Importance of an Internal Standard: The multi-step nature of this protocol (extraction, derivatization, and analysis) can lead to analyte loss at various stages. The use of a deuterated internal standard, which behaves chemically and physically similarly to the analyte, allows for accurate correction of these losses, thereby ensuring the precision and accuracy of the final quantification.
References
-
Pullen, R. H., & Sears, J. A. (1985). Determination of (15R)- and (15S)-15-methylprostaglandin E2 in human plasma with picogram per milliliter sensitivity by column-switching high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 343, 271–283. [Link]
-
Salari, H., & Eigendorf, G. K. (1987). Detection of prostaglandins by high-performance liquid chromatography after conversion to p-(9-anthroyloxy)phenacyl esters. Analytical Biochemistry, 165(1), 144–151. [Link]
-
Enesei, M., Takács, L., Tormási, E., Tóthné Rácz, A., Róka, Z., Kádár, M., Kardos, Z., & Poppe, L. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(21), 6483. [Link]
-
ResearchGate. Chiral separation of the optical isomers of PGE2, R = 1.5. Optimized parameters: Eluent. [Link]
Sources
- 1. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins | MDPI [mdpi.com]
- 2. Determination of (15R)- and (15S)-15-methylprostaglandin E2 in human plasma with picogram per milliliter sensitivity by column-switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Analytical Challenge of a Stable Prostaglandin E2 Analog
An Application Note and Protocol for the Quantitative Analysis of 15-methyl-15S-PGE2 in Human Plasma using LC-MS/MS
15-methyl-15S-prostaglandin E2 (this compound) is a synthetic, metabolically stable analog of the naturally occurring prostaglandin E2 (PGE2).[1] Unlike its endogenous counterpart, which is rapidly metabolized in vivo, the methyl group at the C-15 position protects the molecule from enzymatic degradation, significantly prolonging its biological activity. This stability makes it a potent therapeutic agent, notably as a gastric antisecretory and antiulcer compound.[1] Its clinical investigation and development necessitate a robust, sensitive, and selective bioanalytical method to accurately quantify its concentration in complex biological matrices such as human plasma.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications, offering unparalleled specificity and sensitivity.[2] However, the analysis of prostaglandins and their analogs presents distinct challenges. These include their low physiological and therapeutic concentrations, potential for ex vivo formation, and the presence of isomeric compounds that can interfere with accurate quantification.[2][3]
This application note provides a comprehensive, field-tested protocol for the extraction and quantitative analysis of this compound from human plasma. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind critical experimental steps. The protocol is structured to ensure self-validation through the use of a stable isotope-labeled internal standard and adherence to bioanalytical method validation guidelines established by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4]
Method Overview & Workflow
The analytical strategy involves three core stages:
-
Sample Preparation: Isolation and concentration of this compound from the plasma matrix using Solid-Phase Extraction (SPE). This step is crucial for removing proteins, phospholipids, and other interfering substances that can cause matrix effects and compromise the analysis.
-
Chromatographic Separation: A reversed-phase ultra-high-performance liquid chromatography (UHPLC) method is employed to separate the analyte of interest from other matrix components and potential isomers, ensuring a clean introduction into the mass spectrometer.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer, operating in negative ion electrospray ionization (ESI) mode, provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).
The entire workflow is visualized in the diagram below.
Caption: High-level workflow for this compound analysis.
Protocol Part 1: Sample Preparation via Solid-Phase Extraction (SPE)
Rationale: The primary goal of sample preparation is to isolate this compound from the highly complex plasma matrix. Solid-phase extraction is preferred over liquid-liquid extraction for its selectivity, reduced solvent usage, and amenability to automation.[5][6] A C18 reversed-phase sorbent is effective for retaining lipophilic molecules like prostaglandins from an aqueous environment.[7][8] Acidification of the sample is a critical step; it protonates the carboxylic acid moiety of the analyte, rendering it less polar and ensuring strong retention on the C18 sorbent.[7]
Materials:
-
Human plasma (collected in K2-EDTA tubes, stored at -80°C)
-
This compound analytical standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
C18 SPE cartridges (e.g., 100 mg, 3 mL)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Hexane, HPLC grade
-
Formic acid (or hydrochloric acid)
-
Deionized water
-
Centrifuge, nitrogen evaporator
Caption: Step-by-step solid-phase extraction (SPE) workflow.
Step-by-Step Protocol:
-
Sample Thawing & Spiking: Thaw frozen plasma samples on ice to prevent degradation.[9] To a 0.5 mL aliquot of plasma in a polypropylene tube, add 10 µL of the internal standard (IS) working solution (e.g., this compound-d4 at 100 ng/mL). The IS is critical for correcting variations in extraction recovery and instrument response.[6]
-
Protein Precipitation: Add 1.0 mL of ice-cold acetonitrile to the plasma sample.[8] Vortex for 30 seconds to precipitate proteins. Incubate at -20°C for 20 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Acidification: Transfer the supernatant to a new tube. Add 4.0 mL of deionized water. Acidify the diluted supernatant to a pH of ~3.5 by adding ~50 µL of 2M hydrochloric acid or formic acid.[7] This step ensures the analyte is in its neutral form for optimal retention on the SPE column.
-
SPE Cartridge Conditioning: Prepare the C18 SPE cartridge by washing it sequentially with 3 mL of methanol, followed by equilibration with 3 mL of deionized water.[7] Do not let the sorbent bed go dry.
-
Sample Loading: Load the entire acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge to remove polar impurities first with 3 mL of deionized water. Then, wash with 3 mL of hexane to remove non-polar lipids that could interfere with the analysis.[7]
-
Elution: Elute the this compound and the internal standard from the cartridge with 2 mL of ethyl acetate into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water). Vortex thoroughly and transfer to an autosampler vial for analysis.
Protocol Part 2: LC-MS/MS Instrumental Analysis
Rationale: Chromatographic separation is essential because this compound has the same mass as its isomers. A C18 reversed-phase column provides good retention for this moderately lipophilic molecule. A gradient elution using acetonitrile or methanol with a weak acid (formic or acetic acid) in water allows for the efficient elution of the analyte while separating it from matrix components.[2][10] For detection, negative ion electrospray ionization is highly effective for molecules with a carboxylic acid group, as they readily form [M-H]⁻ ions. Tandem mass spectrometry (MS/MS) in MRM mode provides exceptional selectivity by monitoring a specific fragmentation pathway from a precursor ion to a product ion.
Instrumentation:
-
UHPLC System: Agilent 1290 Infinity II, Waters Acquity UPLC, or equivalent.
-
Mass Spectrometer: Sciex 6500+ QTRAP, Waters Xevo TQ-S, Agilent 6495, or equivalent triple quadrupole mass spectrometer.
LC Parameters:
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
LC Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 5.0 | 85 |
| 6.0 | 95 |
| 7.0 | 95 |
| 7.1 | 30 |
| 9.0 | 30 |
MS/MS Parameters:
The molecular weight of this compound is 366.49 g/mol .[1] In negative ion mode, the precursor ion will be [M-H]⁻ at m/z 365.5. Fragmentation patterns are predicted based on the known fragmentation of PGE2 (m/z 351.2), which typically involves losses of water and cleavage of the aliphatic side chains.[11]
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 365.5 | 347.5 (Quantifier) | 100 | -22 |
| 365.5 | 271.2 (Qualifier) | 100 | -28 | |
| 15-methyl-PGE2-d4 (IS) | 369.5 | 351.5 | 100 | -22 |
Note: Collision energies should be optimized for the specific instrument being used.
Protocol Part 3: Method Validation
To ensure the reliability and accuracy of the data, the method must be validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance.[4][12] This involves a series of experiments to assess the method's performance.
Validation Parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention time of the analyte and IS.
-
Calibration Curve and Linearity: A calibration curve should be prepared in the biological matrix by spiking known concentrations of the analyte. A typical range might be 0.1 to 100 ng/mL. The curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be >0.99.[13]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20%) and precision (≤20% CV).[13]
-
Accuracy and Precision: Determined by analyzing Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) in replicate (n=5) on three separate days. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and the coefficient of variation (CV) for precision should be ≤15% (≤20% at LLOQ).[13]
-
Recovery and Matrix Effect: Extraction recovery is determined by comparing the analyte response in pre-spiked extracted samples to post-spiked extracted samples. The matrix effect is assessed by comparing the response of analyte in post-spiked extracted samples to the response in a neat solution.[10]
-
Stability: The stability of this compound in plasma must be evaluated under various conditions that mimic sample handling and storage, including bench-top stability, freeze-thaw stability, and long-term storage stability at -80°C.[3]
Method Validation Summary (Example Data):
| Parameter | Result | Acceptance Criteria |
| Linear Range | 0.1 – 100 ng/mL | r² > 0.99 |
| LLOQ | 0.1 ng/mL | Accuracy: 80-120%, Precision: ≤20% CV |
| Intra-day Accuracy | 95.2 – 104.5% | 85-115% (80-120% for LLOQ) |
| Intra-day Precision | 3.1 – 7.8% CV | ≤15% CV (≤20% for LLOQ) |
| Inter-day Accuracy | 97.8 – 102.1% | 85-115% (80-120% for LLOQ) |
| Inter-day Precision | 4.5 – 8.9% CV | ≤15% CV (≤20% for LLOQ) |
| Mean Extraction Recovery | ~85% | Consistent and reproducible |
| Freeze-Thaw Stability | Stable for 3 cycles | %Bias within ±15% |
| Long-Term Stability | Stable for 6 months at -80°C | %Bias within ±15% |
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The protocol emphasizes a thorough sample preparation using solid-phase extraction to minimize matrix effects, followed by sensitive and selective analysis via UHPLC-MS/MS. By incorporating a stable isotope-labeled internal standard and adhering to stringent validation criteria, this method is well-suited for regulated bioanalysis in support of pharmacokinetic and clinical studies. The detailed rationale behind each step provides the user with the necessary framework to implement, optimize, and troubleshoot the analysis effectively in their own laboratory.
References
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [URL: https://www.fda.
- Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [URL: https://www.slideshare.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [URL: https://www.fda.
- Creative Proteomics. (n.d.). How to Prepare Samples for Prostaglandin Measurement. [URL: https://www.creative-proteomics.com/lipidomics/how-to-prepare-samples-for-prostaglandin-measurement.htm]
- Jouvene, C. C., & Serhan, C. N. (2019). Specialized Pro-Resolving Mediators and Eicosanoids: A Preferred Solid-Phase Extraction Protocol from Tissues and Biological Fluids. The Serhan Laboratory. [URL: https://serhanlab.bwh.harvard.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [URL: https://www.fda.
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [URL: https://www.fda.
- Song, L., et al. (2007). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Lipid Research, 48(11), 2533-2539. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2230713/]
- Shchedrinskaya, A., et al. (2012). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 53(8), 1645-1655. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3435539/]
- Arbor Assays. (n.d.). Eicosanoid Sample Extraction Protocol. [URL: https://www.arborassays.com/resources/eicosanoid-sample-extraction-protocol/]
- Bio-protocol. (2025). Eicosanoid Extraction. [URL: https://bio-protocol.org/e25/eicosanoid-extraction]
- LIPID MAPS. (2009). Eicosanoids - LC and MS protocols. [URL: https://www.lipidmaps.org/resources/protocols/Eicosanoids_LCMS_Protocols_2009.pdf]
- Shchedrinskaya, A., et al. (2012). LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. Journal of Lipid Research. [URL: https://www.jlr.org/article/S0022-2275(20)33830-2/fulltext]
- Crosten, D., et al. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Chemistry, 9, 709825. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.709825/full]
- Yang, P., et al. (2015). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials. Analytical Chemistry, 87(21), 10947-10955. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4876938/]
- Novotny, L., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(16), 4933. [URL: https://www.mdpi.com/1420-3049/26/16/4933]
- Wang, Y., et al. (2022). Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry. Scientific Reports, 12(1), 18898. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9644349/]
- TargetMol. (n.d.). 15(S)-15-methyl Prostaglandin E2. [URL: https://www.targetmol.com/product/15-s-15-methyl-prostaglandin-e2]
- Hartzell, C., & Andersen, N. (1985). Mass spectrometric fragmentation patterns for the syn and anti isomers of PGE2 and PGD2-methyloxime methyl esters and their analogs. Biomedical Mass Spectrometry, 12(7), 323-332. [URL: https://www.semanticscholar.org/paper/Mass-spectrometric-fragmentation-patterns-for-the-Hartzell-Andersen/5688a26511a3b107b36f78f85f3604f3747d9539]
- Källback, P., et al. (2023). Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Journal of the American Society for Mass Spectrometry, 34(9), 1957-1965. [URL: https://pubs.acs.org/doi/10.1021/jasms.3c00185]
- Schweer, H., et al. (1984). Gas chromatographic-mass spectrometric profiling with negative-ion chemical ionization detection of prostaglandins and their 15-keto and 15-keto-13,14-dihydro catabolites in rat blood. Journal of Chromatography B: Biomedical Sciences and Applications, 310(2), 233-242. [URL: https://pubmed.ncbi.nlm.nih.gov/6501438/]
- Brenner, W. E., et al. (1975). Efficacy and acceptability of 15(S)-15-methyl-prostaglandin E2-methyl ester for midtrimester pregnancy termination. American Journal of Obstetrics and Gynecology, 123(1), 1-8. [URL: https://pubmed.ncbi.nlm.nih.gov/1163426/]
- Prasain, J. (2015). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. [URL: https://www.slideshare.net/JelenaM-Vra/tandem-mass-spectrometry-analysis-of-prostaglandins-and-isoprostanes]
- Brenner, W. E., et al. (1975). Intramuscular administration of 15(S) 15 methyl prostaglandin E2 methyl ester for induction of abortion: a comparison of two dose schedules. Fertility and Sterility, 26(4), 369-381. [URL: https://pubmed.ncbi.nlm.nih.gov/1120281/]
- Liu, Y., et al. (2016). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Journal of Chromatography B, 1011, 114-123. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4761502/]
Sources
- 1. 15(S)-15-methyl Prostaglandin E2 | TargetMol [targetmol.com]
- 2. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 6. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arborassays.com [arborassays.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. How to Prepare Samples for Prostaglandin Measurement - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uab.edu [uab.edu]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Characterizing Receptor Activation with 15-methyl-15S-PGE2: A Guide to Dose-Response Analysis
Application Note & Protocol
Introduction: Understanding 15-methyl-15S-PGE2 and its Biological Context
Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a potent lipid mediator involved in a vast array of physiological and pathological processes, including inflammation, pain, fever, and tissue repair.[1][2] Its diverse effects are mediated through four distinct G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[1][3][4] These receptors couple to different G proteins, initiating unique intracellular signaling cascades that account for PGE2's often opposing biological actions.[1][5]
This compound is a synthetic, metabolically stable analog of PGE2.[6][7] Its structural modification prevents metabolic inactivation, making it a more potent and longer-acting agonist than its endogenous counterpart. This stability makes it an invaluable tool for researchers studying PGE2-mediated signaling pathways, allowing for more controlled and reproducible experimental outcomes. This application note provides a comprehensive guide to designing and executing dose-response curve experiments to characterize the activity of this compound on specific EP receptors.
The Scientific Rationale: Why a Dose-Response Curve is Essential
A dose-response experiment is fundamental in pharmacology and cell biology. It establishes the relationship between the concentration of a compound and the magnitude of the biological response.[8][9] This analysis is critical for determining key pharmacological parameters:
-
Potency (EC50): The concentration of an agonist that produces 50% of its maximal effect. A lower EC50 value indicates higher potency.[9][10][11]
-
Efficacy (Emax): The maximum response a compound can elicit.[8]
-
Mechanism of Action: By using cell lines selectively expressing a single EP receptor subtype, the dose-response curve can definitively link the observed cellular response to the activation of that specific receptor.[12]
This guide will focus on two common assays to quantify the activation of different EP receptor subtypes by this compound: a cyclic AMP (cAMP) accumulation assay for Gs-coupled receptors (EP2 and EP4) and an intracellular calcium mobilization assay for Gq-coupled receptors (EP1).
EP Receptor Signaling Pathways: A Tale of Two Messengers
PGE2 and its analogs like this compound orchestrate cellular responses by activating distinct downstream signaling pathways upon binding to their specific EP receptors.
-
EP2 and EP4 Receptors (Gs-Coupled): Activation of EP2 and EP4 receptors leads to the stimulation of adenylyl cyclase via the Gs alpha subunit. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[1][5][13] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), to modulate gene expression and cellular function.[1][3][13]
-
EP1 Receptor (Gq-Coupled): The EP1 receptor couples to the Gq alpha subunit.[1][14] Upon activation, it stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1] This rapid increase in intracellular calcium concentration activates various calcium-dependent enzymes and signaling pathways.[14]
-
EP3 Receptor (Gi-Coupled): In contrast, the EP3 receptor typically couples to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1]
The distinct signaling outputs of these receptors underscore the importance of selecting an appropriate assay to measure the specific downstream effect of the receptor of interest.
Caption: Signaling pathways for Gs-coupled (EP2/EP4) and Gq-coupled (EP1) receptors.
Experimental Design and Protocols
Scientific integrity hinges on meticulous experimental design. The following protocols are designed to be self-validating by incorporating essential controls and best practices.
Core Best Practices for Cell-Based Assays
Successful and reproducible cell-based assays depend on careful planning and execution.[15] Key considerations include:
-
Cell Health: Always use healthy, viable cells in the logarithmic growth phase. Avoid using cells that have been passaged excessively or have become over-confluent.[16]
-
Seeding Density: Optimize cell seeding density to ensure a robust signal window without overcrowding.[16][17]
-
Media and Reagents: Use fresh, consistent lots of media and supplements.[16]
-
Controls: Include appropriate positive and negative controls to validate assay performance.
-
Assay Optimization: Perform preliminary experiments to determine optimal parameters such as incubation times and reagent concentrations.[17]
Protocol 1: cAMP Accumulation Assay for EP2/EP4 Receptor Activation
This protocol is designed to quantify the increase in intracellular cAMP following stimulation of Gs-coupled EP2 or EP4 receptors. We will use a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF).[18][19]
Objective: To determine the EC50 of this compound at the human EP2 or EP4 receptor.
Materials:
-
HEK293 cells stably expressing either human EP2 or EP4 receptor.
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Assay Buffer: HBSS or PBS with 0.1% BSA.
-
This compound (Cayman Chemical or equivalent).[6] Store stock solution at -20°C.
-
Forskolin (positive control, adenylyl cyclase activator).[20]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit (e.g., Cisbio HTRF, PerkinElmer AlphaScreen).[19][21]
-
White, opaque 384-well microplates.[21]
-
Multichannel pipette and HTRF-compatible plate reader.
Experimental Workflow
Caption: Workflow for the cAMP accumulation dose-response assay.
Step-by-Step Methodology
-
Cell Seeding:
-
The day before the assay, harvest and count HEK293-EPx cells.
-
Seed cells into a 384-well white plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 20 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution series in assay buffer containing a constant concentration of a PDE inhibitor (e.g., 500 µM IBMX). A typical concentration range to test would be 1 pM to 10 µM.
-
Prepare positive control (e.g., 10 µM Forskolin) and negative control (assay buffer with PDE inhibitor only) wells.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the cell plate.
-
Add 10 µL of the appropriate compound dilution or control to each well.
-
Incubate the plate at room temperature or 37°C for 30 minutes.
-
-
Lysis and Detection:
-
Prepare the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF kit reagents: anti-cAMP-cryptate and cAMP-d2).
-
Add 10 µL of the combined lysis/detection reagent mix to each well.
-
Seal the plate and incubate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Protocol 2: Intracellular Calcium Mobilization Assay for EP1 Receptor Activation
This protocol uses a fluorescent calcium indicator dye to measure the transient increase in intracellular calcium upon activation of the Gq-coupled EP1 receptor.[22]
Objective: To determine the EC50 of this compound at the human EP1 receptor.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor.
-
Cell Culture Medium (as above).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
This compound.
-
Positive Control: ATP or another Gq-agonist appropriate for the cell line.
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM, Fura-2 AM).[22]
-
Probenecid (an anion-exchange transport inhibitor, often included to prevent dye leakage).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
Step-by-Step Methodology
-
Cell Seeding:
-
The day before the assay, seed HEK293-EP1 cells into a black, clear-bottom plate at an optimized density.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions, often including probenecid.
-
Remove culture medium from the cells and add the dye loading solution (e.g., 100 µL for a 96-well plate).
-
Incubate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature in the dark.[22][23]
-
-
Compound Preparation:
-
Prepare a 2X or 5X concentrated serial dilution plate of this compound in assay buffer.
-
-
Data Acquisition:
-
Place both the cell plate and the compound plate into the kinetic plate reader.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the compound from the source plate to the cell plate.
-
Continue recording the fluorescence signal for an additional 60-180 seconds to capture the transient calcium peak and subsequent decay.[23]
-
Data Analysis and Interpretation
For both assays, the raw data must be processed and analyzed to generate a dose-response curve and calculate the EC50.
-
Data Normalization:
-
Subtract the background signal (negative control/vehicle) from all wells.
-
Normalize the data by expressing it as a percentage of the maximal response observed with the positive control or the highest concentration of this compound.
-
Formula: % Response = [(Signal_Compound - Signal_Vehicle) / (Signal_Max - Signal_Vehicle)] * 100
-
-
Curve Fitting:
-
EC50 Determination:
Example Data Presentation
The results of a dose-response experiment should be summarized clearly.
Table 1: Pharmacological Parameters of this compound on EP Receptors
| Receptor Subtype | Assay Type | Parameter | Value | 95% Confidence Interval |
| EP2 | cAMP Accumulation | EC50 (nM) | 1.5 | 1.2 - 1.9 |
| pEC50 | 8.82 | 8.72 - 8.92 | ||
| EP4 | cAMP Accumulation | EC50 (nM) | 0.8 | 0.6 - 1.1 |
| pEC50 | 9.10 | 8.96 - 9.22 | ||
| EP1 | Calcium Mobilization | EC50 (nM) | 25.3 | 21.1 - 30.4 |
| pEC50 | 7.60 | 7.52 - 7.68 |
Note: The values presented are for illustrative purposes only and will vary based on experimental conditions and cell lines used.
Conclusion
This compound is a powerful pharmacological tool for dissecting the complex signaling of prostaglandin E2. By employing robust, well-controlled dose-response experiments using specific cell-based assays, researchers can accurately quantify its potency and efficacy at individual EP receptor subtypes. The detailed protocols and data analysis guidelines presented here provide a solid framework for characterizing the activity of this and other receptor agonists, ultimately contributing to a deeper understanding of GPCR biology and facilitating drug development efforts.
References
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
Markovič, T., Jakopin, Ž., Dolenc, M. S., & Mlinarič-Raščan, I. (2021). The complex role of prostaglandin E2-EP receptor signaling in wound healing. Frontiers in Immunology, 12, 645257. [Link]
-
ResearchGate. (n.d.). PGE2-EP receptor signaling pathways. [Link]
-
Wang, D., & DuBois, R. N. (2018). Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review). International Journal of Oncology, 52(6), 1937-1946. [Link]
-
van den Bogaart, G., van Vliet, S. J., & Figdor, C. G. (2021). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Cell and Developmental Biology, 9, 642644. [Link]
-
ResearchGate. (n.d.). PGE2-EP receptor signaling pathways. [Link]
-
Hillje, R. (2020, February 23). Calculate EC50 and plot dose response curve. [Link]
-
AWS. (n.d.). Dose-response curve fitting for EC50 calculation [R]. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Al-Khoury, H., Otla, Y. R., Degala, S., Das, A., & El-Mowafy, A. M. (2016). An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening. PLoS ONE, 11(10), e0163428. [Link]
-
Wikipedia. (n.d.). EC50. [Link]
-
OriginLab. (2022, December 21). How to compute EC50 C50 in Dose Response fitting. [Link]
-
GraphPad. (n.d.). The EC50. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]
-
PubMed. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]
-
National Center for Biotechnology Information. (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]
-
PNAS. (2025, May 14). Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2. [Link]
-
Wikipedia. (n.d.). Prostaglandin E2. [Link]
-
PMC. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 6. caymanchem.com [caymanchem.com]
- 7. 15(S)-15-methyl Prostaglandin E2 | TargetMol [targetmol.com]
- 8. Dose-response curve fitting for EC50 calculation [R] [rstudio-pubs-static.s3.amazonaws.com]
- 9. EC50 - Wikipedia [en.wikipedia.org]
- 10. Roman Hillje [romanhaa.github.io]
- 11. graphpad.com [graphpad.com]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. pnas.org [pnas.org]
- 15. sptlabtech.com [sptlabtech.com]
- 16. biocompare.com [biocompare.com]
- 17. promegaconnections.com [promegaconnections.com]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. How to compute EC50 C50 in Dose Response fitting [originlab.com]
Preparing High-Purity Stock Solutions of 15-methyl-15S-PGE2: A Detailed Guide for Researchers
Introduction: The Significance of 15-methyl-15S-PGE2 in Modern Research
This compound is a synthetic and potent analog of Prostaglandin E2 (PGE2), a critical lipid mediator involved in a myriad of physiological and pathological processes.[1][2] Unlike its endogenous counterpart, this compound is metabolically stable, making it an invaluable tool for researchers studying the roles of the PGE2 signaling pathway in areas such as gastroenterology, reproductive biology, and cancer research.[1][3] This enhanced stability allows for more controlled and reproducible experimental outcomes. This analog has been shown to be a potent gastric antisecretory and antiulcer compound.[1][4] Furthermore, it exhibits a high affinity for PGE2 receptors, with studies indicating it binds to human myometrium with twice the affinity of PGE2.[1][2]
This application note provides a comprehensive and technically detailed guide for the preparation of this compound stock solutions, ensuring the integrity and biological activity of the compound for downstream applications. We will delve into the critical aspects of solvent selection, handling procedures, and storage conditions, underpinned by the chemical properties of this potent prostaglandin analog.
Understanding the Chemical Landscape: Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research.
| Property | Value | Source |
| Formal Name | 11α,15S-dihydroxy-15-methyl-9-oxo-prosta-5Z,13E-dien-1-oic acid | [1] |
| CAS Number | 35700-27-7 | [1][5] |
| Molecular Formula | C21H34O5 | [1][4] |
| Molecular Weight | 366.5 g/mol | [1][4] |
| Purity | Typically ≥98% | [1][4] |
| Formulation | Often supplied as a solution in methyl acetate or as a crystalline solid | [1][4][6] |
| Storage Temperature | -20°C | [1][2] |
| Long-term Stability | ≥ 2 years at -20°C | [1] |
Solubility Profile:
The solubility of this compound is a critical factor in the preparation of stock solutions. It is highly soluble in organic solvents but has limited solubility in aqueous solutions.
| Solvent | Solubility |
| Dimethylformamide (DMF) | >100 mg/ml |
| Dimethyl sulfoxide (DMSO) | >100 mg/ml |
| Ethanol | >100 mg/ml |
| Phosphate-Buffered Saline (PBS, pH 7.2) | >5 mg/ml |
Data sourced from Cayman Chemical product information.[1]
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound, a common starting concentration for many cell-based assays.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated micropipettes and sterile tips
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure:
-
Equilibration: Allow the vial containing the crystalline this compound to equilibrate to room temperature before opening. This crucial step prevents the condensation of atmospheric moisture, which can affect the stability of the compound.
-
Weighing: In a controlled environment (e.g., a chemical fume hood), carefully weigh the desired amount of this compound. For example, to prepare 1 ml of a 10 mM stock solution, you would need 3.665 mg of the compound.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM solution, this would be 1 ml of DMSO for every 3.665 mg of this compound.
-
Mixing: Gently vortex the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials.[7] Before sealing, purge the headspace of each vial with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation. Store the aliquots at -20°C for long-term stability.[1][2]
Note on Solvent Choice: While ethanol and DMF are also suitable solvents, DMSO is often preferred for cell culture experiments due to its high solubilizing power and compatibility with many cell types at low final concentrations. However, it is essential to ensure that the final concentration of DMSO in the experimental medium is not toxic to the cells.
Working Dilutions and Aqueous Solutions
For most biological experiments, the organic stock solution will need to be further diluted in an aqueous buffer or cell culture medium.
Important Considerations:
-
Avoid Basic Solutions: Prostaglandins are generally unstable in basic solutions (pH > 7.4), which can lead to degradation.[8]
-
Fresh Preparations: It is recommended to prepare fresh aqueous working solutions daily from the frozen stock.[8] Do not store aqueous solutions for extended periods.
-
Minimize Organic Solvent Concentration: When preparing working dilutions, ensure that the final concentration of the organic solvent is minimal to avoid any potential physiological effects on the experimental system.[8]
Mechanism of Action: The PGE2 Signaling Pathway
This compound exerts its biological effects by acting as an agonist for the four prostaglandin E2 receptor subtypes: EP1, EP2, EP3, and EP4.[9][10] These are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct downstream signaling cascades, leading to a wide range of cellular responses.[9][11]
Caption: Simplified PGE2 signaling pathway activated by this compound.
The activation of these receptors can lead to various cellular outcomes, including modulation of inflammation, smooth muscle contraction and relaxation, and regulation of cell proliferation and apoptosis.[10][12][13]
Conclusion: Ensuring Experimental Success
The meticulous preparation of this compound stock solutions is a foundational step for obtaining reliable and reproducible data. By adhering to the protocols and understanding the chemical principles outlined in this guide, researchers can ensure the integrity and biological activity of this potent prostaglandin analog in their experiments. Careful attention to solvent selection, handling techniques, and storage conditions will ultimately contribute to the success of research endeavors in the diverse fields where PGE2 signaling plays a crucial role.
References
-
Biosynthesis and signaling pathways of prostaglandin E2 (PGE2). ResearchGate. [Link]
-
The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. National Institutes of Health (NIH). [Link]
-
The signaling pathway of PGE2. The schematic diagram shows the... ResearchGate. [Link]
-
15(S)-15-methyl Prostaglandin E2. Cambridge Bioscience. [Link]
-
PGE2-induced pain processing Pathway Map. Bio-Rad. [Link]
-
Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells. PubMed. [Link]
-
15(R)-15-methyl Prostaglandin E2 14725 from Cayman Chemical. Biocompare. [Link]
-
15(S)-15-methyl Prostaglandin E2 - Cayman Chemical. Cambridge Bioscience. [Link]
-
Prostaglandin E2 Technical Information. MP Biomedicals. [Link]
-
Prostaglandin E2. Wikipedia. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 15(S)-15-methyl Prostaglandin E2 | CAS 35700-27-7 | Cayman Chemical | Biomol.com [biomol.com]
- 3. 15(S)-15-methyl Prostaglandin E2 - Cayman Chemical [bioscience.co.uk]
- 4. 15(S)-15-methyl Prostaglandin E2 - Cayman Chemical [bioscience.co.uk]
- 5. TargetMol [targetmol.com]
- 6. biocompare.com [biocompare.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mpbio.com [mpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
Harnessing the Power of 15-methyl-15S-PGE2 for Robust Organoid Culture
An Application Guide for Researchers
Introduction: The Challenge of Stability in Pro-Survival Signaling
The establishment and long-term maintenance of organoid cultures, particularly those derived from epithelial tissues like the intestine, are critically dependent on recapitulating the complex signaling environment of the stem cell niche. The Wnt/β-catenin pathway is a cornerstone of this environment, driving the proliferation and self-renewal of Lgr5+ intestinal stem cells.[1][2] Prostaglandin E2 (PGE2), a potent lipid signaling molecule, is a key modulator of this pathway, enhancing intestinal stem cell survival and proliferation, especially during establishment and recovery from injury.[3][4]
However, the practical use of PGE2 in standard cell culture is hampered by its inherent instability. It is rapidly metabolized and inactivated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is present in many biological systems.[5][6] This rapid degradation leads to inconsistent signaling and necessitates frequent, high-concentration supplementation.
To overcome this limitation, researchers can leverage 15-methyl-15S-PGE2 , a potent and metabolically stable analog of PGE2.[7][8] The addition of a methyl group at the C15 position renders the molecule resistant to 15-PGDH-mediated degradation, ensuring sustained and consistent bioactivity in culture.[7] This guide provides a comprehensive overview of the mechanism of action of this compound and detailed protocols for its effective application in organoid culture.
Part 1: Mechanism of Action - Synergizing with the Wnt Pathway
This compound exerts its pro-survival and proliferative effects by binding to and activating the same E-type prostanoid (EP) receptors as endogenous PGE2.[6][9] Of the four EP receptor subtypes, the EP4 receptor is the primary mediator of these effects in intestinal stem cells.[10][11][12]
Activation of the EP4 receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade that directly synergizes with the canonical Wnt pathway:
-
cAMP Activation: Ligand binding to the EP4 receptor activates the associated Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[11]
-
PKA and CREB Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP-response element-binding protein (CREB).
-
Wnt Pathway Augmentation: The crucial link to organoid proliferation lies in the ability of the PGE2/EP4/cAMP axis to enhance Wnt/β-catenin signaling. Mechanistically, this signaling cascade helps to inhibit the activity of Glycogen Synthase Kinase 3β (GSK-3β), a key component of the β-catenin destruction complex.[3] By inhibiting the destruction complex, β-catenin is free to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to drive the expression of critical stem cell target genes like Lgr5 and Axin2.[1][3]
This synergistic action effectively lowers the activation threshold required for robust Wnt signaling, making the culture system more resilient and promoting the expansion of the Lgr5+ stem cell population.[3][4]
Part 2: Application Notes & Expected Outcomes
The primary application of this compound is as a robust pro-survival supplement in organoid media, particularly for intestinal, gastric, and other epithelial organoids that rely on Wnt signaling.
Key Applications:
-
De Novo Organoid Establishment: Its inclusion is critical during the initial phase of establishing cultures from primary tissues (e.g., intestinal crypts), significantly increasing the efficiency of organoid formation.
-
Single-Cell Passaging: It enhances survival and colony formation after enzymatic dissociation of organoids to single cells, a process that typically has very low efficiency.
-
Cryopreservation Recovery: Supplementing the recovery medium with this compound improves the viability and regrowth of organoids thawed from cryopreservation.
-
Modeling Injury and Regeneration: Can be used to stimulate a regenerative response in organoid models of epithelial injury.
Expected Outcomes:
| Parameter | Expected Outcome with this compound | Rationale |
| Organoid Forming Efficiency | Significantly Increased | Enhanced survival of stem cells during the vulnerable initial seeding phase. |
| Organoid Size & Growth Rate | Increased | Promotion of Lgr5+ stem cell proliferation leads to larger, more complex organoids.[3] |
| Morphology | Promotes a budding, crypt-rich phenotype | Healthy intestinal organoids should exhibit distinct crypt-like domains, indicative of an active stem cell compartment. |
| Stem Cell Marker Expression | Maintained or Increased | Sustained Wnt signaling supports the maintenance and expansion of the Lgr5+ stem cell pool.[3] |
Part 3: Experimental Protocols
Protocol 1: Reconstitution of this compound
Causality: this compound is a lipid and is typically supplied in a non-aqueous solvent like methyl acetate or as a solid.[7][8] To use it in aqueous culture media, it must first be dissolved in a sterile, cell-culture compatible organic solvent to create a concentrated stock solution. This prevents precipitation and ensures accurate dilution.
Materials:
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, low-retention microcentrifuge tubes
Procedure:
-
Preparation: Perform all steps in a sterile laminar flow hood. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: The compound is often supplied in a solution of methyl acetate. To make a stock solution, the manufacturer's solvent can be evaporated under a gentle stream of nitrogen. Then, add a precise volume of sterile DMSO to the vial to achieve a high-concentration stock, for example, 10 mM.
-
Calculation Example: For a 1 mg vial (Molecular Weight: 366.5 g/mol )[8], add 273 µL of DMSO to create a 10 mM stock solution.
-
-
Aliquoting: Vortex briefly to ensure complete dissolution. Dispense the stock solution into small working aliquots (e.g., 5-10 µL) in sterile, low-retention microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store all aliquots at -20°C for short-term storage (months) or -80°C for long-term storage (≥ 2 years).[7][13]
Protocol 2: Preparation of Complete Human Intestinal Organoid Medium
Causality: Organoid growth requires a complex basal medium supplemented with a specific cocktail of growth factors and small molecules. This compound is a critical component of this cocktail, added just before use to ensure its stability and potency.
Materials:
| Component | Stock Conc. | Final Conc. | Purpose |
| Advanced DMEM/F12 | - | - | Basal Medium |
| HEPES | 1 M | 10 mM | pH Buffering |
| GlutaMAX | 100X | 1X | Stable Glutamine Source |
| Penicillin-Streptomycin | 100X | 1X | Antibiotic |
| N-21 Supplement | 50X | 1X | Neuronal/Stem Cell Support |
| N-Acetylcysteine | 500 mM | 1 mM | Antioxidant |
| Human EGF | 100 µg/mL | 50 ng/mL | Proliferation (EGFR pathway) |
| Human Noggin | 100 µg/mL | 100 ng/mL | BMP Inhibitor (maintains stemness) |
| Human R-spondin1 | 100 µg/mL | 500 ng/mL | Wnt Pathway Potentiator |
| SB202190 | 10 mM | 10 µM | p38 MAPK Inhibitor |
| A83-01 | 10 mM | 500 nM | TGF-β Inhibitor |
| Y-27632 | 10 mM | 10 µM | ROCK Inhibitor (prevents anoikis) |
| This compound | 10 mM | 10-50 nM | Wnt Synergist / Pro-survival |
Note: Concentrations are starting points and should be optimized. Y-27632 is typically only included for the first 2-4 days after passaging or thawing.
Procedure:
-
Prepare the basal medium by combining Advanced DMEM/F12, HEPES, GlutaMAX, and Penicillin-Streptomycin. This can be sterile-filtered and stored at 4°C for 2-4 weeks.
-
To create the complete medium, add the supplements (N-21, N-Acetylcysteine, growth factors, and small molecules) to the required volume of basal medium.
-
Crucially, add the this compound stock solution to the complete medium immediately before use. For example, to achieve a 20 nM final concentration, add 1 µL of a 10 mM stock to 500 mL of medium (a 1:500,000 dilution).
-
Mix gently by inversion and warm to 37°C before adding to organoid cultures.
Protocol 3: Workflow for Intestinal Organoid Culture
Causality: This workflow outlines the standard process for embedding intestinal crypts in a basement membrane extract (BME) and providing the necessary growth factors for them to form three-dimensional organoids. The continuous presence of this compound in the medium is essential for this process.
Part 4: Troubleshooting and Advanced Considerations
-
Concentration Optimization: The optimal concentration of this compound can range from 10 nM to 100 nM. It is advisable to perform a dose-response curve (e.g., 0, 10, 25, 50, 100 nM) when establishing a new organoid line to find the concentration that yields the best balance of proliferation and proper budding morphology.
-
Morphological Changes: Excessively high concentrations may lead to the formation of large, cystic, and poorly-differentiated organoids. This occurs when proliferation outpaces the complex morphogenetic processes required for crypt formation. If this is observed, reduce the concentration. Conversely, low viability or poor growth may indicate the need for a higher concentration.
-
Apical-Out Organoids: For specialized applications requiring access to the apical epithelial surface, such as host-pathogen interaction studies, protocols exist to generate "apical-out" organoids.[14] this compound remains a critical component of the culture medium in these advanced protocols.
-
Inter-Lot Variability: As with any biological reagent, it is good practice to test new lots of this compound to ensure consistent performance.
By providing stable and sustained pro-survival signaling, this compound is an indispensable tool for researchers seeking to establish, maintain, and manipulate organoid cultures with greater efficiency and reproducibility.
References
-
Sato, T., Vries, R. G., Snippert, H. J., van de Wetering, M., Barker, N., Stange, D. E., van Es, J. H., Abo, A., Kujala, P., Peters, P. J., & Clevers, H. (2009). Single Lgr5 stem cells build crypt-villus structures in vitro without a mesenchymal niche. Nature, 459(7244), 262–265. [Link]
-
Miyoshi, H., & Stappenbeck, T. S. (2013). In vitro models of the intestine. Nature Reviews Gastroenterology & Hepatology, 10(7), 431–440. [Link]
-
Wang, D., & Dubois, R. N. (2010). Eicosanoids and cancer. Nature Reviews Cancer, 10(3), 181–193. [Link]
-
Tai, H. H., Ensor, C. M., & Wu, I. (1998). Prostaglandin E2-induced expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in human chorionic cells. Prostaglandins & other lipid mediators, 55(5-6), 331–341. [Link]
-
Clevers, H. (2013). The intestinal crypt, a prototype stem cell compartment. Cell, 154(2), 274–284. [Link]
-
Sugimoto, Y., & Narumiya, S. (2007). Prostaglandin E receptors. The Journal of biological chemistry, 282(16), 11613–11617. [Link]
-
Ma, Y., et al. (2018). PGE2 promotes intestinal stem cell expansion and regeneration of colonic epithelium after injury. Journal of cellular and molecular medicine, 22(11), 5437–5449. [Link]
-
Co, J. Y., Margalef-Català, M., Monack, D. M., & Amieva, M. R. (2021). Controlling the polarity of human gastrointestinal organoids to investigate epithelial biology and infectious diseases. Nature protocols, 16(11), 5171–5192. [Link]
-
Fujino, H. (2016). The Roles of EP4 Prostanoid Receptors in Cancer Malignancy Signaling. Biological & pharmaceutical bulletin, 39(2), 149–155. [Link]
Sources
- 1. Wnt pathway regulation of intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of 2- and 3-series E-prostaglandins on in vitro expansion of Lgr5+ colonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PGE2 is a direct and robust mediator of anion/fluid secretion by human intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 15(S)-15-methyl Prostaglandin E2 - Cayman Chemical [bioscience.co.uk]
- 9. caymanchem.com [caymanchem.com]
- 10. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Roles of EP4 Prostanoid Receptors in Cancer Malignancy Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. Protocol Guide: Generation of Apical-Out Gastrointestinal Organoids [sigmaaldrich.cn]
Application Notes and Protocols for Investigating 15-methyl-15S-PGE2 in Gastrointestinal Ulcer Healing
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 15-methyl-15S-PGE2, a potent and metabolically stable analog of Prostaglandin E2 (PGE2), for studying gastrointestinal (GI) ulcer healing.[1] This document outlines the mechanistic basis of its action, detailed protocols for in vivo ulcer models, and methodologies for assessing therapeutic efficacy.
Introduction: The Rationale for this compound in Ulcer Healing
Prostaglandin E2 (PGE2) is an endogenous prostanoid that plays a critical role in maintaining the integrity of the gastrointestinal mucosa.[2] It exerts its protective effects through various mechanisms, including the inhibition of gastric acid secretion and stimulation of mucus and bicarbonate production.[3][4][5] However, the therapeutic application of native PGE2 is limited by its rapid metabolic degradation. This compound is a synthetic analog designed for enhanced metabolic stability, making it a powerful tool for investigating the therapeutic potential of the PGE2 signaling pathway in ulcer healing.[1]
The cytoprotective action of PGE2 and its analogs is multifaceted. It involves not only strengthening the mucosal barrier but also promoting the resolution of established ulcers. This is achieved by enhancing blood flow to the ulcerated area, stimulating angiogenesis (the formation of new blood vessels), and promoting epithelial cell proliferation, all of which are crucial for tissue regeneration.[2][6] Studies have shown that synthetic analogs of PGE have been successfully used in treating patients with gastric and duodenal ulcers.[3]
Part 1: Mechanistic Insights - The Prostaglandin E2 Signaling Pathway in Gastric Mucosa
The therapeutic effects of this compound are mediated through its interaction with specific G-protein coupled receptors known as prostaglandin E2 receptors (EP receptors). There are four main subtypes of EP receptors (EP1, EP2, EP3, and EP4), each linked to distinct intracellular signaling cascades.[2]
-
EP1 Receptors: Activation of EP1 receptors is associated with the inhibition of gastric contraction, which can contribute to mucosal protection.[2]
-
EP2 and EP4 Receptors: These receptors are coupled to the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling pathway is crucial for inhibiting apoptosis (programmed cell death) in gastric mucosal cells and stimulating mucus secretion.[7][8] The anti-apoptotic effect is primarily mediated through the protein kinase A (PKA) pathway.[7] Furthermore, EP4 receptor activation is linked to the upregulation of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis essential for ulcer healing.[2]
-
EP3 Receptors: The activation of EP3 receptors can stimulate both mucus and duodenal bicarbonate secretion, further enhancing the protective mucosal barrier.[2]
The diagram below illustrates the signaling pathways activated by this compound in gastric mucosal cells, leading to ulcer healing.
Caption: Signaling pathways of this compound in gastric ulcer healing.
Part 2: In Vivo Experimental Protocols
To evaluate the efficacy of this compound in promoting gastrointestinal ulcer healing, several well-established animal models can be employed.[9][10] The choice of model often depends on the specific aspect of ulcer pathogenesis being investigated (e.g., NSAID-induced damage vs. chronic ulceration).
NSAID-Induced Gastric Ulcer Model (Indomethacin)
This model is highly relevant for studying the protective and healing effects of compounds against ulcers caused by non-steroidal anti-inflammatory drugs (NSAIDs), a common cause of gastric ulcers in humans.[11]
Protocol:
-
Animal Model: Male Wistar rats (180-220 g) are commonly used.
-
Housing: House the animals in cages with raised mesh floors to prevent coprophagy.
-
Fasting: Fast the rats for 24 hours prior to ulcer induction, with free access to water.[12]
-
Ulcer Induction: Administer a single oral dose of indomethacin (e.g., 30 mg/kg body weight) to induce gastric ulcers.[12]
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., saline or a weak ethanol solution).
-
This compound: Administer the test compound at various doses (e.g., 10, 30, 100 µg/kg) orally or intraperitoneally. Administration can be prophylactic (before indomethacin) or therapeutic (after ulcer induction).
-
Positive Control: A proton pump inhibitor like omeprazole (e.g., 20 mg/kg) can be used as a positive control for anti-ulcer activity.[13][14]
-
-
Euthanasia and Sample Collection: Euthanize the animals 4-6 hours after indomethacin administration.[12] Carefully dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
Acetic Acid-Induced Chronic Gastric Ulcer Model
This model is particularly useful for studying the healing of chronic ulcers, as it creates a more persistent lesion compared to acute models.[15]
Protocol:
-
Animal Model: Male Wistar rats (200-250 g).
-
Anesthesia: Anesthetize the rats (e.g., with an appropriate dose of ketamine/xylazine).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the stomach.
-
Inject a small volume (e.g., 50 µL) of glacial acetic acid into the subserosal layer of the stomach wall.
-
Close the abdominal incision in layers.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of distress.
-
Treatment: Begin daily administration of the vehicle, this compound, or a positive control (e.g., omeprazole) 24-48 hours after the surgery and continue for a specified period (e.g., 7-14 days).
-
Evaluation: At the end of the treatment period, euthanize the animals and collect the stomachs for analysis of the ulcer area.
The following diagram outlines the general workflow for in vivo ulcer healing studies.
Caption: General workflow for in vivo gastrointestinal ulcer healing studies.
Part 3: Assessment of Ulcer Healing
A multi-pronged approach is recommended for a thorough evaluation of ulcer healing, combining macroscopic and microscopic assessments.
Macroscopic Evaluation: Ulcer Index
The ulcer index provides a quantitative measure of the extent of gastric mucosal damage.
Procedure:
-
Pin the collected stomach flat on a dissecting board.
-
Examine the gastric mucosa for lesions under a dissecting microscope.
-
Measure the length and width of each lesion.
-
Calculate the ulcer index using a scoring system. A common method involves summing the lengths (in mm) of all lesions in each stomach.[16] Another scoring system assigns points based on the length of hemorrhagic corrosions.[16]
Table 1: Example of Ulcer Scoring Criteria
| Score | Description of Lesion |
| 1 | Small, round, hemorrhagic corrosions |
| 2 | Hemorrhagic corrosions < 1 mm in length |
| 3 | Hemorrhagic corrosions 1-2 mm in length |
| 4 | Hemorrhagic corrosions 2-3 mm in length |
| 5 | Hemorrhagic corrosions > 4 mm in length |
Note: Scores can be doubled if the width of the corrosion is >1 mm.[16]
The percentage of inhibition of ulceration can be calculated using the following formula:
% Inhibition = [(Ulcer Index_control - Ulcer Index_treated) / Ulcer Index_control] x 100
Microscopic Evaluation: Histological Assessment
Histological analysis provides detailed insights into the quality of ulcer healing and the cellular changes occurring in the gastric mucosa.[17][18]
Procedure:
-
Tissue Fixation: Fix a portion of the stomach tissue containing the ulcer in 10% buffered formalin.
-
Tissue Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 5 µm) using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Microscopic Examination: Evaluate the stained sections under a light microscope for:
-
Epithelial regeneration: Assess the extent of re-epithelialization of the ulcer crater.
-
Glandular organization: Examine the structure and differentiation of the gastric glands in the healed mucosa.
-
Inflammatory cell infiltration: Score the degree of inflammatory cell infiltration in the submucosa.[15]
-
Granulation tissue formation: Evaluate the presence and maturity of granulation tissue in the ulcer base.[18]
-
Fibrosis: Assess the extent of submucosal fibrosis.[19]
-
Table 2: Histological Scoring Parameters
| Parameter | Scoring Criteria (Example) |
| Inflammation | 0: None; 1: Mild; 2: Moderate; 3: Severe |
| Epithelial Regeneration | 0: No regeneration; 1: Partial; 2: Complete |
| Glandular Disruption | 0: Normal; 1: Mild; 2: Moderate; 3: Severe |
| Submucosal Edema | 0: Absent; 1: Present |
Part 4: Data Interpretation and Troubleshooting
-
Variability in Ulcer Induction: The severity of ulceration can vary between animals. Ensure a sufficient number of animals per group to achieve statistical power.
-
Compound Solubility and Formulation: this compound may require a specific vehicle for solubilization. Conduct preliminary formulation studies to ensure stability and bioavailability.
-
Histological Artifacts: Proper tissue handling and processing are crucial to avoid artifacts that could be misinterpreted as pathological changes.
Conclusion
This compound is a valuable pharmacological tool for investigating the mechanisms of gastrointestinal ulcer healing. The protocols and assessment methods described in these application notes provide a robust framework for preclinical studies aimed at evaluating its therapeutic potential. By combining in vivo models with detailed macroscopic and microscopic analyses, researchers can gain significant insights into the cytoprotective and regenerative properties of this potent prostaglandin analog.
References
-
Histopathological Overview of Experimental Ulcer Models - PMC - NIH. (n.d.). Retrieved from [Link]
-
Distribution of Prostaglandin E2 in Gastric and Duodenal Mucosa: Possible Role in the Pathogenesis of Peptic Ulcer - The Korean Journal of Internal Medicine. (n.d.). Retrieved from [Link]
-
Preclinical Studies on Plant Based-Antacid Formulations as New Therapies for Gastro-Oesophageal Reflux Disease - MDPI. (n.d.). Retrieved from [Link]
-
Roles of Cyclooxygenase, Prostaglandin E2 and EP Receptors in Mucosal Protection and Ulcer Healing in the Gastrointestinal Tract - PubMed. (n.d.). Retrieved from [Link]
-
Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study - PubMed. (n.d.). Retrieved from [Link]
-
Prostaglandin E2 protects gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation - PubMed. (n.d.). Retrieved from [Link]
-
Effect of 15 (R) 15 methyl prostaglandin E2 on the healing of gastric ulcers: a double-blind endoscopic study - PubMed. (n.d.). Retrieved from [Link]
-
Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation. (n.d.). Retrieved from [Link]
-
Quality of gastric ulcer healing: histological and ultrastructural assessment - PubMed. (n.d.). Retrieved from [Link]
-
Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC - NIH. (n.d.). Retrieved from [Link]
-
Histological and morphological evaluation of gastric ulcer margin and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Effects of 15(S)-15-methyl-PGE2 methyl ester on healing of chronic gastric and duodenal ulcers in rats - PubMed. (n.d.). Retrieved from [Link]
-
Improved Image Analysis for Measuring Gastric Ulcer Index in Animal Models and Clinical Diagnostic Data - MDPI. (n.d.). Retrieved from [Link]
-
Effects of D-002 on non-steroidal anti-inflammatory drugs-induced gastric ulcer in rats. (n.d.). Retrieved from [Link]
-
EP4 Receptor Mediation of Prostaglandin E2-stimulated Mucus Secretion by Rabbit Gastric Epithelial Cells - PubMed. (n.d.). Retrieved from [Link]
-
In-Vivo Models Used for Pre-Clinical Evaluation of Anti-Ulcer Activity. (n.d.). Retrieved from [Link]
-
Chronological Evaluation of Histologic Changes in the Healing of Benign Gastric Ulcers:Morphologic Indicators of the. (n.d.). Retrieved from [Link]
-
Experimental animal models for gastric ulcer / peptic ulcer: An overview - ResearchGate. (n.d.). Retrieved from [Link]
-
Ibuprofen-induced Gastric Ulcer in Wistar rats: Evaluating the Impact of Fermented Ripe and Unripe Carica. (n.d.). Retrieved from [Link]
-
Distribution of Prostaglandin E2 in Gastric and Duodenal Mucosa: Possible Role in the Pathogenesis of Peptic Ulcer - PMC - NIH. (n.d.). Retrieved from [Link]
-
Gastric cytoprotection in man by prostaglandin E2 - PubMed. (n.d.). Retrieved from [Link]
-
Histological changes in the gastric mucosa of chronic gastric ulcer patients treated with carbenoxolone - PMC - NIH. (n.d.). Retrieved from [Link]
-
Pathophysiology of NSAID-Associated Intestinal Lesions in the Rat: Luminal Bacteria and Mucosal Inflammation as Targets for Prevention - Frontiers. (n.d.). Retrieved from [Link]
-
Improved Image Analysis for Measuring Gastric Ulcer Index in Animal Models and Clinical Diagnostic Data - PubMed. (n.d.). Retrieved from [Link]
-
Evidence of gastric ulcer healing activity of Maytenus robusta Reissek: In vitro and in vivo studies - PubMed. (n.d.). Retrieved from [Link]
-
The role of cyclooxygenase (COX-1 and COX-2) in the healing of gastric ulcers. (n.d.). Retrieved from [Link]
-
In Vivo and In Vitro Animal Models for Ulcer: A Conscious Review - ResearchGate. (n.d.). Retrieved from [Link]
-
Cytoprotection by prostaglandin occurs in spite of penetration of absolute ethanol into the gastric mucosa - PubMed. (n.d.). Retrieved from [Link]
-
NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing - PMC - NIH. (n.d.). Retrieved from [Link]
-
Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC - NIH. (n.d.). Retrieved from [Link]
-
Prostaglandin E (EP) receptor subtypes responsible for gastric... - ResearchGate. (n.d.). Retrieved from [Link]
-
Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration - PMC - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Roles of Cyclooxygenase, Prostaglandin E2 and EP Receptors in Mucosal Protection and Ulcer Healing in the Gastrointestinal Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Korean Journal of Internal Medicine [kjim.org]
- 4. Distribution of Prostaglandin E2 in Gastric and Duodenal Mucosa: Possible Role in the Pathogenesis of Peptic Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastric cytoprotection in man by prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. Prostaglandin E2 protects gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP4 receptor mediation of prostaglandin E2-stimulated mucus secretion by rabbit gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. researchgate.net [researchgate.net]
- 11. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Histopathological Overview of Experimental Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Quality of gastric ulcer healing: histological and ultrastructural assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
Application Note & Protocols: Investigating Smooth Muscle Physiology with 15-methyl-15S-PGE2
Introduction: A Chemically Stable Probe for Prostanoid Signaling
Prostaglandin E2 (PGE2) is a principal eicosanoid that exerts a wide spectrum of physiological and pathological effects, including the modulation of smooth muscle tone, inflammation, and cellular growth.[1] Its role in smooth muscle physiology is particularly complex, capable of inducing both potent contraction and relaxation depending on the tissue and the specific receptor subtypes expressed. However, the utility of native PGE2 in prolonged experimental settings is limited by its chemical instability and rapid metabolic degradation.
15-methyl-15S-PGE2, also known as Arbaprostil, is a synthetic and more stable analog of PGE2.[2][3] The key structural modification—a methyl group at the C-15 position—protects the molecule from oxidation by 15-hydroxyprostaglandin dehydrogenase, the primary enzyme responsible for PGE2 inactivation. This enhanced stability makes this compound an invaluable tool for researchers, providing more consistent and reproducible results in dose-response studies and long-term cell culture experiments. It is a potent agonist at E-type prostanoid (EP) receptors, exhibiting approximately twice the binding affinity for human myometrium receptors as PGE2 and demonstrating tenfold greater potency in contracting uterine smooth muscle than PGE1.[4]
This guide provides an in-depth overview of the mechanism of action of this compound in smooth muscle and presents detailed protocols for its application in fundamental research, from ex vivo organ bath studies to in vitro intracellular signaling assays.
Part 1: Mechanism of Action in Smooth Muscle
The physiological response of smooth muscle to this compound is dictated by the differential expression and signaling of four G-protein coupled EP receptor subtypes: EP1, EP2, EP3, and EP4.[5][6] These receptors are coupled to distinct intracellular signaling cascades, leading to opposing functional outcomes—contraction or relaxation.
-
Contraction (via EP1 and EP3 Receptors):
-
EP1 Receptor: This receptor is coupled to the Gq/11 family of G-proteins.[7] Upon agonist binding, Gq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum (SR), triggering the release of stored Ca2+ into the cytosol.[8] The elevated intracellular Ca2+ ([Ca2+]i) binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, initiating cross-bridge cycling and smooth muscle contraction.[8]
-
EP3 Receptor: This receptor primarily couples to the Gi family of G-proteins.[6] Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which can result in a net increase in contractile tone by reducing the phosphorylation of proteins that promote relaxation.
-
-
Relaxation (via EP2 and EP4 Receptors):
-
EP2 and EP4 Receptors: Both of these receptors are coupled to the Gs family of G-proteins.[6][9] Agonist binding activates adenylyl cyclase, leading to a significant increase in intracellular cAMP.[10] cAMP activates PKA, which phosphorylates several downstream targets that collectively promote smooth muscle relaxation. These targets include MLCK (inhibiting its activity) and various ion channels that lead to membrane hyperpolarization, which reduces the activity of voltage-dependent Ca2+ channels.[11]
-
The net effect of this compound on a given smooth muscle tissue—such as vascular, airway, uterine, or gastrointestinal—is a direct consequence of the dominant EP receptor subtype expressed in that tissue.[12][13][14]
Signaling Pathway Diagram
Caption: Workflow for an ex vivo isometric smooth muscle tension study.
Application 2: In Vitro Intracellular Calcium Imaging
Measuring changes in [Ca2+]i provides a direct readout of the primary signaling event that triggers smooth muscle contraction. [15]Fluorescent Ca2+ indicators like Fura-2 AM are used for this purpose.
1. Cell Culture and Plating:
-
Rationale: Primary or low-passage cells are preferred as they more closely represent the in vivo phenotype.
-
Isolate vascular smooth muscle cells (VSMCs) from rat aorta using enzymatic digestion (e.g., collagenase, elastase) and culture them in appropriate media (e.g., DMEM with 10% FBS).
-
Plate the cells onto glass-bottom dishes suitable for fluorescence microscopy 24-48 hours before the experiment. Grow them to a preconfluent state. [16] 2. Loading with Fura-2 AM:
-
Rationale: Fura-2 AM is a cell-permeant ester that is cleaved by intracellular esterases, trapping the fluorescent Ca2+ indicator Fura-2 inside the cell.
-
Prepare a physiological salt solution (e.g., Tyrode's or HBSS) containing (in mM): 137 NaCl, 5 KCl, 2.5 CaCl2, 2 MgCl2, 10 HEPES, pH 7.4. [17]* Wash the cells once with the salt solution.
-
Incubate the cells with 1-2 µM Fura-2 AM in the salt solution for 30-60 minutes at 37°C or room temperature in the dark. [16][18]* Wash the cells twice with fresh salt solution and allow them to de-esterify for at least 15-30 minutes before imaging.
3. Fluorescence Imaging:
-
Rationale: Fura-2 is a ratiometric dye. The ratio of its fluorescence emission when excited at 340 nm and 380 nm is proportional to the [Ca2+]i, minimizing artifacts from dye loading or cell thickness. [16]* Mount the dish on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm), a filter set, and a sensitive camera.
-
Acquire a baseline fluorescence ratio (F340/F380) for several minutes to ensure the cells are in a stable resting state. Basal [Ca2+]i in smooth muscle is typically around 100 nM. [15]* Add this compound at the desired concentration to the dish and continuously record the F340/F380 ratio.
-
At the end of the experiment, perform a calibration to convert the fluorescence ratios into absolute [Ca2+]i concentrations using ionomycin (a Ca2+ ionophore) in the presence of high Ca2+ (Fmax) and a Ca2+ chelator like EGTA (Fmin). [19]
Part 3: Data Interpretation & Comparative Analysis
The data obtained from these experiments can be used to quantify the pharmacological properties of this compound. For contractility studies, concentration-response data should be plotted on a semi-log graph (response vs. log[agonist]) and fitted to a sigmoidal curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
| Parameter | This compound | Native PGE2 | Rationale & Significance |
| Chemical Stability | High (Resistant to 15-PGDH) | Low (Rapidly metabolized) | Allows for more reliable and prolonged experimental setups without significant compound degradation. |
| Receptor Affinity | High | High | Binds with high affinity to EP receptors, often with slightly higher or comparable affinity to the native ligand. [4] |
| Potency (Uterine Muscle) | ~10x greater than PGE1 [4] | Potent | The methyl group enhances biological activity in certain tissues, making it a highly potent contractile agent. |
| Primary Signaling (Contraction) | Gq (via EP1), Gi (via EP3) | Gq (via EP1), Gi (via EP3) | Activates PLC/IP3/Ca2+ and inhibits cAMP pathways to induce smooth muscle contraction. [6][7] |
| Primary Signaling (Relaxation) | Gs (via EP2/EP4) | Gs (via EP2/EP4) | Activates adenylyl cyclase/cAMP/PKA pathways to induce smooth muscle relaxation. [9][11] |
References
-
Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role. (2021). Frontiers in Immunology. [Link]
-
An isometric method to study respiratory smooth muscle responses in mice. (n.d.). PubMed. [Link]
-
Regulation of smooth muscle contractility by the epithelium in rat tracheas: role of prostaglandin E2 induced by the neurotransmitter acetylcholine. (2021). American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
-
Intracellular Ca2+ Inhibits Smooth Muscle L-Type Ca2+ Channels by Activation of Protein Phosphatase Type 2B and by Direct Interaction with the Channel. (n.d.). AJP-Cell Physiology. [Link]
-
Intracellular Calcium Changes in Rat Aortic Smooth Muscle Cells in Response to Fluid Flow. (n.d.). AJP-Cell Physiology. [Link]
-
Calcium Signaling in Smooth Muscle. (2015). Cold Spring Harbor Perspectives in Biology. [Link]
-
Regulation of Smooth Muscle Cell Proliferation by Mitochondrial Ca2+ in Type 2 Diabetes. (n.d.). MDPI. [Link]
-
Smooth Muscle Function Measurement. (2022). YouTube. [Link]
-
Prostaglandin E2 is essential for efficacious skeletal muscle stem-cell function, augmenting regeneration and strength. (2017). PNAS. [Link]
-
Elevation of intracellular calcium in smooth muscle causes endothelial cell generation of NO in arterioles. (1995). PNAS. [Link]
-
Prostaglandin E2 promotes proliferation of skeletal muscle myoblasts via EP4 receptor activation. (2019). Experimental & Molecular Medicine. [Link]
-
Inflammation. (n.d.). Wikipedia. [Link]
-
Pharmacological modulation of prostaglandin E2 (PGE2) EP receptors improves cardiomyocyte function under hyperglycemic conditions. (2022). Physiological Reports. [Link]
-
Effects of the synthesized prostaglandin E2-analogue arbaprostil on gastric mucosal lesions in rats. (1989). PubMed. [Link]
-
Prostaglandin E2 contracts vascular smooth muscle and inhibits potassium currents in vascular smooth muscle cells of rat tail artery. (1995). Journal of Pharmacology and Experimental Therapeutics. [Link]
-
15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling. (2019). Journal of Biological Chemistry. [Link]
-
Prostaglandin E receptor subtypes in smooth muscle: agonist activities of stable prostacyclin analogues. (1985). British Journal of Pharmacology. [Link]
-
Mechanism of action of prostaglandin E2 in the dog skeletal muscle circulation. (1994). British Journal of Pharmacology. [Link]
-
PGE(2) stimulates vascular smooth muscle cell proliferation via the EP2 receptor. (2003). Molecular and Cellular Endocrinology. [Link]
-
Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection. (2012). Trends in Pharmacological Sciences. [Link]
-
Arbaprostil [15(R)-15-methyl prostaglandin E2] in a single nighttime dose of either 50 or 100 micrograms in acute duodenal ulcer. (1986). The American Journal of Gastroenterology. [Link]
-
Isometric training and long-term adaptations: Effects of muscle length, intensity, and intent: A systematic review. (2019). Scandinavian Journal of Medicine & Science in Sports. [Link]
-
Lubiprostone Increases Small Intestinal Smooth Muscle Contractions Through a Prostaglandin E Receptor 1 (EP1)-mediated Pathway. (2013). Journal of Neurogastroenterology and Motility. [Link]
-
The Acute Effect of Isometric Versus Isotonic Resistance Exercise in Patients With Patellar Tendinopathy. (n.d.). ClinicalTrials.gov. [Link]
-
Effects of the intensity, duration and muscle mass factors of isometric exercise on acute local muscle hemodynamic responses and systematic blood pressure regulation. (2024). Frontiers in Physiology. [Link]
-
Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. (2015). International Journal of Molecular Sciences. [Link]
-
MECHANSIMS OF SMOOTH MUSCLE REPSONSES TO INFLAMMATION. (2012). Neurogastroenterology & Motility. [Link]
Sources
- 1. Inflammation - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of the synthesized prostaglandin E2-analogue arbaprostil on gastric mucosal lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15(S)-15-methyl Prostaglandin E2 | TargetMol [targetmol.com]
- 5. Prostaglandin E2 promotes proliferation of skeletal muscle myoblasts via EP4 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological modulation of prostaglandin E2 (PGE2) EP receptors improves cardiomyocyte function under hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnmjournal.org [jnmjournal.org]
- 8. MECHANSIMS OF SMOOTH MUSCLE REPSONSES TO INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of smooth muscle contractility by the epithelium in rat tracheas: role of prostaglandin E2 induced by the neurotransmitter acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2 contracts vascular smooth muscle and inhibits potassium currents in vascular smooth muscle cells of rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin E receptor subtypes in smooth muscle: agonist activities of stable prostacyclin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PGE(2) stimulates vascular smooth muscle cell proliferation via the EP2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracellular Calcium Changes in Rat Aortic Smooth Muscle Cells in Response to Fluid Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
- 18. Regulation of Smooth Muscle Cell Proliferation by Mitochondrial Ca2+ in Type 2 Diabetes [mdpi.com]
- 19. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 15-methyl-15S-PGE2
Welcome to the technical support guide for 15-methyl-15S-PGE2, a potent and metabolically stable analog of Prostaglandin E2 (PGE2).[1] This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot common solubility issues that can arise during experimental workflows. Our goal is to provide you with the foundational knowledge and practical steps to ensure the reliable and effective use of this compound in your studies.
I. Understanding the Molecule: Why Solubility Can Be a Hurdle
This compound, like its parent compound PGE2, is a lipid-soluble molecule.[2] Its structure, characterized by a cyclopentane ring and two hydrocarbon chains, dictates its preference for organic solvents over aqueous media. The introduction of a methyl group at the C-15 position enhances its metabolic stability, making it a valuable tool for in vivo and in vitro studies. However, this modification does not fundamentally alter its hydrophobic nature, which is the primary cause of solubility challenges in physiological buffers.
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution of this compound?
For creating a concentrated stock solution, organic solvents are recommended. This compound is highly soluble in the following organic solvents:
| Solvent | Reported Solubility |
| Dimethylformamide (DMF) | >100 mg/mL[1][3] |
| Dimethyl sulfoxide (DMSO) | >100 mg/mL[1][3] |
| Ethanol | >100 mg/mL[1][3] |
It is crucial to use anhydrous solvents to prevent the introduction of water, which can lead to precipitation.
Q2: Can I dissolve this compound directly in aqueous buffer?
Directly dissolving this compound in aqueous buffers is challenging and generally not recommended for initial reconstitution. However, it is possible to prepare aqueous solutions. The solubility in PBS (pH 7.2) is reported to be greater than 5 mg/mL.[1][3] For comparison, the parent compound PGE2 has a similar solubility of approximately 5 mg/mL in PBS (pH 7.2).[2]
Q3: How should I prepare my working solutions in aqueous media for cell culture or other biological assays?
The standard and most reliable method is to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. This stock solution can then be serially diluted into your aqueous experimental buffer (e.g., cell culture medium, PBS).
Causality: This two-step process ensures that the compound is fully solvated at a high concentration before being introduced to the aqueous environment at a much lower, working concentration. This minimizes the risk of precipitation.
Q4: What is the stability of this compound in solution?
When stored as a solution in methyl acetate at -20°C, this compound is stable for at least two years.[1] For stock solutions in organic solvents like DMSO or ethanol, it is best practice to store them at -20°C and aliquot to avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment and are not recommended for long-term storage.[2][4] The stability of the parent compound, PGE2, is pH-dependent in aqueous solutions, with greater stability at acidic to neutral pH.[5]
III. Troubleshooting Guide
This section addresses specific problems you might encounter and provides a logical, step-by-step approach to resolving them.
Issue 1: My this compound precipitated out of solution when I diluted my organic stock into my aqueous buffer.
This is the most common solubility-related issue. Here’s a workflow to diagnose and solve the problem:
Caption: Troubleshooting workflow for precipitation upon dilution.
Issue 2: I see a film or crystals in my vial of this compound that was shipped in methyl acetate.
This is not uncommon and is usually due to temperature fluctuations during shipping. The compound can crystallize out of the methyl acetate solution.
Protocol for Re-dissolving:
-
Warm the Vial: Gently warm the vial to room temperature.
-
Vortex: Vortex the vial for 1-2 minutes to ensure the compound fully re-dissolves in the methyl acetate.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter before proceeding with making your stock solution.
Issue 3: My aqueous working solution is cloudy, but I don't see distinct particles.
Cloudiness, or turbidity, is an indication of fine precipitate or the formation of micelles.
Experimental Protocol to Address Turbidity:
-
Sonication: Briefly sonicate the cloudy solution in a water bath for 2-5 minutes. This can help to break up small aggregates and improve dissolution.[5]
-
Gentle Warming: If your experimental conditions allow, gently warm the solution to 37°C, as this can increase the solubility of the compound.
-
pH Adjustment: For some prostaglandins, solubility is pH-dependent.[5] While data for this compound is not explicit on this, ensuring your buffer's pH is stable and appropriate for your experiment is crucial.
-
Filtration (Use with Caution): If the above steps fail, you can filter the solution through a 0.22 µm syringe filter. However, be aware that this may remove some of your compound if it is not fully dissolved, leading to a lower effective concentration.
IV. Recommended Protocol for Preparation of Aqueous Working Solutions
This protocol is designed to be a self-validating system, minimizing the chances of solubility issues.
Caption: Recommended workflow for preparing aqueous solutions.
V. References
-
MP Biomedicals. (n.d.). Prostaglandin E2 - Technical Information. Retrieved from [Link]
Sources
Technical Support Center: In Vitro Degradation of 15-methyl-15S-PGE2
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 15-methyl-15S-PGE2. This guide provides in-depth answers to common questions and troubleshooting advice for experiments involving this stable prostaglandin E2 analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it considered more stable than native PGE2?
A1: this compound is a synthetic analog of Prostaglandin E2 (PGE2), a critical lipid signaling molecule involved in processes like inflammation and tissue regeneration.[1][2] Its enhanced stability is a key feature designed for research and potential therapeutic applications.
The primary reason for its stability lies in its structural modification. The native PGE2 molecule is rapidly metabolized and inactivated in vivo by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3][4][5] This enzyme specifically targets the hydroxyl group (-OH) at the carbon-15 position, oxidizing it to a ketone.[2][5] This single change abrogates the molecule's ability to bind to its receptors.
This compound has a methyl group (-CH3) attached to the carbon-15 position. This structural alteration effectively blocks the action of 15-PGDH, rendering the molecule resistant to this primary degradation pathway.[3][5] This resistance to enzymatic breakdown gives it a significantly longer biological half-life, making it a potent and metabolically stable analog.[6][7]
Q2: What are the primary non-enzymatic factors that influence the degradation of this compound in vitro?
A2: While resistant to 15-PGDH, this compound is still susceptible to chemical degradation, primarily influenced by pH and temperature.
-
pH: Prostaglandins of the E-series are known to be unstable in alkaline conditions.[8] At a pH above 8, PGE2 degrades rapidly, with a 10% loss occurring in less than an hour at pH 9 and in minutes at pH 10. Conversely, it is most stable under mildly acidic conditions (pH 3-4).[9] While specific data for the 15-methyl analog is limited, it is critical to assume a similar pH-dependent stability profile. Acid-catalyzed degradation can also occur, potentially leading to epimerization or the formation of PGA and PGB analogs.[8][10]
-
Temperature: Elevated temperatures accelerate chemical degradation.[8] Stability studies on related prostaglandins show a clear temperature-dependent degradation rate.[11] For optimal stability, all solutions should be kept cold and stored appropriately.
-
Solvent: The choice of solvent is crucial. Stock solutions are best prepared in anhydrous organic solvents like ethanol, DMSO, or DMF and stored at -20°C or -80°C.[7][9][12] Aqueous solutions are significantly less stable and should be prepared fresh for each experiment.
Q3: How should I properly store and handle this compound to ensure its integrity?
A3: Proper storage and handling are paramount to prevent degradation and ensure experimental reproducibility.
-
Long-Term Storage: The compound should be stored as a crystalline solid or in an anhydrous organic solvent at -20°C or, preferably, -80°C.[7][9]
-
Stock Solutions: Dissolve the compound in an organic solvent such as ethanol or DMSO.[12] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[9]
-
Working Solutions: Prepare aqueous working solutions immediately before use by diluting the organic stock solution into your experimental buffer.[9][12] Ensure the final concentration of the organic solvent is minimal (typically <0.1%) to avoid affecting the biological system.[12] When diluting, add the aqueous buffer to the organic stock solution slowly while vortexing to prevent precipitation.[9]
Troubleshooting Guide
Problem: I'm observing inconsistent or lower-than-expected biological activity in my experiments.
| Possible Cause | Recommended Solution & Rationale |
| Degradation in Experimental Buffer | Solution: Verify the pH of your culture medium or buffer. For experiments of long duration, consider using a buffer with a slightly acidic to neutral pH (6.0-7.4). Prepare fresh solutions immediately before each experiment. Rationale: Prostaglandins are highly susceptible to degradation in basic aqueous solutions (pH > 8).[8] Storing the compound in buffer for extended periods, even at 4°C, can lead to significant loss of active material. |
| Improper Thawing/Handling | Solution: Thaw aliquots of your stock solution slowly on ice. Avoid repeated freeze-thaw cycles by making single-use aliquots.[9] Rationale: Rapid temperature changes and multiple freeze-thaw cycles can compromise the structural integrity of the molecule. |
| Adsorption to Plastics | Solution: Use low-adhesion polypropylene tubes for storage and dilutions. Consider adding a small amount of a carrier protein like BSA (0.1%) to your buffer if compatible with your assay. Rationale: Lipophilic molecules like prostaglandins can adsorb to the surface of standard plastic labware, reducing the effective concentration in your solution. |
Problem: My HPLC or LC-MS/MS analysis shows multiple unexpected peaks.
| Possible Cause | Recommended Solution & Rationale |
| On-Column or In-Source Degradation | Solution: Use a well-vetted analytical method. Ensure the mobile phase is appropriate and consider lowering the ion source temperature on the mass spectrometer. Rationale: The high temperatures and solvent conditions used in some analytical techniques can cause on-the-fly degradation, creating artifacts that are not present in the original sample. |
| Degradation During Sample Preparation | Solution: Keep samples on ice throughout the extraction and preparation process. Minimize the time between sample collection, extraction, and analysis. Use an appropriate extraction method like solid-phase extraction (SPE) to clean up the sample.[13][14] Rationale: Complex biological matrices can contain components that accelerate degradation. Prompt and cold processing minimizes these effects. |
| Formation of Degradation Products | Solution: If you suspect degradation due to pH, analyze your sample for known prostaglandin degradation products like PGA or PGB analogs.[8] Rationale: The presence of specific degradation products can confirm the pathway of instability (e.g., acid-catalyzed dehydration) and help you optimize your experimental conditions. |
Data & Protocols
Data Summary: pH-Dependent Stability of PGE2
| pH | Time for 10% Potency Loss (at 25°C) | Relative Stability |
| 3-4 | 133 hours | Very High |
| 6 | 53 hours | High |
| 8 | 42 hours | Moderate |
| 9 | 4.2 hours | Low |
| 10 | 25 minutes | Very Low |
| (Data adapted from a product information sheet for Prostaglandin E2) |
Experimental Protocol: Assessing pH-Dependent Stability of this compound
This protocol outlines a workflow to determine the degradation rate of this compound in various buffers.
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in anhydrous ethanol to a final concentration of 1 mg/mL. Store at -80°C.
-
Buffer Preparation: Prepare a series of sterile buffers at desired pH values (e.g., pH 4.0, 6.0, 7.4, 9.0). Use appropriate buffer systems (e.g., citrate for acidic, phosphate for neutral, borate for basic).
-
Initiation of Experiment: On the day of the experiment, dilute the stock solution into each pre-warmed (e.g., 37°C) buffer to a final concentration (e.g., 10 µg/mL). This is your T=0 starting point.
-
Time-Course Sampling:
-
Immediately take an aliquot from each pH condition for the T=0 time point.
-
Incubate all solutions at a constant temperature (e.g., 37°C).
-
At subsequent time points (e.g., 1, 4, 8, 24, and 48 hours), remove an identical volume aliquot from each solution.
-
-
Sample Quenching: Immediately after collection, stop any further degradation by adding an internal standard and flash-freezing the samples at -80°C until analysis. Acidification may also be used to stabilize the compound before freezing.
-
Quantification:
-
Thaw samples and perform a validated extraction procedure, such as solid-phase extraction (SPE), to purify the analyte from the buffer salts.[14][15]
-
Analyze the concentration of the remaining this compound in each sample using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]
-
-
Data Analysis: Plot the concentration of this compound versus time for each pH condition. Use this data to calculate the degradation rate constant and the half-life (t½) at each pH.
References
-
Pullen, R. H., & Cox, J. W. (1985). Determination of (15R)- and (15S)-15-methylprostaglandin E2 in human plasma with picogram per milliliter sensitivity by column-switching high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 343, 271–283. [Link]
-
Gudis, P. G., et al. (2020). Biosynthesis of prostaglandin 15dPGJ2-glutathione and 15dPGJ2-cysteine conjugates in macrophages and mast cells via MGST3. Journal of Lipid Research, 61(10), 1362-1373. [Link]
-
Hamberg, M. (1995). On the pH-dependent degradation of 15(S)-15-methyl-prostaglandin F2α (Carboprost). Prostaglandins, 50(1-2), 1-13. [Link]
-
Hernandez, R., et al. (2023). INHIBITION OF THE PROSTAGLANDIN-DEGRADING ENZYME 15-PGDH AMELIORATES MASH-ASSOCIATED APOPTOSIS AND FIBROSIS IN MICE. Medicina, 59(9), 1549. [Link]
-
Palla, A. R., et al. (2019). Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength. Science, 365(6458), 1130-1135. [Link]
-
ResearchGate. (n.d.). 15-HPGD is the rate limited degradation enzyme of PGE2, and 15-HPGD... [Figure]. ResearchGate. [Link]
-
Zhang, Y., et al. (2014). Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration. Science, 343(6169), 489-494. [Link]
-
Salmon, J. A. (1982). A study on the stability of prostaglandin E2 in methylhydroxyethylcellulose gel by gas chromatography. Journal of Clinical and Hospital Pharmacy, 7(1), 67-70. [Link]
-
Li, Y., et al. (2022). Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins. Frontiers in Pharmacology, 13, 988358. [Link]
-
Oesterling, T. O., & Stehle, R. G. (1989). Simultaneous determination of prostaglandins (PG) E2, A2 and B2 and stability studies of PGE2 in pharmaceutical preparations by ion-pair reversed phase HPLC. Pharmaceutica Acta Helvetiae, 64(2), 45-50. [Link]
-
Terano, T., et al. (1984). Effects of 15(S)-15-methyl Prostaglandin E2 Methyl Ester on Phospholipid Metabolism in Rat Gastric Mucosa. Gastroenterology, 86(4), 867-873. [Link]
-
Liu, H., et al. (2010). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Lipid Research, 51(5), 1221-1228. [Link]
-
Stehle, R. G., & Oesterling, T. O. (1977). Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions. Journal of Pharmaceutical Sciences, 66(11), 1590-1595. [Link]
-
Gabbs, M., et al. (2015). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 20(11), 20032-20065. [Link]
-
Tytgat, G. N., et al. (1986). Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study. Gastroenterology, 90(5 Pt 1), 1111-1120. [Link]
-
Cui, M., et al. (2014). Accurate quantification of PGE2 in the polyposis in rat colon (Pirc) model by surrogate analyte-based UPLC-MS/MS. Journal of Chromatography B, 965, 150-156. [Link]
-
Li, H., et al. (2021). Metabolic regulation by prostaglandin E2 impairs lung group 2 innate lymphoid cell responses. bioRxiv. [Link]
-
Desai, A., et al. (2018). Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair. ACS Medicinal Chemistry Letters, 9(10), 995-1000. [Link]
-
Velpandian, T., et al. (2015). Stability of Latanoprost in Generic Formulations Using Controlled Degradation and Patient Usage Simulation Studies. Current Eye Research, 40(5), 561-571. [Link]
-
Bicalho, K. A., et al. (2015). Development and validation of HPLC-MS/MS method to determine PGE2 and PGD2 in cell culture medium and assessment of recovery of the prostaglandins by solid phase extraction under various conditions. Journal of Chromatography B, 988, 128-135. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 15(S)-15-methyl Prostaglandin E2 | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A study on the stability of prostaglandin E2 in methylhydroxyethylcellulose gel by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of (15R)- and (15S)-15-methylprostaglandin E2 in human plasma with picogram per milliliter sensitivity by column-switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 15-methyl-15S-PGE2 Dosage for In Vivo Studies
Here is the technical support center for optimizing 15-methyl-15S-PGE2 dosage for in vivo studies.
Welcome to the technical resource for researchers, scientists, and drug development professionals working with 15-methyl-15S-prostaglandin E2 (this compound). This guide provides in-depth, field-proven insights into designing and troubleshooting in vivo studies with this potent prostaglandin analog. Our goal is to equip you with the scientific rationale and practical methodologies needed to establish an effective and reproducible dosing regimen.
Part 1: Core Concepts & Mechanism of Action
This section addresses foundational knowledge critical for designing logical and effective experiments.
Q1: What is this compound, and why is it preferred over native PGE2 for in vivo research?
This compound is a synthetic and potent analog of the naturally occurring Prostaglandin E2 (PGE2)[1]. Its key structural feature is a methyl group at the carbon-15 position. This modification provides a significant advantage for in vivo studies: it sterically hinders the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme responsible for the rapid degradation of native PGE2[2][3].
Causality: By resisting enzymatic breakdown, this compound exhibits a markedly longer biological half-life. This metabolic stability ensures more sustained exposure of target tissues to the compound, making it a more reliable and potent tool for investigating PGE2-mediated physiological processes in vivo compared to the transient effects of native PGE2.
Q2: How does this compound exert its biological effects?
Like endogenous PGE2, this compound functions by binding to and activating a family of four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4[4][5][6]. The activation of these receptors triggers diverse and sometimes opposing intracellular signaling cascades, leading to a wide array of physiological responses.
-
EP1 Receptor: Couples to Gαq, leading to increased intracellular calcium levels.
-
EP2 and EP4 Receptors: Couple to Gαs, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA)[4][7].
-
EP3 Receptor: Primarily couples to Gαi, which inhibits adenylyl cyclase and decreases cAMP levels.
The net biological effect in a given tissue depends on the specific expression profile of these EP receptors.
Caption: PGE2 receptor signaling via Gαs (stimulatory) and Gαi (inhibitory) pathways.
Part 2: Designing Your In Vivo Dose Optimization Study
A systematic approach is essential for determining a dose that is both effective and well-tolerated.
Q3: I am starting a new in vivo study in mice. How do I determine a starting dose for this compound?
Establishing a scientifically sound starting dose requires a logical, stepwise process rather than a random guess[8]. The goal is to find the Minimum Therapeutically Effective Dose (MTED) and the Maximum Tolerated Dose (MTD) to define your therapeutic window.
Caption: A systematic workflow for in vivo dose optimization.
Step-by-Step Approach:
-
Thorough Literature Review: Search for publications using this compound or closely related, stable analogs like 16,16-dimethyl PGE2[9][10]. Focus on studies that use the same animal model (e.g., C57BL/6 mice), disease context, and route of administration you intend to use. This provides an evidence-based starting range.
-
Conduct a Dose-Escalation Pilot Study: This is the most critical experimental step[8]. It is designed to efficiently assess safety and identify a dose range that elicits a biological response. See Protocol 1 for a detailed methodology.
-
Consider the Route of Administration: The bioavailability and resulting effective dose can differ dramatically between administration routes (e.g., subcutaneous, intravenous, oral)[8][10]. An oral dose may need to be significantly higher than an intravenous dose to achieve the same systemic exposure.
-
Frequency of Administration: The prolonged action of this compound may allow for less frequent dosing than native PGE2. However, for chronic studies, a split-dosing regimen might enhance survival and efficacy compared to a single large dose[11].
Q4: What are some typical dose ranges reported in the literature to guide my pilot study?
Dosages are highly context-dependent. The following table summarizes doses from various studies to provide a potential starting point. Note: Doses from human studies are not directly translatable and are provided for context only.
| Species | Compound | Dose Range | Route | Application / Effect | Citation |
| Human | 15(S)-15-methyl PGE2 methyl ester | 5-10 mcg | Intramuscular | Uterine Contraction | [12] |
| Human | 15(R)-15-methyl PGE2 | 100 mcg (q.i.d.) | Oral | Gastric Mucosa Effects | [13] |
| Human | 16,16-dimethyl PGE2 | 0.01 - 1.0 µg/kg | Oral | Inhibition of Gastric Acid | [10] |
| Mouse | 16,16-dimethyl PGE2 (dmPGE2) | 10 - 35 µ g/mouse | Subcutaneous | Radioprotection | [11] |
Expert Recommendation for a Mouse Pilot Study: Based on preclinical data with related analogs[11], a conservative starting range for a subcutaneous or intraperitoneal dose-escalation study in mice would be 1, 5, 10, and 25 µ g/mouse . This range spans a dose known to have biological effects while allowing for the determination of a dose-response curve.
Part 3: Troubleshooting Guide
This section addresses common problems encountered during in vivo studies and provides logical solutions.
Q5: I have administered this compound but am not observing the expected biological effect. What are the likely causes and solutions?
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Dose is Too Low | The administered dose may be below the therapeutic threshold for your specific model and endpoint. Solution: Systematically increase the dose in subsequent cohorts. Refer back to your dose-escalation study data. If you have not performed one, this is your next critical step. |
| Pharmacokinetics (PK) | The compound may be cleared faster than anticipated in your model, or the chosen route of administration may have poor bioavailability. The peak concentration (Cmax) might be too low or the exposure time (AUC) too short. Solution: Consider an alternative route of administration (e.g., switch from oral to subcutaneous). Alternatively, evaluate a split-dosing regimen (e.g., 10 µg twice a day instead of 20 µg once) to maintain more consistent exposure[11]. |
| Compound Handling/Stability | Prostaglandin analogs can be sensitive to storage conditions, vehicle formulation, and freeze-thaw cycles. Improper handling can lead to degradation and loss of potency. Solution: Confirm the manufacturer's storage recommendations. Prepare fresh dilutions for each experiment from a properly stored stock solution. Use a validated vehicle for administration (e.g., dissolving in a small amount of ethanol or DMSO before diluting in saline or PBS)[1]. |
| Target Engagement | The compound may be reaching the target tissue, but not effectively engaging the EP receptors at a level sufficient to trigger a downstream response. Solution: Implement a pharmacodynamic (PD) biomarker assay. For example, if you expect EP2/EP4 activation, you could measure cAMP levels in a relevant tissue or cell population at various time points after dosing to confirm a biological response is being initiated. |
Q6: My animals are showing adverse effects (e.g., diarrhea, lethargy, weight loss). How can I mitigate this?
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Dose Exceeds MTD | You are likely operating at or above the Maximum Tolerated Dose (MTD). Prostaglandins are known to cause side effects like diarrhea, vomiting, and changes in blood pressure at high doses[14][15]. Solution: Immediately reduce the dose. Your dose-escalation study should define the MTD (e.g., the dose causing >15-20% weight loss or other severe clinical signs). Your optimal therapeutic dose should be below this MTD. |
| On-Target Side Effects | The adverse effects may be a direct result of activating EP receptors in non-target tissues (e.g., EP receptors in the gut causing diarrhea). Solution: If the desired therapeutic effect and the side effect are mediated by different EP receptor subtypes, consider using a more selective EP agonist if available[11]. If not, the primary solution is to reduce the dose to the lowest level that maintains efficacy while minimizing side effects. |
Part 4: Key Experimental Protocols
These protocols provide a self-validating framework for your experiments.
Protocol 1: In Vivo Dose-Escalation and MTD Determination in Mice
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with 0.1% ethanol)
-
Age- and sex-matched mice (e.g., C57BL/6, n=3-5 per group)
-
Sterile syringes and needles
Methodology:
-
Animal Acclimation: Allow animals to acclimate for at least one week before the study begins. Record baseline body weights.
-
Group Allocation: Randomly assign mice to treatment groups (n=3-5 per group). Include a vehicle-only control group.
-
Group 1: Vehicle Control
-
Group 2: 1 µ g/mouse
-
Group 3: 5 µ g/mouse
-
Group 4: 10 µ g/mouse
-
Group 5: 25 µ g/mouse (This is an example range; adjust based on your literature review).
-
-
Compound Preparation: Prepare fresh dilutions of this compound in the chosen vehicle on the day of injection.
-
Administration: Administer the compound via the desired route (e.g., subcutaneous injection).
-
Monitoring (Critical for Self-Validation):
-
Body Weight: Record body weight daily for at least 7 days. The MTD is often defined as the dose causing no more than a 15-20% mean weight loss that recovers.
-
Clinical Signs: Observe animals at least twice daily for the first 8 hours post-injection and daily thereafter. Score for signs of toxicity such as lethargy, ruffled fur, diarrhea, and abnormal posture.
-
Pharmacodynamic Endpoint (Optional but Recommended): If you have a known biomarker of activity (e.g., a specific cytokine, gene expression change), collect tissue/blood at a relevant time point (e.g., 2-4 hours post-dose) to correlate dose with biological activity.
-
-
Data Analysis:
-
Plot the mean body weight change over time for each group.
-
Note the dose at which significant clinical signs appear.
-
Correlate dose with your PD biomarker if measured.
-
Part 5: Frequently Asked Questions (FAQs)
Q: How should I prepare and store this compound? A: Always follow the manufacturer's datasheet. Typically, it is supplied as a solid or in a solution like methyl acetate. For in vivo use, a stock solution is often made in a solvent like DMSO or ethanol and then further diluted into a sterile, aqueous buffer like PBS or saline immediately before injection[1]. Store stock solutions at -20°C or -80°C as recommended and minimize freeze-thaw cycles.
Q: What is the difference between the 15(S) and 15(R) isomers? A: The stereochemistry at the C-15 position is critical. The 15(S) isomer is the configuration found in naturally occurring PGE2 and is considered the more biologically active form for most EP receptor interactions[1]. The 15(R) isomer has also been studied and may have distinct biological properties, but for mimicking endogenous PGE2, the 15(S) form is standard[13].
Q: Can I use data from studies with other PGE2 analogs like Misoprostol or dmPGE2? A: Yes, data from other stable PGE analogs can be very useful for estimating a starting dose range, as they often target the same EP receptors[11]. However, receptor binding affinities and pharmacokinetic profiles can differ, so it is essential to perform a dose-escalation study with this compound itself.
References
-
Brenner, W. E., Gruber, W., Hendricks, C. H., & Staurovsky, L. G. (1976). Intramuscular administration of 15(S) 15 methyl prostaglandin E2 methyl ester for induction of abortion: a comparison of two dose schedules. PubMed. [Link]
-
Tytgat, G. N., Offerhaus, G. J., van Minnen, A. J., & Wilson, J. A. (1986). Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study. PubMed. [Link]
-
Lau, I. F., Saksena, S. K., & Chang, M. C. (1974). Acute Toxicity of Prostaglandins E2,F2alpha and 15 (S) 15 Methyl Prostaglandin E2 Methyl Ester in the Baboon. PubMed. [Link]
-
Wikipedia. (2023). Prostaglandin E2. Wikipedia. [Link]
-
Lin, K., & Wang, C. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Frontiers in Immunology. [Link]
-
Suman, S., et al. (2025). Dose Optimization and Receptor Utilization of Prostaglandin E Analogs for Radioprotection and Radiomitigation of H-ARS and DEARE. Radiation Research. [Link]
-
Hafner, J., & Tuma, J. (2023). Prostaglandin E2 (Dinoprostone). StatPearls. [Link]
-
Shashivari, A. S., et al. (2022). 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Sacca, S. C., et al. (2021). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology. [Link]
-
Ota, T., et al. (2005). The Effects of Prostaglandin Analogues on Prostanoid EP1, EP2, and EP3 Receptor-Deficient Mice. Investigative Ophthalmology & Visual Science. [Link]
-
Oldenburger, A., et al. (2021). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Cell and Developmental Biology. [Link]
-
Kokotou, M. G., et al. (2021). α-Ketoheterocycles Able to Inhibit the Generation of Prostaglandin E 2 (PGE 2 ) in Rat Mesangial Cells. Molecules. [Link]
-
Lau, I. F., & Saksena, S. K. (1975). Efficacy and acceptability of 15(S)-15-methyl-prostaglandin E2-methyl ester for midtrimester pregnancy termination. PubMed. [Link]
-
Suman, S., et al. (2023). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates. Radiation Research. [Link]
-
Wikipedia. (n.d.). Prostaglandin E2 receptor. Wikipedia. [Link]
-
Duke-Margolis Institute for Health Policy. (2024). Opportunities to Improve Dose Finding and Optimization for Rare Disease Drug Development. YouTube. [Link]
-
Konturek, S. J., et al. (1976). Effect of oral and intravenous 16,16-dimethyl prostaglandin E2 in duodenal ulcer and Zollinger-Ellison syndrome patients. PubMed. [Link]
-
ResearchGate. (2016). How to calculate a right dose for in vivo study?. ResearchGate. [Link]
-
Kim, J., & Ramos, C. (2021). The complex role of prostaglandin E2-EP receptor signaling in wound healing. Journal of Investigative Dermatology. [Link]
-
Woodling, N. S., et al. (2013). EP2 receptor signaling pathways regulate classical activation of microglia. PubMed. [Link]
-
He, W. A., et al. (2021). Role of prostaglandin E2 in tissue repair and regeneration. Theranostics. [Link]
-
Kozar, R. A., et al. (2018). A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support. Haematologica. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. thno.org [thno.org]
- 3. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support | Haematologica [haematologica.org]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 receptor - Wikipedia [en.wikipedia.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. Effect of oral and intravenous 16,16-dimethyl prostaglandin E2 in duodenal ulcer and Zollinger-Ellison syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose Optimization and Receptor Utilization of Prostaglandin E Analogs for Radioprotection and Radiomitigation of H-ARS and DEARE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intramuscular administration of 15(S) 15 methyl prostaglandin E2 methyl ester for induction of abortion: a comparison of two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute toxicity of prostaglandins E2,F2alpha and 15 (S) 15 methyl prostaglandin E2 methyl ester in the baboon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
Technical Support Center: 15-methyl-15S-PGE2
Introduction
Welcome to the technical support guide for 15-methyl-15S-PGE2. This document is designed for researchers, scientists, and drug development professionals utilizing this potent and stable analog of Prostaglandin E2 (PGE2). While its stability makes it a valuable tool, it also necessitates a deeper understanding of its potential for off-target effects. This guide provides troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you generate clean, reproducible, and accurately interpreted data.
Section 1: Foundational Knowledge & Primary Effects
Q1: What is this compound and what is its intended mechanism of action?
This compound is a synthetic analog of the endogenous lipid mediator, Prostaglandin E2 (PGE2).[1][2] Its primary intended mechanism is to mimic the action of PGE2 by binding to and activating the four prostaglandin E receptor subtypes: EP1, EP2, EP3, and EP4.[3][4] These are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct downstream signaling cascades.[5][6]
-
EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium ([Ca2+]) via the phospholipase C (PLC) pathway.[4]
-
EP2 & EP4: Coupled to Gs, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5]
-
EP3: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[4][5]
The diverse physiological effects of PGE2, and by extension its analogs, are dictated by the specific EP receptor subtypes expressed in a given cell or tissue.[4][5]
Q2: Why is the methyl group at the C-15 position significant compared to native PGE2?
The key structural modification of this compound is the addition of a methyl group at the 15th carbon position. This modification has a profound impact on the molecule's pharmacological properties.
Causality: The primary enzyme responsible for the rapid degradation of endogenous PGE2 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group at the C-15 position.[7][8] The methyl group in this compound sterically hinders 15-PGDH, rendering the molecule highly resistant to metabolic inactivation.[2][9]
Experimental Implication: This increased metabolic stability results in a significantly longer biological half-life compared to native PGE2.[2] Researchers must be aware that this can lead to more potent and sustained receptor activation in in vitro and in vivo models. This prolonged action increases the likelihood of observing effects from lower-affinity or off-target interactions that might not be apparent with the more transient, native PGE2.
Section 2: Troubleshooting Off-Target Effects
Q3: I am observing unexpected cellular responses with this compound that don't align with the known EP receptor profile in my cells. Could these be off-target effects?
Yes, this is a critical troubleshooting point. While this compound is a PGE2 analog, its potency and stability can lead to several scenarios that present as "off-target" or unexpected effects:
-
Receptor Subtype Promiscuity: Your cell system may express multiple EP receptor subtypes. Due to its high stability, the compound might activate lower-affinity EP receptors that native PGE2 would not engage significantly under physiological conditions. For example, a response thought to be mediated by the high-affinity EP4 receptor might be confounded by activation of a lower-expression or lower-affinity EP2 receptor.[6]
-
Cross-Reactivity with other Prostanoid Receptors: At higher concentrations, prostaglandin analogs can exhibit cross-reactivity with other prostanoid receptors (e.g., DP, FP, IP, TP receptors). While designed for EP receptors, high concentrations can lead to binding and signaling through these related GPCRs, causing unforeseen biological outcomes.
-
Non-Receptor Mediated Effects: Some highly lipophilic molecules can intercalate into cell membranes or interact with intracellular proteins at supra-physiological concentrations, leading to artifacts. While less common, this should be considered if responses are observed at very high doses (>10 µM) and cannot be blocked by receptor antagonists.
A logical workflow is essential to diagnose the source of the unexpected effect.
Figure 1. Workflow for Deconvoluting Off-Target Effects.
Q4: How can I experimentally determine which specific EP receptor subtype is responsible for the observed effect in my system?
This is the most common and critical question. A combination of pharmacological blockade and second messenger analysis is the gold-standard approach.
Step 1: Pharmacological Blockade with Selective Antagonists
The most direct method is to pre-treat your cells with a selective antagonist for each EP receptor subtype before stimulating with this compound. If the antagonist prevents the response, you have identified the mediating receptor.
Table 1: Commonly Used Selective EP Receptor Antagonists
| Target Receptor | Selective Antagonist | Typical Working Concentration | Citation for Use |
| EP1 | ONO-8130, SC-51322 | 1-10 µM | [10] |
| EP2 | TG6-10-1, PF-04418948 | 100 nM - 5 µM | [10][11] |
| EP3 | ONO-AE3-240, L-798,106 | 1-10 µM | [5] |
| EP4 | ONO-AE3-208, GW627368X | 100 nM - 1 µM | [12][13] |
Note: The optimal concentration of antagonists should be determined empirically for each cell system. Always run an antagonist-only control to ensure it has no agonist activity on its own.
Step 2: Second Messenger Analysis
Different EP receptors signal through distinct second messengers.[4][5] Measuring these intracellular signals provides strong evidence for which receptor class is active.
-
If you suspect EP2 or EP4 activation: Measure intracellular cAMP levels. An agonist response will be a robust increase in cAMP.
-
If you suspect EP1 activation: Measure intracellular calcium ([Ca2+]) mobilization. An agonist response will be a transient spike in [Ca2+].
-
If you suspect EP3 activation: This is more complex. You must first stimulate adenylyl cyclase with a pan-activator like Forskolin, and then add your compound. A true EP3 agonist will cause a decrease in the Forskolin-induced cAMP level.[14][15]
Figure 2. Simplified PGE2 Receptor Signaling Pathways.
Section 3: Experimental Protocols & Validation
Q5: Can you provide a protocol to measure cAMP levels to differentiate between EP2/EP4 (Gs-coupled) and EP3 (Gi-coupled) activation?
Absolutely. A homogenous, plate-based cAMP assay is a robust method for this purpose. Many commercial kits are available (e.g., Promega GloSensor™, Revvity LANCE® Ultra cAMP). The following is a generalized protocol adaptable to most HTRF or luminescence-based kits.
Protocol: Differentiating Gs vs. Gi Signaling via cAMP Assay
Objective: To determine if this compound increases cAMP (Gs activation) or decreases forskolin-stimulated cAMP (Gi activation).
Materials:
-
Cells expressing EP receptors of interest
-
White, opaque, tissue-culture treated 96- or 384-well plates[16]
-
This compound
-
Forskolin (FSK)
-
3-isobutyl-1-methylxanthine (IBMX) - a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
Commercial cAMP detection kit (e.g., HTRF, Luminescence)
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Seeding: Seed cells in a white, opaque assay plate at a pre-determined optimal density and culture overnight. The goal is a 90-100% confluent monolayer on the day of the assay.[17]
-
Starvation (Optional but Recommended): On the day of the assay, replace growth media with serum-free media and incubate for 2-4 hours. This reduces basal signaling.
-
Preparation of Reagents:
-
Prepare a 2X working solution of IBMX in your assay buffer.
-
Prepare 4X working solutions of this compound (in a dose-response curve) and a high concentration of FSK (e.g., 10 µM final concentration) in assay buffer.
-
-
Assay Plate Setup (Example in 100 µL final volume):
-
For Gs Assay:
-
Add 50 µL of 2X IBMX to wells.
-
Add 25 µL of assay buffer to wells.
-
Add 25 µL of 4X this compound dilutions.
-
-
For Gi Assay:
-
Add 50 µL of 2X IBMX to wells.
-
Add 25 µL of 4X FSK solution.
-
Add 25 µL of 4X this compound dilutions.
-
-
Controls: Include wells for vehicle only, FSK only, and maximum stimulation controls as recommended by the kit manufacturer.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes (this may require optimization).
-
Detection: Add the cAMP detection reagents according to the manufacturer's protocol. This typically involves adding lysis buffer and detection antibodies/probes.
-
Read Plate: After the final incubation specified by the kit, read the plate on a luminometer or HTRF-compatible plate reader.
Data Interpretation:
-
Gs-coupled activity will show a dose-dependent increase in signal (or decrease, depending on kit format) relative to the vehicle control.
-
Gi-coupled activity will show a dose-dependent decrease in the signal generated by the FSK-only wells.
Q6: What is a recommended protocol for measuring intracellular calcium mobilization to confirm EP1 (Gq-coupled) activation?
A fluorescent, plate-based calcium flux assay is the standard method. These assays use a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) that increases in fluorescence upon binding to free cytosolic calcium.[17][18]
Protocol: Intracellular Calcium Mobilization Assay
Objective: To determine if this compound causes a rapid, transient increase in intracellular [Ca2+].
Materials:
-
Cells expressing EP1 receptors
-
Black-wall, clear-bottom, tissue-culture treated 96-well plates
-
Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium Assay Kit)[19]
-
Probenecid (an anion-transport inhibitor that prevents dye leakage from some cell types)[17][18]
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Plate reader with fluorescence detection and an integrated fluidics module for compound addition (e.g., FlexStation®, FLIPR®).
Procedure:
-
Cell Seeding: Seed cells into black-wall, clear-bottom plates and culture overnight to form a confluent monolayer.[17]
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions, often including probenecid.[19]
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[17][18]
-
-
Compound Plate Preparation: In a separate 96-well plate (a "source plate"), prepare 5X or 10X final concentrations of your this compound dose-response curve. Also include a positive control (e.g., ATP or Ionomycin) and a vehicle control.
-
Measurement:
-
Place both the cell plate and the compound plate into the plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., Ex/Em ~494/516 nm for Fluo-4) every 1-2 seconds.
-
Establish a stable baseline reading for ~20 seconds.
-
Program the instrument to automatically inject the compounds from the source plate into the cell plate.
-
Continue reading fluorescence for another 2-3 minutes.
-
Data Interpretation:
-
Activation of a Gq-coupled receptor like EP1 will result in a sharp, rapid increase in fluorescence intensity immediately following the addition of this compound, which will then typically decay over the next 1-2 minutes.
-
The peak fluorescence response should be dose-dependent.
References
-
Nasrallah, R., et al. (2014). Prostaglandin E2 As a Modulator of Viral Infections. ResearchGate. [Link]
-
Markovič, T., et al. (2021). The complex role of prostaglandin E2-EP receptor signaling in wound healing. Frontiers in Chemistry. [Link]
-
Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
-
Dey, I., et al. (2006). Prostaglandin E2 receptor distribution and function in the gastrointestinal tract. British Journal of Pharmacology. [Link]
-
Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
-
Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Molecular Devices. [Link]
-
Dey, I., et al. (2006). Prostaglandin E2 receptor distribution and function in the gastrointestinal tract. British Journal of Pharmacology. [Link]
-
Zhang, Y., et al. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Frontiers in Immunology. [Link]
-
University of Chicago. (n.d.). Calcium Flux Protocol. Flow Cytometry Facility. [Link]
-
Watterson, K. G., et al. (2012). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology. [Link]
-
Patsnap. (2024). What are EP4 antagonists and how do they work?. Patsnap Synapse. [Link]
-
Patsnap. (2024). What are EP2 antagonists and how do they work?. Patsnap Synapse. [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]
-
Jiang, J., et al. (2021). EP2 Antagonists (2011–2021): A Decade's Journey from Discovery to Therapeutics. Journal of Medicinal Chemistry. [Link]
-
Tarnawski, A., et al. (1986). Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study. Gastroenterology. [Link]
-
Kirton, K. T., & Forbes, A. D. (1972). Activity of 15[S] 15-methyl prostaglandin E2 and F2alpha as stimulants of uterine contractility. Prostaglandins. [Link]
-
Simmons, T. C., et al. (1981). A therapeutic trial of 15 (R)-15-methyl prostaglandin E2 in rheumatoid arthritis patients with gastroduodenal lesions. Prostaglandins. [Link]
-
Zhang, Y., et al. (2015). Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration. Science. [Link]
-
Guda, M. R., et al. (2022). Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties. ACS Pharmacology & Translational Science. [Link]
-
Innoprot. (n.d.). EP4 Prostanoid Receptor Assay. Innoprot. [Link]
-
Guda, M. R., et al. (2023). Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis. Journal of Inflammation Research. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
-
Cambridge Bioscience. (n.d.). 15(S)-15-methyl Prostaglandin E2. Cambridge Bioscience. [Link]
-
MDPI. (n.d.). Cancers. MDPI. [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]
-
Monneret, G., et al. (2003). 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils. British Journal of Pharmacology. [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]
-
Wikipedia. (n.d.). Prostaglandin E2. Wikipedia. [Link]
-
Zeng, F., et al. (2025). Prostaglandins. StatPearls. [Link]
-
Eppendorf & Promega. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
Creative Bioarray. (n.d.). cAMP Assay. Creative Bioarray. [Link]
-
Lindblom, B., et al. (1983). Intravenous infusion of 15 methyl-prostaglandin F2 alpha (Prostinfenem) in women with heavy post-partum hemorrhage. Prostaglandins. [Link]
-
Borgida, A. F., et al. (1995). Second-trimester Abortion by Intramuscular 15-methyl-prostaglandin F2 Alpha or Intravaginal Prostaglandin E2 Suppositories: A Randomized Trial. Obstetrics & Gynecology. [Link]
-
Keelan, J. A., et al. (2011). Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms. Endocrinology. [Link]
-
Wu, J., et al. (2022). Dual Roles of Prostaglandin E2 (PGE2) in Bone Remodeling and Pain Management: Bridging the Gap in Osteoarthritis Research. Journal of Immunology Research. [Link]
-
Keelan, J. A., et al. (2011). Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms. Endocrinology. [Link]
-
Shomu's Biology. (2019). Prostaglandins : Biosynthesis,function and regulation. YouTube. [Link]
-
Armando Hasudungan. (2017). Pharmacology - NSAIDs & PROSTAGLANDIN ANALOGS (MADE EASY). YouTube. [Link]
-
Video Abstract. (2021). Safer Targets for Development of Anti-inflammatory Drugs. Video Abstract. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15(S)-15-methyl Prostaglandin E2 - Cayman Chemical [bioscience.co.uk]
- 10. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 13. academic.oup.com [academic.oup.com]
- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. m.youtube.com [m.youtube.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
15-methyl-15S-PGE2 stability in cell culture media
Welcome to the technical support resource for researchers using 15-methyl-15S-PGE2. This guide provides in-depth answers to frequently asked questions and troubleshooting advice to ensure the stability and efficacy of this compound in your cell culture experiments. As senior application scientists, we have designed this center to address the nuanced challenges you may face, grounding our advice in established biochemical principles and field-proven laboratory practices.
Frequently Asked Questions (FAQs)
Q1: I'm new to using prostaglandin analogs. What is this compound, and why should I use it instead of its parent compound, PGE2?
A: this compound is a synthetic and potent analog of Prostaglandin E2 (PGE2).[1] The key structural difference is the addition of a methyl group at the carbon-15 (C-15) position. This modification is not trivial; it serves a critical purpose in enhancing the compound's biological longevity.
-
Expertise & Experience: In vivo and in many cell culture systems, the primary route of inactivation for PGE2 is enzymatic oxidation of the C-15 hydroxyl group to a ketone.[2][3] This reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is the rate-limiting enzyme in PGE2 catabolism.[4][5] The resulting 15-keto-PGE2 metabolite has greatly reduced biological activity as it binds poorly to prostaglandin receptors.[2] The methyl group in this compound physically blocks 15-PGDH from accessing the hydroxyl group, rendering the analog resistant to this rapid enzymatic degradation.[1]
-
Trustworthiness: By using this metabolically stable analog, you can be more confident that the observed biological effect is due to a consistent concentration of the active compound over the course of your experiment, especially in long-term cultures or in cell types known to express high levels of 15-PGDH.
Q2: What is the correct procedure for preparing and storing stock solutions of this compound to ensure maximum stability?
A: Proper handling and storage from the moment you receive the compound are critical for experimental success. Prostaglandins are sensitive molecules, and their stability is highly dependent on the solvent and temperature.
-
Expertise & Experience: this compound, like PGE2, is most stable when stored as a crystalline solid at -20°C.[6][7] For creating stock solutions, it is highly soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1][8] Aqueous buffers are not recommended for primary stock solutions due to rapid degradation.[7][8]
-
Authoritative Grounding: The recommended best practice is to dissolve the compound in a high-quality, anhydrous organic solvent (e.g., ethanol or DMSO) to a high concentration (e.g., 5-10 mg/mL).[1][8] Once dissolved, immediately aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C.[6][9] This practice of creating single-use aliquots is crucial because it prevents the repeated freeze-thaw cycles that can accelerate degradation.[6] Stock solutions prepared this way are generally stable for at least one month when stored at -20°C.[8]
Q3: I've prepared my stock solution correctly. What is the expected stability of this compound once I dilute it into my cell culture medium?
A: This is where the distinction between metabolic (enzymatic) stability and chemical stability becomes paramount. While the 15-methyl group protects against enzymatic breakdown, the compound remains susceptible to chemical degradation in aqueous environments, a process heavily influenced by pH.
-
Expertise & Experience: Cell culture media are typically buffered to a physiological pH of 7.2-7.4. Unfortunately, prostaglandins of the E-series are known to be unstable in neutral to basic solutions.[8] The primary degradation pathway at this pH is dehydration, which converts the PGE2 structure into Prostaglandin A2 (PGA2), which can further isomerize to the more stable Prostaglandin B2 (PGB2).[8][9] These degradation products generally exhibit different biological activities than the parent compound.
Troubleshooting Guide
Even with careful planning, unexpected results can occur. This section addresses common issues and provides a logical framework for identifying the root cause.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation in Working Solution: The compound degraded in the cell culture medium during the experiment. This is the most common cause. | Prepare fresh working solutions for every experiment. Add the this compound stock solution to your medium immediately before adding it to the cells. For long-term experiments (>24 hours), consider replenishing the medium with freshly added compound at set intervals. |
| Degradation of Stock Solution: The stock solution was improperly stored, subjected to multiple freeze-thaw cycles, or stored for too long. | Always aliquot stock solutions into single-use volumes.[9] If you suspect your stock solution, prepare a fresh one from the solid compound. | |
| Incorrect pH of Medium: The pH of your cell culture medium has shifted to become more alkaline, accelerating degradation. | Regularly check the pH of your medium, especially after adding supplements. Ensure your incubator's CO2 levels are correctly calibrated for the bicarbonate concentration in your medium. | |
| Unexpected cellular responses or toxicity | High Solvent Concentration: The final concentration of the organic solvent (DMSO or ethanol) used to dissolve the stock is too high in the culture medium. | Ensure the final concentration of the organic solvent is insignificant and non-toxic to your cells, typically well below 0.1%.[6] Perform a solvent-only control to validate. |
| Activity of Degradation Products: The observed effect may be due to the PGA or PGB degradation products, not the parent compound. | This underscores the importance of minimizing degradation. Use the compound for the shortest effective incubation time and analyze results promptly. |
Data & Visualizations
Understanding pH-Dependent Degradation
The stability of PGE2, and by extension its analogs, is critically dependent on the pH of the aqueous environment. The data below for PGE2 illustrates why the near-neutral pH of cell culture media presents a challenge.
Table 1: Stability of Prostaglandin E2 in Aqueous Solution at 25°C
| pH | Time for 10% Potency Loss |
|---|---|
| 3-4 | 133 hours |
| 6 | 53 hours |
| 8 | 42 hours |
| 9 | 4.2 hours |
| 10 | 0.42 hours (25 min) |
(Data sourced from Sigma-Aldrich Product Information Sheet for Prostaglandin E2)[10]
Diagram 1: Chemical Degradation of PGE2 Analogs in Culture Media
Caption: Non-enzymatic degradation pathway of PGE2 analogs in aqueous solution.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol ensures the integrity of your this compound for consistent experimental results.
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO or 100% Ethanol
-
Sterile microcentrifuge tubes or cryovials
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Under sterile conditions, add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve the desired concentration (e.g., for 1 mg of solid, add 100 µL of solvent for a 10 mg/mL stock). c. Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
Aliquoting and Storage: a. Immediately dispense the stock solution into single-use aliquots (e.g., 5-10 µL) in sterile, tightly-capped tubes. b. Store the aliquots at -20°C. Avoid using frost-free freezers which undergo temperature cycles.
-
Working Solution Preparation: a. On the day of the experiment, retrieve one aliquot from the freezer. b. Dilute the stock solution into your pre-warmed, complete cell culture medium to the final desired concentration immediately before adding it to your cells. c. Crucial: Do not store the diluted compound in the medium. Prepare it fresh every time.
Protocol 2: Workflow for Empirically Testing Stability
If the stability in your specific, complex medium (e.g., containing proprietary supplements) is a major concern, you can empirically determine the degradation rate.
Diagram 2: Experimental Workflow for Stability Testing
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mpbio.com [mpbio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Optimizing 15-methyl-15S-PGE2 concentration for in vitro assays
Welcome to the technical support guide for 15-methyl-15S-PGE2. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on effectively using this potent prostaglandin E2 analog in in vitro assays. Here, we move beyond simple protocols to explain the scientific reasoning behind experimental choices, ensuring you can confidently optimize your assays, interpret results, and troubleshoot challenges.
Section 1: Foundational FAQs
This section addresses the most common initial questions regarding this compound to build a strong foundation for your experimental design.
Q1: What is this compound and why use it instead of native PGE2?
A: this compound is a synthetic and potent analog of the naturally occurring Prostaglandin E2 (PGE2).[1][2] The key structural difference is the addition of a methyl group at the C-15 position.
Causality Behind This Choice: The primary reason to use this analog is its significantly enhanced metabolic stability.[1][3] Native PGE2 is rapidly deactivated in vivo and can be degraded in cell culture by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The methyl group at the C-15 position sterically hinders this enzymatic degradation, giving the molecule a much longer biological half-life. This ensures that the concentration you apply in your assay remains consistent throughout your experiment, leading to more reliable and reproducible dose-response data.
Q2: What is the mechanism of action for this compound?
A: Like PGE2, this compound exerts its biological effects by binding to and activating the four prostaglandin E receptor subtypes: EP1, EP2, EP3, and EP4.[4][5][6] These are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct downstream signaling cascades.[5][7] For example, EP2 and EP4 receptors couple to Gαs proteins to increase intracellular cyclic AMP (cAMP) levels, while EP3 can couple to Gαi to decrease cAMP.[7][8] The specific cellular response you observe will depend on the expression profile of these EP receptors in your chosen cell type.[6]
Q3: How should I properly handle, store, and reconstitute this compound?
A: Proper handling is critical for maintaining the integrity of the compound.
-
Storage: this compound is typically supplied in an organic solvent like methyl acetate.[1][2] It should be stored at -20°C, where it is stable for at least two years.[1]
-
Reconstitution:
-
To prepare a stock solution, the original solvent (e.g., methyl acetate) can be evaporated under a gentle stream of inert nitrogen gas.[9]
-
Immediately add a suitable organic solvent such as anhydrous ethanol or DMSO.[1][10] The compound is highly soluble in these solvents (>100 mg/mL).[1][10]
-
Prepare high-concentration aliquots of your stock solution to minimize freeze-thaw cycles and store them at -20°C or -80°C.[11]
-
-
Preparation of Working Solutions: For your experiment, create fresh dilutions of the stock solution into your aqueous buffer or cell culture medium immediately before use.[9][12] It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is insignificant (typically <0.1% v/v) to avoid solvent-induced cytotoxicity or off-target effects.[11]
Section 2: The Core Protocol - A Systematic Guide to Concentration Optimization
The most common challenge is determining the optimal concentration range. A compound's potency (often expressed as EC50 or IC50) can vary significantly between different cell types and assay endpoints. The following systematic approach ensures you establish a robust, validated working concentration.
Workflow for Dose-Response Experiment
Below is a visual workflow for systematically determining the optimal concentration range.
Caption: Workflow for concentration optimization.
Step-by-Step Protocol: Dose-Response Curve Generation
This protocol describes how to determine the effective concentration 50 (EC50) of this compound for your specific assay.
1. Materials & Reagents:
-
This compound
-
Anhydrous DMSO or Ethanol
-
Appropriate cell line and complete culture medium
-
Multi-well plates (e.g., 96-well)
-
Assay-specific reagents (e.g., ELISA kit, viability dye)
-
Multichannel pipette
2. Preparation of Stock and Working Solutions:
-
Primary Stock (e.g., 10 mM): Reconstitute the compound in DMSO to create a high-concentration stock. The molecular weight of this compound is 366.5 g/mol .[1][2]
-
Serial Dilutions: Perform a serial dilution series to generate a range of concentrations. A 10-point, 1:3 dilution series is a good starting point. This creates logarithmically spaced concentrations, which is ideal for plotting a dose-response curve.
Table 1: Example Serial Dilution Scheme for a 96-well Plate
| Step | Concentration (nM) | Volume of Compound | Volume of Medium/Buffer |
| 1 | 10,000 | 10 µL of 1 mM stock | 90 µL |
| 2 | 1,000 | 30 µL from Step 1 | 60 µL |
| 3 | 333 | 30 µL from Step 2 | 60 µL |
| 4 | 111 | 30 µL from Step 3 | 60 µL |
| 5 | 37 | 30 µL from Step 4 | 60 µL |
| 6 | 12.3 | 30 µL from Step 5 | 60 µL |
| 7 | 4.1 | 30 µL from Step 6 | 60 µL |
| 8 | 1.37 | 30 µL from Step 7 | 60 µL |
| 9 | 0.46 | 30 µL from Step 8 | 60 µL |
| 10 | 0.15 | 30 µL from Step 9 | 60 µL |
Self-Validation Insight: Always include two critical controls in your plate layout:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the dilution series. This establishes the baseline response and controls for any solvent-induced effects.
-
Untreated Control: Cells treated with medium only. This represents the absolute baseline.
3. Cell Plating and Treatment:
-
Seed your cells in a multi-well plate at a density that ensures they are in a logarithmic growth phase at the time of assay readout.
-
Allow cells to adhere and equilibrate (typically overnight).
-
Carefully remove the old medium and add the medium containing the various concentrations of this compound and controls.
4. Incubation and Assay Readout:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours), depending on your biological question.
-
Perform the assay according to the manufacturer's protocol (e.g., measure cytokine production via ELISA, gene expression via qPCR, or cell viability via MTS/WST-1).
5. Data Analysis:
-
Normalize your data to the vehicle control.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism or R to calculate the EC50 value.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses specific issues in a Q&A format.
Q: I'm not observing any biological response, even at high concentrations. What could be wrong?
A: This is a common issue with several potential causes.
Caption: Troubleshooting decision tree for no response.
-
Compound Integrity: Has the compound been stored correctly at -20°C?[1] Have you minimized freeze-thaw cycles by using single-use aliquots? Improper storage can lead to degradation.
-
Receptor Expression: Does your cell line express the EP receptors (EP1-4)?[6] The biological activity of this compound is entirely dependent on the presence of these receptors.[4][5] You may need to verify receptor expression using qPCR or Western blotting, or consult literature for your specific cell model.
-
Assay Endpoint: Is your chosen readout directly linked to EP receptor signaling in your cells? For example, if your cells primarily express EP2/EP4, a cAMP accumulation assay is a very direct and sensitive measure of target engagement.[8]
-
Incubation Time: The kinetics of the response can vary. A gene expression change might be visible in 6 hours, while a change in protein secretion may take 24-48 hours. Consider performing a time-course experiment.
Q: My results are inconsistent between experiments. Why?
A: Variability often stems from minor inconsistencies in protocol execution.
-
Solvent Concentration: Ensure the final concentration of your vehicle (e.g., DMSO) is identical across all wells, including controls.[11]
-
Cell Health and Passage Number: Use cells from a consistent, low passage number. As cells are passaged repeatedly, their phenotype, including receptor expression, can change.
-
Confluency: Perform experiments at a consistent cell confluency. Cell-cell contact can alter signaling pathways.[13]
-
Reagent Preparation: Prepare fresh dilutions of the compound for every experiment from a frozen stock. Do not store working dilutions in aqueous solutions for extended periods, as stability can be reduced compared to organic stocks.[12]
Q: I'm observing cytotoxicity at higher concentrations. Is this expected?
A: While this compound is not typically cytotoxic at signaling-relevant concentrations (nM to low µM range), high concentrations can induce off-target effects or cellular stress, sometimes confounded by the organic solvent.
-
Confirm with Vehicle Control: First, check your vehicle control. If cells in the highest concentration of DMSO alone are also dying, the issue is solvent toxicity, not the compound. Ensure your final DMSO concentration is well below 0.5%, and ideally at or below 0.1%.[11]
-
Dose-Response: In your dose-response curve, cytotoxicity will appear as a "hook" where the response drops off at the highest concentrations. Your optimal working range should be well below the concentration where this effect begins.
-
Apoptosis/Necrosis Assays: If you suspect compound-specific cytotoxicity, you can confirm this using specific assays that measure markers of apoptosis (e.g., Caspase-3/7 activity) or necrosis (e.g., LDH release).
References
-
ResearchGate. (n.d.). PGE2-EP receptor signaling pathways. Retrieved from ResearchGate. [Link]
-
Dey, I., et al. (2006). Prostaglandin E2 receptor distribution and function in the gastrointestinal tract. British Journal of Pharmacology, 149(6), 611-623. [Link]
-
Markosyan, N., et al. (2021). The complex role of prostaglandin E2-EP receptor signaling in wound healing. Frontiers in Physiology. [Link]
-
Li, T., et al. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Frontiers in Immunology, 12. [Link]
-
Cambridge Bioscience. (n.d.). 15(S)-15-methyl Prostaglandin E2. Retrieved from Cambridge Bioscience. [Link]
-
Mancini, A., et al. (2021). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Immunology, 12. [Link]
-
MP Biomedicals. (n.d.). Prostaglandin E2 Technical Information. Retrieved from MP Biomedicals. [Link]
-
Mesaros, C., et al. (2010). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Chromatography B, 878(1), 93-98. [Link]
-
Wikipedia. (n.d.). Prostaglandin E2. Retrieved from Wikipedia. [Link]
-
Zhang, Y., et al. (2025). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology. [Link]
-
Brenner, W. E., et al. (1976). Intramuscular administration of 15(S) 15 methyl prostaglandin E2 methyl ester for induction of abortion: a comparison of two dose schedules. American Journal of Obstetrics and Gynecology, 125(8), 1093-1099. [Link]
-
Tytgat, G. N., et al. (1986). Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study. Gastroenterology, 90(5 Pt 1), 1111-1120. [Link]
-
Pullen, R. H., & Sears, J. A. (1985). Determination of (15R)- and (15S)-15-methylprostaglandin E2 in human plasma with picogram per milliliter sensitivity by column-switching high-performance liquid chromatography. Journal of Chromatography, 343(2), 271-283. [Link]
-
ResearchGate. (n.d.). The average concentration of prostaglandin E2 (PGE-2) in baseline.... Retrieved from ResearchGate. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 15(S)-15-methyl Prostaglandin E2 - Cayman Chemical [bioscience.co.uk]
- 3. 15(S)-15-methyl Prostaglandin E2 | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PGE2-EP receptor signaling pathways [pfocr.wikipathways.org]
- 8. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 15(S)-15-methyl Prostaglandin E2 | CAS 35700-27-7 | Cayman Chemical | Biomol.de [biomol.com]
- 11. corticostatin.com [corticostatin.com]
- 12. mpbio.com [mpbio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Cytoprotective Properties of 15-methyl-15S-PGE2 and Misoprostol
For researchers and drug development professionals navigating the landscape of cytoprotective agents, the subtle yet significant differences between prostaglandin analogs can profoundly impact experimental outcomes and therapeutic potential. This guide provides an in-depth, objective comparison of two prominent prostaglandin E (PGE) analogs: 15-methyl-15S-PGE2 and misoprostol. Our focus will be on their cytoprotective mechanisms, supported by experimental data and detailed protocols to empower your research and development endeavors.
Introduction to Cytoprotection and the Role of Prostaglandins
The concept of "cytoprotection" refers to the ability of certain agents to protect cells from damage by various noxious stimuli, independent of their ability to neutralize or inhibit gastric acid secretion[1][2]. Prostaglandins, particularly of the E series, are endogenous lipid compounds that play a crucial role in maintaining the integrity of the gastrointestinal mucosa[3]. Their protective effects are multifaceted, involving the stimulation of mucus and bicarbonate secretion, enhancement of mucosal blood flow, and direct cellular protective mechanisms[4]. Synthetic prostaglandin analogs have been developed to harness these properties for therapeutic applications, most notably in the prevention of gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs)[5].
Molecular Profiles: this compound and Misoprostol
This compound is a synthetic analog of prostaglandin E2. The key structural modification is the addition of a methyl group at the C-15 position. This modification makes the compound resistant to metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging its biological half-life and enhancing its potency compared to the parent PGE2 molecule.
Misoprostol is a synthetic analog of prostaglandin E1[5]. It is a methyl ester prodrug that is rapidly de-esterified in the body to its active form, misoprostol acid[6]. Misoprostol has been extensively studied and is clinically approved for the prevention of NSAID-induced gastric ulcers[5].
Mechanistic Deep Dive: Receptor Binding and Signaling Pathways
The cytoprotective effects of both this compound and misoprostol are mediated through their interaction with E-prostanoid (EP) receptors, a family of G-protein coupled receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each linked to distinct downstream signaling pathways.
Misoprostol is known to be an agonist for EP2, EP3, and EP4 receptors[7][8]. The activation of EP2 and EP4 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This pathway is believed to be a major contributor to the cytoprotective effects of prostaglandins[9][10]. The EP3 receptor, on the other hand, is coupled to inhibitory G proteins, leading to a decrease in cAMP, but can also couple to other signaling pathways. In contrast, the gastric cytoprotective action of PGE2 has been shown to be mediated by the activation of EP1 receptors in some experimental models[11].
While specific receptor binding affinity data for this compound is less abundant in recent literature, as a close analog of PGE2, it is expected to interact with the same family of EP receptors. The subtle differences in receptor activation and downstream signaling between these two analogs likely account for any variations in their efficacy and side-effect profiles.
Signaling Pathway Diagram
Caption: A generalized workflow for assessing cytoprotection.
Conclusion and Future Directions
Both this compound and misoprostol are potent cytoprotective agents that hold significant promise for the prevention and treatment of gastric mucosal injury. Misoprostol, as a clinically approved drug, has a well-established efficacy and safety profile. This compound, with its enhanced metabolic stability, may offer advantages in terms of potency and duration of action, but further head-to-head studies are required to substantiate this.
For researchers in this field, the choice between these two analogs will depend on the specific experimental goals. The detailed protocols provided in this guide offer a robust framework for conducting these critical evaluations. Future research should focus on direct comparative studies to elucidate the nuanced differences in their receptor interactions, downstream signaling, and ultimately, their in vivo cytoprotective efficacy. Such studies will be invaluable in guiding the development of next-generation cytoprotective therapies.
References
- Takeuchi, K., Yagi, K., Kato, S., & Ukawa, H. (1999). The roles of prostaglandin E receptor subtypes in the cytoprotective action of prostaglandin E2 in rat stomach. Journal of Physiology and Pharmacology, 50(4), 629-640.
- Hathaway, C. A., Sostman, H. D., & Prescott, S. M. (2000). Misoprostol modulates cytokine expression through a cAMP Pathway: potential therapeutic implication for liver disease.
- Okada, Y., Ota, S., & Terano, A. (1994).
- Mishra, A., Bhatti, R., Singh, A., & Singh, P. (2022). Ibuprofen-induced Gastric Ulcer in Wistar rats: Evaluating the Impact of Fermented Ripe and Unripe Carica.
- Mishra, V., Agrawal, M., Onasanwo, S. A., & Pal, A. (2016). An Overview of In Vivo and In Vitro Models that can be used for Evaluating Anti-Gastric Ulcer Potential of Medicinal Plants. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 234-243.
- Okada, Y., Ota, S., & Terano, A. (1994).
- Jones, J. B., & Bailey Jr, R. T. (1989). Misoprostol: A Prostaglandin E1 Analog With Antisecretory and Cytoprotective Properties. DICP, 23(4), 276-282.
- Lau, W. G., & Leader, J. E. (2012). A novel gastric ulcer model in rats using filter paper with acetic acid. Journal of Visualized Experiments, (62), e3868.
- Zanatta, F., Zamoner, A., & de Morais, H. (2014). Effects of D-002 on non-steroidal anti-inflammatory drugs-induced gastric ulcer in rats. Latin American Journal of Pharmacy, 33(2), 253-258.
- Diez-Quijada, L., et al. (2023). Impact of Gastrointestinal Digestion In Vitro Procedure on the Characterization and Cytotoxicity of Reduced Graphene Oxide.
- Al-Asmari, A. K., Al-Omani, S. M., & Al-Harbi, M. M. (2014). Assessment of Antisecretory, Gastroprotective, and In-vitro Antacid Potential of Daucus carota in Experimental Rats.
- Brenner, W. E., Gruber, W., Staurovsky, L. G., & Polli, G. J. (1977). Efficacy and acceptability of 15(S)-15-methyl-prostaglandin E2-methyl ester for midtrimester pregnancy termination. Fertility and Sterility, 28(11), 1073-1079.
- Singh, K., & Sharma, U. (2014). Comparision of intra-muscular 15-methyl prostaglandin f2 and sublingual misoprostol with intra-muscular 15 methyl prostaglandin F2α alone in first trimester abortion. Journal of Evolution of Medical and Dental Sciences, 3(29), 8123-8128.
- Liang, X., Wu, L., Hand, T., & Andreasson, K. (2008). Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia.
- Arbab, F., & Al-Shamrani, M. (2002). In vitro response of prostaglandin E2 receptor (EP3) in the term pregnant rat uterus and cervix to misoprostol. Saudi Medical Journal, 23(10), 1227-1232.
- Zinner, M. J., Rypins, E. B., Martin, L. R., & Schwartz, M. Z. (1993). Misoprostol versus antacid titration for preventing stress ulcers in postoperative surgical ICU patients. Annals of Surgery, 217(6), 594-602.
- Liang, X., Wu, L., Hand, T., & Andreasson, K. (2008). Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia.
- Brenner, W. E., Gruber, W., Staurovsky, L. G., & Polli, G. J. (1976). Intramuscular administration of 15(S) 15 methyl prostaglandin E2 methyl ester for induction of abortion: a comparison of two dose schedules. American Journal of Obstetrics and Gynecology, 125(6), 856-863.
- Gruber, W., Brenner, W. E., Staurovsky, L. G., & Polli, G. J. (1976). The efficacy and safety of intramuscularly administered 15(S) 15 methyl prostaglandin E2 methyl ester for induction of artificial abortion. American Journal of Obstetrics and Gynecology, 125(1), 1-8.
- Dasgupta, E., & Deb, S. (2018). Comparative Study between PGE1 Misoprostol and PGE2 Dinoprostone in Preinduction Cervical Ripening. Annals of International Medical and Dental Research, 4(4), 1-5.
- Bugalho, A., Bique, C., Almeida, L., & Faundes, A. (1994). A comparison of intravaginal misoprostol with prostaglandin E2 for termination of second-trimester pregnancy. The New England Journal of Medicine, 331(5), 268-271.
- Qasim, T., Saad, N., Israr, Q. U. A., Babar, S., & Anwar, S. S. (2024). Comparison of Administering Misoprostol vs Prostaglandin E2 (PgE2) Gel in Induction of Labor at a Tertiary Care Hospital. Indus Journal of Bioscience Research, 3(7), 2038.
- Mishra, R., Shinde, S., Gavali, U., & Aher, G. (2025). Comparative study between 25 µg vaginal misoprostol and PGE2 gel for induction of labour at term. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 14(9), 3088.
-
Slideshare. (n.d.). Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model. Retrieved from [Link]
- Costa, V., et al. (2017). Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation. Animal Models and Experimental Medicine, 1(1), 33-40.
Sources
- 1. Misoprostol versus antacid titration for preventing stress ulcers in postoperative surgical ICU patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy and safety of intramuscularly administered 15(S) 15 methyl prostaglandin E2 methyl ester for induction of artificial abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbr.com.pk [ijbr.com.pk]
- 4. Misoprostol: a prostaglandin E1 analog with antisecretory and cytoprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and acceptability of 15(S)-15-methyl-prostaglandin E2-methyl ester for midtrimester pregnancy termination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 11. Intramuscular administration of 15(S) 15 methyl prostaglandin E2 methyl ester for induction of abortion: a comparison of two dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Potency: 15-methyl-15S-PGE2 vs. 16,16-dimethyl PGE2
A Senior Application Scientist's Guide to Two Metabolically Stable Prostaglandin E2 Analogs
Prostaglandin E2 (PGE2) is a principal member of the prostanoid family of lipid mediators, exerting a vast array of physiological and pathological effects, from regulating inflammation and immunity to modulating gastric acid secretion and uterine contractions. However, its therapeutic potential is often curtailed by rapid metabolic inactivation in vivo, primarily through oxidation of the 15-hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). To overcome this limitation, chemically modified, metabolically stable analogs have been synthesized. This guide provides an in-depth comparison of two of the most widely utilized and potent analogs: 15-methyl-15S-PGE2 and 16,16-dimethyl PGE2.
Structural Modifications: The Key to Enhanced Stability and Potency
The primary structural difference between these analogs and the parent PGE2 molecule lies in the modification of the lower side chain, which sterically hinders the catalytic action of 15-PGDH.
-
This compound: Features a methyl group added to the C-15 position, directly at the site of enzymatic oxidation. This modification prevents the dehydrogenase from converting the hydroxyl group into a ketone, thereby blocking inactivation.
-
16,16-dimethyl PGE2: Incorporates two methyl groups at the C-16 position, adjacent to the C-15 hydroxyl group. This "gem-dimethyl" configuration creates a steric shield that effectively prevents the 15-PGDH enzyme from accessing the hydroxyl group for oxidation.[1]
Because of their resistance to metabolism, both analogs exhibit a significantly prolonged half-life in vivo compared to native PGE2, leading to sustained biological activity and increased potency.[1]
Mechanism of Action: Signaling Through EP Receptors
Like PGE2, these analogs exert their biological effects by binding to and activating a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to distinct intracellular signaling pathways, leading to diverse cellular responses.
-
EP1 Receptor: Coupled to Gαq, its activation stimulates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium (Ca2+) levels.
-
EP2 and EP4 Receptors: Both are coupled to Gαs, and their activation stimulates adenylyl cyclase (AC), resulting in increased intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3]
-
EP3 Receptor: Primarily coupled to Gαi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.
The specific biological effect of a PGE2 analog in a given tissue is therefore determined by the expression profile of these EP receptor subtypes and the analog's binding affinity and efficacy at each receptor.
Caption: PGE2 analogs signal through four EP receptor subtypes, each linked to distinct G-protein pathways.
Comparative Potency: A Data-Driven Analysis
While both analogs are significantly more potent than native PGE2, direct comparisons reveal important differences in their activity across various biological systems. 16,16-dimethyl PGE2 is generally considered the more potent of the two, particularly in its gastric cytoprotective effects.
Quantitative Potency Comparison
| Parameter | This compound | 16,16-dimethyl PGE2 | Reference |
| Gastric Acid Secretion Inhibition (IV, Dog) | ~40x more potent than PGE2 | ~100x more potent than PGE2; ~2.5x more potent than 15-methyl-PGE2 | [4] |
| Uterine Contraction | 10x more potent than PGE1 | Potent activity reported | [5][6] |
| Myometrium Binding Affinity | ~2x the affinity of PGE2 | Not specified | [5][6] |
| EP2 Receptor Activation (Kd) | Not specified | ~1 nM | [1] |
| Hematopoietic Stem Cell (HSC) Regulation | Not a primary reported use | Potent regulator, enhances HSC numbers and recovery | [7][8][9] |
In-Depth Analysis
Gastric Cytoprotection: The most comprehensive comparative data comes from studies on gastric acid secretion and ulcer prevention. A landmark study by Robert et al. demonstrated that, when administered intravenously to dogs, 15-methyl PGE2 and 16,16-dimethyl PGE2 were approximately 40 and 100 times more potent than PGE2, respectively, at inhibiting histamine-stimulated gastric acid secretion.[4] The same study found that 16,16-dimethyl PGE2 was about 2.5 times more potent than its 15-methyl counterpart.[4] Both analogs were also found to be orally active, whereas native PGE2 was not.[4] This potent antisecretory action is thought to be mediated primarily through the EP3 receptor.[3]
Uterine Contractility: this compound is a highly potent stimulant of uterine smooth muscle. It binds to human myometrium receptors with approximately twice the affinity of native PGE2 and is about ten times more potent than PGE1 in inducing uterine contractions.[5][6] This has led to its clinical investigation for inducing labor and for second-trimester pregnancy termination.[10][11][12] 16,16-dimethyl PGE2 is also known to induce uterine contractions, but direct quantitative comparisons of its potency against the 15-methyl analog in this context are less common in the literature.[1]
Hematopoiesis and Radioprotection: A significant body of research has focused on the effects of 16,16-dimethyl PGE2 on the hematopoietic system.[8][9][13] It has been shown to be a critical regulator of hematopoietic stem cell (HSC) homeostasis, increasing HSC numbers and accelerating hematopoietic recovery after injury, such as that caused by ionizing radiation.[7][8][9][14] This protective effect is mediated through the co-stimulation of EP3 and EP4 receptors.[15][16] While 15-methyl-PGE2 may share some of these properties, 16,16-dimethyl PGE2 is the analog predominantly studied and characterized for these applications.
Experimental Methodologies: Protocols for Potency Determination
The claims of potency are substantiated by rigorous experimental protocols. Below are outlines of standard methodologies used to assess the activity of these PGE2 analogs.
Protocol 1: In Vitro cAMP Production Assay
This assay quantifies the functional potency of an analog at Gs-coupled receptors (EP2, EP4).
Objective: To determine the EC50 value for cAMP production in response to analog stimulation.
Methodology:
-
Cell Culture: Culture a cell line endogenously expressing or recombinantly overexpressing a specific EP receptor (e.g., HEK293-EP4 cells).
-
Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of the PGE2 analog (e.g., 16,16-dimethyl PGE2) and a reference agonist (PGE2).
-
Stimulation: Remove culture medium, wash cells with buffer, and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
Detection: Quantify cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA, following the manufacturer's instructions.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).
Caption: Workflow for determining agonist potency via a cAMP immunoassay.
Protocol 2: In Vivo Gastric Antisecretory Assay (Shay Rat Model)
Objective: To determine the in vivo potency of an analog in inhibiting gastric acid secretion.
Methodology:
-
Animal Preparation: Fast male Wistar rats for 24 hours with free access to water.
-
Anesthesia & Surgery: Anesthetize the rat (e.g., with urethane). Perform a midline laparotomy and ligate the pylorus of the stomach to allow gastric juice to accumulate.
-
Compound Administration: Administer the test analog (e.g., 15-methyl-PGE2) and vehicle control either orally (p.o.), subcutaneously (s.c.), or intravenously (i.v.) immediately after pyloric ligation.
-
Incubation Period: Suture the abdominal wall and allow the animal to recover for a set period (e.g., 4 hours).
-
Sample Collection: Euthanize the animal, clamp the esophagus, and carefully remove the stomach. Collect the accumulated gastric juice.
-
Analysis: Centrifuge the gastric juice to remove solids. Measure the total volume. Titrate an aliquot with a standardized NaOH solution (e.g., 0.01 N) to a pH of 7.0 to determine the total acid concentration.
-
Calculation: Calculate the total acid output (volume × concentration). Compare the inhibition of acid output in the analog-treated groups to the vehicle control group to determine the ID50 (the dose required to inhibit secretion by 50%).
Conclusion and Recommendations
Both this compound and 16,16-dimethyl PGE2 are potent, metabolically stable analogs of PGE2 that have proven invaluable for both basic research and clinical development. The choice between them should be guided by the specific research question and desired biological outcome.
-
For studies related to gastric cytoprotection and inhibition of acid secretion, 16,16-dimethyl PGE2 offers superior potency, particularly when oral administration is desired. [4]
-
For investigations into uterine physiology and contractility, this compound is exceptionally potent and well-characterized. [5][6]
-
For research into hematopoietic stem cell biology, radioprotection, and tissue regeneration, 16,16-dimethyl PGE2 is the analog of choice, with extensive literature supporting its efficacy via EP3/EP4 signaling. [13][15][16]
Researchers must consider the receptor expression profile of their model system, as the subtle differences in receptor affinity and efficacy between these two powerful molecules can lead to distinct biological effects.
References
-
Walden, T. L. (1987). 16,16-Dimethyl prostaglandin E2 increases survival in mice following irradiation. Radiation Research, 109(3), 440–448. [Link]
-
North, T. E., Goessling, W., Walkley, C. R., et al. (2007). Prostaglandin E2 regulates vertebrate haematopoietic stem cell homeostasis. Nature, 447(7147), 1007–1011. [Link]
-
Langevin, S. M., et al. (2024). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates. Radiation Research, 201(1), 7-18. [Link]
-
Patterson, A. M., et al. (2021). Optimizing and Profiling Prostaglandin E2 as a Medical Countermeasure for the Hematopoietic Acute Radiation Syndrome. Radiation Research, 195(6), 541-553. [Link]
-
Patterson, A. M., et al. (2025). The Radioprotective Effects of 16, 16 dimethyl Prostaglandin E2 on Survival and Hematopoiesis are Mediated Through Co-Stimulation of the EP3 and EP4 Receptors. Radiation Research, 203(6), 369-388. [Link]
-
Robert, A., Schultz, J. R., Nezamis, J. E., & Lancaster, C. (1976). Gastric antisecretory and antiulcer properties of PGE2, 15-methyl PGE2, and 16,16-dimethyl PGE2. Intravenous, oral and intrajejunal administration. Gastroenterology, 70(3), 359–370. [Link]
-
Tytgat, G. N., et al. (1986). Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study. Gastroenterology, 90(5 Pt 1), 1111-1120. [Link]
-
Fukunaga, M., et al. (1998). Potentiation of PGE(2)-mediated cAMP production during neuronal differentiation of human neuroblastoma SK-N-BE(2)C cells. Biochimica et Biophysica Acta, 1403(2), 221-228. [Link]
-
Li, Y., et al. (2021). Role of prostaglandin E2 in tissue repair and regeneration. Theranostics, 11(18), 8838-8854. [Link]
-
Bundy, G. L., et al. (1972). Activity of 15[S] 15-methyl prostaglandin E2 and F2alpha as stimulants of uterine contractility. Prostaglandins, 1(4), 319-325. [Link]
-
Bowen, B. D., et al. (1981). Effects of 16,16-dimethyl prostaglandin E2 on alkaline secretion in isolated canine gastric mucosa. The Journal of Surgical Research, 31(6), 473-479. [Link]
-
Gentile, P. S., & Pelus, L. M. (1987). In vivo modulation of murine myelopoiesis following intravenous administration of prostaglandin E2. The Journal of Immunology, 139(3), 812-817. [Link]
-
TargetMol. (n.d.). 15(S)-15-methyl Prostaglandin E2 (Chinese). TargetMol. Retrieved from [Link]
-
Stringfellow, D. A., & Fitzpatrick, F. A. (1979). The effects of 16,16-dimethyl PGE2 and phosphodiesterase inhibitors on Con A blastogenic responses and NK cytotoxic activity of mouse spleen cells. The Journal of Immunology, 122(6), 2531-2535. [Link]
-
Takeuchi, K., et al. (2002). 16,16-Dimethyl prostaglandin E2 inhibits indomethacin-induced small intestinal lesions through EP3 and EP4 receptors. Digestive Diseases and Sciences, 47(4), 894-904. [Link]
-
Park, J. B., et al. (1988). Distribution of Prostaglandin E2 in Gastric and Duodenal Mucosa: Possible Role in the Pathogenesis of Peptic Ulcer. The Korean Journal of Internal Medicine, 3(2), 161-168. [Link]
-
Martin, J. N. Jr., et al. (1998). Comparison of Intra-Amniotic (15S)-15-methyl-PGF2 Alpha and Intravaginal Prostaglandin E2 for Second-Trimester Uterine Evacuation. Journal of Perinatology, 18(2), 113-118. [Link]
-
Hebert, R. L., et al. (1990). Regulation of cAMP metabolism by PGE2 in cortical and medullary thick ascending limb of Henle's loop. The American Journal of Physiology, 259(3 Pt 2), F492-F500. [Link]
-
Brenner, W. E., et al. (1975). The efficacy of intramuscular 15 methyl prostaglandin E2 in second-trimester abortion. Coagulation and hormonal aspects. American Journal of Obstetrics and Gynecology, 123(1), 12-21. [Link]
-
Endo, H., et al. (2020). 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling. The FASEB Journal, 34(7), 9691-9705. [Link]
-
El-Sahwi, S., et al. (1988). Effect of prostaglandins E2 and 15-methyl F2 alpha on human pregnant and non-pregnant cervix. Prostaglandins, 35(3), 391-401. [Link]
-
Main, I. H., & Whittle, B. J. (1973). Prostaglandin E2 and gastric acid secretion in man. British Journal of Pharmacology, 49(3), 428-436. [Link]
-
Araki, H., et al. (2000). Dual action of prostaglandin E2 on gastric acid secretion through different EP-receptor subtypes in the rat. The Journal of Physiology, 524(Pt 2), 523-531. [Link]
-
ResearchGate. (n.d.). Effects of PGE2 or 15-keto-PGE2 on cAMP formation and the... ResearchGate. Retrieved from [Link]
-
Sonnenburg, W. K., & Smith, W. L. (1985). Effect of cAMP on prostaglandin E2 production in cultured rat inner medullary collecting tubule cells. The Journal of Biological Chemistry, 260(4), 2233-2238. [Link]
-
Hoggatt, J., et al. (2013). Prostaglandin E2 enhances long-term repopulation but does not permanently alter inherent stem cell competitiveness. Blood, 122(8), 1426-1434. [Link]
-
Langevin, S. M., et al. (2024). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated. Radiation Research, 201(1), 7-18. [Link]
-
Fukunaga, M., et al. (2000). Stimulation of cAMP production and cyclooxygenase-2 by prostaglandin E(2) and selective prostaglandin receptor agonists in murine osteoblastic cells. Journal of Bone and Mineral Research, 15(1), 12-21. [Link]
-
Gruber, W., & Brenner, W. E. (1979). Intravenous prostaglandin E2 and 16-phenoxy prostaglandin E2 methyl sulfonylamide for induction of fetal death in utero. American Journal of Obstetrics and Gynecology, 133(7), 818-822. [Link]
-
Cameron, I. T., & Baird, D. T. (1984). The use of 16,16-dimethyl-trans delta 2 prostaglandin E1 methyl ester (gemeprost) vaginal pessaries for the termination of pregnancy in the early second trimester. A comparison with extra-amniotic prostaglandin E2. British Journal of Obstetrics and Gynaecology, 91(11), 1136-1140. [Link]
-
Patterson, A. M., et al. (2023). Further Characterization of Multi-Organ DEARE and Protection by 16,16 Dimethyl Prostaglandin E2 in a Mouse Model of the Hematopoietic Acute Radiation Syndrome. Radiation Research, 199(6), 555-568. [Link]
-
Liu, J., et al. (2021). PGE2 vs PGF2α in human parturition. Reproduction, 161(1), F1-F13. [Link]
-
HMDB. (n.d.). 13,14-Dihydro-15-keto-PGE2. Human Metabolome Database. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Regulation of cAMP metabolism by PGE2 in cortical and medullary thick ascending limb of Henle's loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual action of prostaglandin E2 on gastric acid secretion through different EP-receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Gastric Antisecretory and Antiulcer Properties of PGE2, 15-Methyl PGE2, and 16,16-Dimethyl PGE2 / Gastroenterology, 1976 [sci-hub.kr]
- 5. caymanchem.com [caymanchem.com]
- 6. 15(S)-15-methyl Prostaglandin E2 | TargetMol [targetmol.com]
- 7. Prostaglandin E2 regulates vertebrate haematopoietic stem cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. Activity of 15[S] 15-methyl prostaglandin E2 and F2alpha as stimulants of uterine contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The efficacy of intramuscular 15 methyl prostaglandin E2 in second-trimester abortion. Coagulation and hormonal aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of prostaglandins E2 and 15-methyl F2 alpha on human pregnant and non-pregnant cervix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin E2 enhances long-term repopulation but does not permanently alter inherent stem cell competitiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 15. The Radioprotective Effects of 16, 16 dimethyl Prostaglandin E2 on Survival and Hematopoiesis are Mediated Through Co-Stimulation of the EP3 and EP4 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 16,16-Dimethyl prostaglandin E2 inhibits indomethacin-induced small intestinal lesions through EP3 and EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating 15-methyl-15S-PGE2 Effects on Uterine Contractions: A Comparative Analysis
For researchers, scientists, and drug development professionals vested in obstetrics and gynecological therapeutics, the precise validation of uterotonic agents is paramount. This guide provides an in-depth, technical comparison of 15-methyl-15S-prostaglandin E2 (15-methyl-15S-PGE2), a potent and metabolically stable analog of prostaglandin E2 (PGE2), against other commonly employed uterotonic agents. We will delve into the mechanistic underpinnings of its action and present a framework for its rigorous validation, supported by experimental data and established protocols.
Introduction: The Clinical Significance of this compound
Prostaglandins play a crucial role in the female reproductive system, particularly in modulating uterine contractility during menstruation, pregnancy, and labor.[1] this compound is a synthetic analog of the naturally occurring PGE2, engineered for enhanced metabolic stability and potency.[2] This modification makes it a subject of significant interest for clinical applications such as labor induction, termination of pregnancy, and management of postpartum hemorrhage. Understanding its precise effects and comparing them to existing therapies is a critical step in its development and clinical integration.
Mechanistic Landscape: Prostaglandin Signaling in the Myometrium
The myometrium, the smooth muscle layer of the uterus, is the primary target for prostaglandins that regulate uterine contractions. PGE2 exerts its effects by binding to a family of G-protein coupled receptors known as EP receptors, of which there are four subtypes: EP1, EP2, EP3, and EP4.[3] These receptors are coupled to different intracellular signaling pathways, leading to either contraction or relaxation of the myometrial cells.
-
EP1 and EP3 Receptors: Activation of these receptors typically leads to an increase in intracellular calcium concentrations, which is a key trigger for smooth muscle contraction.
-
EP2 and EP4 Receptors: Conversely, stimulation of EP2 and EP4 receptors generally results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, promoting muscle relaxation.
The overall effect of a PGE2 analog on uterine contractility is therefore dependent on its relative affinity for these different receptor subtypes. This compound is known to bind to human myometrium with twice the affinity of PGE2, suggesting a potent contractile effect.[2]
Signaling Pathway of Prostaglandins in Myometrial Cells
Caption: Prostaglandin E2 signaling in myometrial cells.
In Vitro Validation: The Organ Bath Model
The isolated organ bath is a cornerstone for the preclinical assessment of uterotonic agents. This ex vivo method allows for the direct measurement of muscle contractility in response to pharmacological agents in a controlled environment.
Experimental Protocol: Isolated Uterine Tissue Preparation and Contractility Measurement
-
Tissue Acquisition: Obtain myometrial biopsies from consenting patients undergoing cesarean section or hysterectomy. The tissue source (e.g., pregnant vs. non-pregnant, stage of labor) is a critical variable and should be carefully documented.
-
Tissue Dissection: Immediately place the biopsy in cold, oxygenated physiological salt solution (PSS). Under a dissecting microscope, carefully dissect longitudinal myometrial strips (approximately 2 mm x 10 mm).
-
Mounting: Mount the tissue strips in an organ bath chamber containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of 1-2 grams, with regular washes every 15-20 minutes. Spontaneous contractions should develop during this period.
-
Drug Administration: Once a stable baseline of spontaneous contractions is established, construct a cumulative concentration-response curve for this compound and comparator compounds (e.g., oxytocin, misoprostol, carboprost).
-
Data Acquisition and Analysis: Record the contractile activity (frequency, amplitude, and duration of contractions). Calculate the area under the curve (AUC) to quantify the total contractile response. Determine the EC50 (half-maximal effective concentration) and Emax (maximal effect) for each compound.
Experimental Workflow for In Vitro Validation
Caption: In vitro validation workflow.
In Vivo Validation: Intrauterine Pressure Measurement in Animal Models
While in vitro studies provide valuable mechanistic data, in vivo models are essential to understand the systemic effects and overall efficacy of a drug. Rodent models, particularly rats and mice, are commonly used for this purpose.
Experimental Protocol: In Vivo Measurement of Intrauterine Pressure
-
Animal Model: Use time-mated pregnant rats or mice at a specific gestational stage relevant to the intended clinical application (e.g., late gestation for labor induction studies).
-
Catheter Implantation: Under anesthesia, surgically implant a fluid-filled catheter or a solid-state pressure transducer into the uterine horn. The catheter is exteriorized at the back of the neck.
-
Recovery: Allow the animals to recover from surgery for at least 24-48 hours.
-
Drug Administration: Administer this compound and comparator drugs via an appropriate route (e.g., intravenous, intraperitoneal, or subcutaneous).
-
Data Recording and Analysis: Continuously record intrauterine pressure (IUP). Analyze the data for changes in the frequency, amplitude, and duration of uterine contractions, as well as the basal uterine tone.
Comparative Analysis: this compound vs. Other Uterotonics
A direct comparison with established uterotonic agents is crucial for positioning a new compound. The following table summarizes key comparative data, though it's important to note that experimental conditions can influence these values.
| Uterotonic Agent | Mechanism of Action | Relative Potency (Uterine Contraction) | Key Advantages | Key Disadvantages |
| This compound | Prostaglandin E2 analog; EP receptor agonist | High; reported to be more potent than PGE1[2] | Metabolically stable, potent | Potential for gastrointestinal side effects |
| Oxytocin | Oxytocin receptor agonist | High | Well-established, physiological | Requires intravenous administration |
| Misoprostol (PGE1 analog) | Prostaglandin E1 analog; EP receptor agonist | High | Orally active, inexpensive | Higher incidence of uterine hyperstimulation |
| Carboprost (15-methyl-PGF2α) | Prostaglandin F2α analog; FP receptor agonist | High | Effective in oxytocin-refractory cases | Significant gastrointestinal side effects |
Clinical Perspectives and Future Directions
Clinical trials have explored the use of 15-methyl prostaglandin analogs for labor induction and termination of pregnancy.[4] Studies comparing intramuscular 15-methyl-PGF2α with intravaginal PGE2 for second-trimester abortion found the former to be associated with a shorter time to delivery and fewer side effects.[4] However, the specific this compound analog requires further dedicated clinical investigation to fully elucidate its efficacy and safety profile in various obstetric applications.
Future research should focus on:
-
Receptor Binding Specificity: Detailed studies to characterize the binding affinities of this compound for each of the EP receptor subtypes to better predict its physiological effects and potential side effects.
-
Head-to-Head Preclinical and Clinical Trials: Rigorous, well-controlled studies directly comparing this compound with the current standard-of-care uterotonics.
-
Formulation Development: Exploration of novel delivery systems to optimize the therapeutic window and minimize side effects.
Conclusion
This compound represents a promising uterotonic agent with high potency and metabolic stability. The validation of its effects on uterine contractions requires a multi-faceted approach, combining in vitro mechanistic studies with in vivo functional assessments. By following the detailed protocols and comparative frameworks outlined in this guide, researchers can contribute to a comprehensive understanding of this compound and its potential to advance women's healthcare.
References
-
Kirton, K. T., & Forbes, A. D. (1972). Activity of 15 [S] 15-methyl prostaglandin E2 and F2alpha as stimulants of uterine contractility. Prostaglandins, 1(4), 319–325. [Link]
- Kelly, R. W. (1994). Pregnancy maintenance and parturition: the role of prostaglandin in manipulating the immune and inflammatory response. Endocrine reviews, 15(5), 684–706.
-
Casey, M. L., & MacDonald, P. C. (1992). Contractile effects of prostaglandins, oxytocin, and endothelin-1 in human myometrium in vitro: refractoriness of myometrial tissue of pregnant women to prostaglandins E2 and F2 alpha. The Journal of Clinical Endocrinology & Metabolism, 75(4), 1115–1121. [Link]
-
Martin, J. N., Jr, Blake, P. G., Lowry, S. L., Perry, K. G., Jr, & Martin, R. W. (1998). Comparison of intra-amniotic (15S)-15-methyl-PGF2 alpha and intravaginal prostaglandin E2 for second-trimester uterine evacuation. Journal of perinatology : official journal of the California Perinatal Association, 18(1), 24–27. [Link]
- Scommegna, A., & Soutoul, J. H. (1975). Efficacy and acceptability of 15(S)-15-methyl-prostaglandin E2-methyl ester for midtrimester pregnancy termination. Fertility and sterility, 26(4), 369–379.
-
Turi, A., & Turi, G. (1989). Arbaprostil's [15(R)-15-methyl PGE2] effects on intrauterine pressure in the nonpregnant and pregnant human female--a report of four clinical trials. Prostaglandins, leukotrienes, and essential fatty acids, 38(2), 91–98. [Link]
-
Balki, M., Erik-Soussi, M., Kingdom, J., & Carvalho, J. C. (2014). Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women. Canadian Journal of Anesthesia, 61(9), 808–818. [Link]
-
Bertin Bioreagent. (n.d.). 15(S)-15-methyl Prostaglandin E2. Retrieved from [Link]
-
Toppozada, M., el-Ghazzawi, E., Gaweesh, S., el-Abd, M., & Samaha, A. (1987). Effect of prostaglandins E2 and 15-methyl F2 alpha on human pregnant and non-pregnant cervix. European journal of obstetrics, gynecology, and reproductive biology, 26(1), 27–32. [Link]
-
Supe, P. A., Kedar, K. V., & Nale, T. R. (2016). A comparative study of efficacy of misoprostol with methyl ergometrine and carboprost in active management of third stage of labour. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 5(5), 1525–1531. [Link]
-
World Health Organization. (1977). Vaginal administration of 15-methyl-PGF2 alpha methyl ester for preoperative cervical dilatation. Task force on prostaglandins for fertility regulation. Contraception, 16(3), 263–274. [Link]
-
Sivalingam, V. N., & Arulkumaran, S. (1994). A prospective, double-blind, randomized comparison of prophylactic intramyometrial 15-methyl prostaglandin F2 alpha, 125 micrograms, and intravenous oxytocin, 20 units, for the control of blood loss at elective cesarean section. American journal of obstetrics and gynecology, 171(5), 1346–1350. [Link]
-
Farrow, L. J., Ting, J. C., & Weiner, C. P. (1992). Patterns of uterine activity after intravaginal prostaglandin E2 during preinduction cervical ripening. American journal of obstetrics and gynecology, 167(4 Pt 1), 1083–1087. [Link]
-
Pineda, J., Gámez, F., & Sánchez-Garrido, M. A. (2021). A comparative study of oxytocin, carboprost, methylergometrine and misoprostol in prevention of postpartum haemorrhage a prospective study. Obsgyne Review: Journal of Obstetrics and Gynecology, 5(2), 99-105. [Link]
-
Bygdeman, M., & Bergström, S. (1970). Effect of intravenous infusion of prostaglandin E1 and E2 on motility of the pregnant human uterus. Prostaglandins and related factors 65. Acta obstetricia et gynecologica Scandinavica, 49(2), 109–113. [Link]
-
He, W., & Hardy, M. P. (2016). Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength. eLife, 5, e15472. [Link]
-
Goureau, O., Tanfin, Z., & Harbon, S. (1992). The role of prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4) in bone resorption: an analysis using specific agonists for the respective EPs. Journal of bone and mineral research : the official journal of the American Society for Bone and Mineral Research, 7(12), 1437–1446. [Link]
-
Lee, J., & Faden, A. I. (2024). Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. bioRxiv. [Link]
-
Fiebich, B. L., & Hüll, M. (2000). Prostaglandin E2 receptors of the EP2 and EP4 subtypes regulate activation and differentiation of mouse B lymphocytes to IgE-secreting cells. The Journal of immunology (Baltimore, Md. : 1950), 165(7), 3603–3610. [Link]
-
Semerci, R., & Semerci, T. S. (2022). 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. Life sciences, 307, 120893. [Link]
-
Schleußner, E., & Kamin, G. (2007). The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation. British journal of pharmacology, 152(6), 921–931. [Link]
-
Astle, S., & Slater, D. M. (2012). Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms. Endocrinology, 153(12), 6078–6087. [Link]
-
Bukowski, R., & Hankins, G. D. (2008). The effects of prostaglandin E1 and prostaglandin E2 on in vitro myometrial contractility and uterine structure. American journal of perinatology, 25(1), 37–42. [Link]
-
A comparative study to assess the efficacy and safety of oxytocin, misoprostol and carboprost in active management of third stage of labor. (2021). International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 10(1), 22-27. [Link]
-
Tsuchida, S., & Arai, Y. (1987). Effects of 15(S)-15-methyl Prostaglandin E2 Methyl Ester on Phospholipid Metabolism in Rat Gastric Mucosa. Japanese journal of pharmacology, 45(1), 1–9. [Link]
-
Tarnawski, A., & Hollander, D. (1986). Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study. Gastroenterology, 90(5 Pt 1), 1111–1120. [Link]
Sources
- 1. Activity of 15[S] 15-methyl prostaglandin E2 and F2alpha as stimulants of uterine contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15(S)-15-methyl Prostaglandin E2 | TargetMol [targetmol.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Comparison of intra-amniotic (15S)-15-methyl-PGF2 alpha and intravaginal prostaglandin E2 for second-trimester uterine evacuation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Stability of 15-methyl-15S-PGE2 versus PGE2
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Prostaglandin E2 and the Quest for Stability
Prostaglandin E2 (PGE2), a principal bioactive eicosanoid, is a potent lipid mediator with a notoriously short half-life, orchestrating a wide array of physiological and pathological processes. Its involvement in inflammation, pain, fever, and tissue repair has made its synthesis and degradation pathways key targets for therapeutic intervention. However, the rapid in vivo metabolism of PGE2 significantly curtails its therapeutic potential, necessitating the development of more stable analogs. This guide provides an in-depth comparison of the biological stability of the naturally occurring Prostaglandin E2 (PGE2) and its synthetic, metabolically robust analog, 15-methyl-15S-PGE2. We will delve into the biochemical mechanisms underpinning their differing stabilities, present supporting experimental data, and provide detailed protocols for assessing prostaglandin stability.
The Achilles' Heel of PGE2: Rapid Metabolic Degradation
The biological activity of PGE2 is swiftly terminated by a multi-step enzymatic cascade, primarily initiated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the hydroxyl group at carbon 15 to a ketone, yielding the biologically inactive metabolite 15-keto-PGE2.[1][2] This initial step is the rate-limiting factor in PGE2 degradation. Subsequently, the 13,14-double bond of 15-keto-PGE2 is reduced, forming 13,14-dihydro-15-keto-PGE2, the major circulating metabolite of PGE2.[3][4] This rapid metabolism results in a very short biological half-life for PGE2, estimated to be approximately 9 minutes in human plasma.[5]
This compound: A Strategically Designed Stable Analog
To overcome the inherent instability of PGE2, synthetic analogs have been developed. This compound is a potent and metabolically stable analog of PGE2.[6] The key to its enhanced stability lies in the strategic placement of a methyl group at the carbon-15 position. This structural modification sterically hinders the enzymatic action of 15-PGDH, rendering this compound resistant to oxidation and subsequent inactivation.[7] This resistance to metabolic degradation significantly prolongs its biological half-life and, consequently, its duration of action in vivo.
Visualizing the Metabolic Pathways
The following diagram illustrates the metabolic fate of PGE2 and the protective effect of the methyl group in this compound.
Caption: Metabolic pathways of PGE2 and this compound.
Quantitative Comparison of Biological Stability
The enhanced metabolic resistance of this compound translates into a significantly longer biological half-life compared to PGE2. While direct comparative studies providing precise half-life values in the same system are limited in the readily available literature, the known rapid degradation of PGE2 and the resistance of its methylated analog to the primary catabolizing enzyme allow for a stark comparison.
| Compound | Key Structural Feature | Primary Metabolic Enzyme | Estimated Half-life (Human Plasma) | Biological Activity |
| PGE2 | Hydroxyl group at C15 | 15-PGDH | ~9 minutes[5] | Potent but transient |
| This compound | Methyl group at C15 | Resistant to 15-PGDH | Significantly prolonged (hours) | Potent and sustained |
Note: The half-life of this compound is inferred to be significantly longer based on its resistance to 15-PGDH-mediated degradation. Specific pharmacokinetic studies would be required to determine a precise value.
PGE2 Signaling Pathways
Both PGE2 and its stable analog, this compound, exert their biological effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to distinct intracellular signaling pathways, leading to a diverse range of cellular responses.
EP Receptor Signaling Overview
Caption: Overview of PGE2 receptor signaling pathways.[1][8][9][10]
Experimental Protocols for Assessing Prostaglandin Stability
The evaluation of prostaglandin stability is crucial in drug development. Here, we outline standardized methodologies for in vitro and in vivo assessment.
In Vitro Plasma Stability Assay
This assay determines the stability of a compound in plasma, providing insights into its susceptibility to plasma enzymes.
Objective: To determine the in vitro half-life of PGE2 and this compound in plasma from various species (e.g., human, rat, mouse).
Methodology:
-
Preparation of Plasma: Obtain pooled, heparinized plasma from the desired species.
-
Compound Incubation:
-
Reaction Termination: Immediately terminate the enzymatic reaction by adding a protein precipitation agent, such as cold methanol or acetonitrile, containing an internal standard (e.g., d4-PGE2).[11]
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining concentration of the parent compound in the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of compound remaining against time and fitting the data to a first-order decay model. The half-life is calculated as t½ = 0.693/k, where k is the elimination rate constant.[11]
-
In Vivo Pharmacokinetic Study in Rodents
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.
Objective: To determine and compare the pharmacokinetic profiles of PGE2 and this compound in rats or mice.
Methodology:
-
Animal Model: Use adult male or female rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6). Acclimatize the animals before the study.
-
Dosing:
-
Administer PGE2 or this compound via the desired route (e.g., intravenous bolus or oral gavage).
-
-
Blood Sampling:
-
Collect blood samples from a suitable site (e.g., tail vein, saphenous vein, or via cannula) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).[12]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin) and a prostaglandin synthetase inhibitor (e.g., indomethacin) to prevent ex vivo degradation.[13]
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Extraction:
-
Acidify the plasma samples to approximately pH 3.5 with HCl.[2]
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction using a C18 column to isolate the prostaglandins.[2][14]
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for analysis.
-
-
LC-MS/MS Analysis: Quantify the concentrations of PGE2, this compound, and their major metabolites (for PGE2) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Workflow for Prostaglandin Stability Assessment
Caption: Experimental workflows for assessing prostaglandin stability.
Conclusion: The Advantage of Enhanced Stability
The strategic methylation at the C-15 position of the prostaglandin backbone endows this compound with a significant advantage in biological stability over its parent compound, PGE2. By resisting the rapid metabolic inactivation by 15-PGDH, this compound exhibits a prolonged biological half-life, leading to a more sustained pharmacodynamic effect. This enhanced stability is a critical attribute for a therapeutic agent, allowing for less frequent dosing and more consistent target engagement. For researchers and drug developers, understanding the nuances of prostaglandin metabolism and utilizing stable analogs like this compound are crucial for advancing the therapeutic potential of this important class of signaling molecules. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of novel prostaglandin-based therapeutics.
References
-
The signaling pathway of PGE2. The schematic diagram shows the... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Differential signaling pathway of EP4. In response to PGE2, activation... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC - NIH. (2021, November 26). Retrieved January 22, 2026, from [Link]
-
Calculated half-life of PGE 2 in water and cell culture media (±FCS,... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 | PNAS. (2025, May 14). Retrieved January 22, 2026, from [Link]
-
The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed. (1983, April). Retrieved January 22, 2026, from [Link]
-
Applications and limitations of measurement of 15-keto,13,14-dihydro prostaglandin E2 in human blood by radioimmunoassay - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
Plasma Stability Assay - Creative Bioarray. (n.d.). Retrieved January 22, 2026, from [Link]
-
Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
-
PGE2-EP receptor signaling pathways. Following the synthesis of PGE2,... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - Frontiers. (n.d.). Retrieved January 22, 2026, from [Link]
-
Schematic representation of EP receptors. PGE2 activity is mediated by... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Neurophysiological process - PGE2-induced pain processing Pathway Map - Bio-Rad. (n.d.). Retrieved January 22, 2026, from [Link]
-
Neurophysiological process - PGE2-induced pain processing Pathway Map - Bio-Rad. (n.d.). Retrieved January 22, 2026, from [Link]
-
Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation - PMC - PubMed Central. (2013, July 31). Retrieved January 22, 2026, from [Link]
-
Calculated half-life of PGE 2 in water and cell culture media (±FCS,... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
-
Development and validation of an extraction method for the determination of pro-inflammatory eicosanoids in human plasma using liquid chromatography-tandem mass spectrometry - ResearchGate. (2025, August 7). Retrieved January 22, 2026, from [Link]
-
Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated. (n.d.). Retrieved January 22, 2026, from [Link]
-
Determination of (15R)- and (15S)-15-methylprostaglandin E2 in human plasma with picogram per milliliter sensitivity by column-switching high-performance liquid chromatography - PubMed. (1985, October 11). Retrieved January 22, 2026, from [Link]
-
Comparison of Intra-Amniotic (15S)-15-methyl-PGF2 Alpha and Intravaginal Prostaglandin E2 for Second-Trimester Uterine Evacuation - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC. (n.d.). Retrieved January 22, 2026, from [Link]
-
Effect of 15(R)-15-methyl-prostaglandin E2 on iron absorption in the rat - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
-
15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Applications and limitations of measurement of 15-keto,13,14-dihydro prostaglandin E2 in human blood by radioimmunoassay - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
Half-life of 13,14-dihydro-15-keto prostaglandin f2 alpha in peripheral plasma of the pig. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. 15(S)-15-methyl Prostaglandin E2 | TargetMol [targetmol.com]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 14. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 15-methyl-15S-PGE2 in Diverse Cell Lines
This guide provides a comprehensive analysis of 15-methyl-15S-prostaglandin E2 (15-methyl-15S-PGE2), a synthetic analog of the naturally occurring prostaglandin E2 (PGE2). Designed for researchers, scientists, and drug development professionals, this document delves into the comparative efficacy of this compound across various cell lines, highlighting its distinct pharmacological profile and potential therapeutic applications. We will explore its mechanism of action, compare its effects with PGE2, and provide detailed experimental protocols for its evaluation.
Introduction: The Significance of Prostaglandin E2 and its Analogs
Prostaglandin E2 is a principal mediator in a myriad of physiological and pathological processes, including inflammation, immunity, gastric protection, and cancer progression.[1] Its diverse effects are mediated through binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[2] These receptors, upon activation, trigger different intracellular signaling cascades, leading to a wide range of cellular responses.[3]
The therapeutic potential of modulating PGE2 signaling is vast; however, the clinical utility of native PGE2 is limited by its rapid metabolic inactivation. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) quickly converts PGE2 into its inactive metabolite, 15-keto-PGE2.[4][5] This has spurred the development of synthetic analogs, such as this compound, which are designed to resist metabolic degradation and exhibit enhanced potency and duration of action. This compound is a potent, metabolically stable analog of PGE2, known for its strong gastric antisecretory and antiulcer properties.[6][7]
This guide will focus on the comparative efficacy of this compound, providing a framework for understanding its potential advantages over native PGE2 in various cellular contexts.
Mechanism of Action: A Deeper Dive into EP Receptor Signaling
The cellular effects of both PGE2 and its analog, this compound, are dictated by the expression profile of EP receptors on the target cell and the specific signaling pathways these receptors activate.
-
EP1 Receptor: Coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels, which can mediate processes like smooth muscle contraction.[2]
-
EP2 and EP4 Receptors: Both are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] This pathway is often associated with anti-inflammatory responses, vasodilation, and cell proliferation.[1][8]
-
EP3 Receptor: This receptor exhibits multiple splice variants that can couple to Gi, Gs, or Gq proteins, leading to either a decrease or increase in cAMP, or an increase in intracellular calcium. This complexity allows for a wide range of cellular responses.[2]
The methylation at the C-15 position in this compound sterically hinders the action of 15-PGDH, thereby prolonging its biological half-life and enhancing its potency. While direct comparative binding affinity data for this compound across all EP receptor subtypes is limited, it has been shown to have double the affinity for human myometrium receptors compared to PGE2, suggesting a potent interaction with EP receptors.[7]
Signaling Pathways of PGE2 and its Analogs
Caption: PGE2 and its analogs bind to EP receptors, initiating distinct downstream signaling cascades.
Comparative Efficacy in Different Cell Lines
The differential expression of EP receptors across various cell types results in a diverse and often cell-line-specific response to this compound and PGE2.
Cytoprotective Effects in Gastric Mucosal Cells
Both PGE2 and its stable analogs, including 15-methyl-PGE2, are well-documented for their potent cytoprotective effects on the gastric mucosa.[9] These effects are crucial for maintaining the integrity of the stomach lining and protecting it from damage induced by agents like ethanol and NSAIDs. Studies have shown that these prostaglandins can retard the senescence and exfoliation of epithelial cells.[10] This protective mechanism is thought to be mediated primarily through EP2 and EP4 receptors, leading to increased mucus and bicarbonate secretion.
While direct comparative studies are limited, the enhanced stability of this compound suggests a more sustained cytoprotective effect compared to the rapidly metabolized PGE2.
Pro-tumorigenic vs. Anti-tumorigenic Potential in Cancer Cell Lines
The role of PGE2 in cancer is complex and often context-dependent. In many cancers, including colorectal, breast, and lung cancer, elevated levels of PGE2 are associated with increased cell proliferation, migration, invasion, and suppression of the anti-tumor immune response.[1][6] These pro-tumorigenic effects are largely mediated by the EP2 and EP4 receptors, which can activate signaling pathways such as the β-catenin and PI3K/AKT pathways.[1]
Conversely, some studies suggest that PGE2 can also have anti-tumorigenic effects, for instance by inducing apoptosis in certain leukemia cell lines.[11] Furthermore, the metabolite 15-keto-PGE2 has been shown to inhibit the growth and progression of breast cancer cells.[11]
The efficacy of this compound in cancer cell lines is an area of active investigation. Its stability and potent agonism at EP receptors could potentially amplify the pro-tumorigenic effects observed with PGE2 in cancers with high EP2 and EP4 expression. However, its potential to mimic some of the anti-tumor effects of PGE2 or its metabolites in other contexts cannot be ruled out. Further comparative studies are crucial to elucidate its specific role in different cancer types.
The following table summarizes the potential differential effects of this compound and PGE2 in various cell lines based on the available literature and mechanistic understanding.
| Cell Line Type | Predominant EP Receptors | Known/Hypothesized Effect of PGE2 | Potential Comparative Efficacy of this compound |
| Gastric Mucosal Cells | EP2, EP4 | Cytoprotection, increased mucus and bicarbonate secretion | Potentially more sustained cytoprotective effect due to metabolic stability. |
| Colon Cancer Cells | EP2, EP4 | Increased proliferation, migration, and invasion.[1] | May exhibit enhanced pro-tumorigenic effects due to increased potency and stability. |
| Breast Cancer Cells | EP1, EP2, EP4 | Increased proliferation, migration, and angiogenesis.[1] | Potential for enhanced pro-tumorigenic activity, but requires further investigation. |
| Lung Cancer Cells | EP2, EP4 | Promotes migration and invasion.[1] | Likely to show enhanced pro-migratory and pro-invasive effects. |
| Leukemia Cells (e.g., K562) | TRPC7 (implicated in PGE2-induced apoptosis) | Can induce apoptosis.[11] | Comparative effect on apoptosis is unknown and warrants investigation. |
| Fibroblasts | EP2 | Inhibition of migration.[8] | May show a more potent and sustained inhibition of migration. |
Experimental Protocols for Efficacy Assessment
To facilitate further research and comparative analysis, we provide detailed protocols for key in vitro assays to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: A streamlined workflow for assessing cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]
-
Treatment: Prepare serial dilutions of this compound and PGE2 in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO or ethanol) and untreated cells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
Cell Migration Assay (Wound Healing/Scratch Assay)
The wound healing assay is a straightforward method to study directional cell migration in vitro.[14]
Workflow for Wound Healing Assay
Caption: A step-by-step workflow for the in vitro wound healing assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them until they form a confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch down the center of each well.[14]
-
Washing: Gently wash the wells with PBS to remove any detached cells and debris.
-
Treatment: Add fresh, low-serum medium containing the desired concentrations of this compound, PGE2, or vehicle control to the respective wells. The use of low-serum medium helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.[14]
-
Image Acquisition: Immediately capture images of the scratch in each well using a phase-contrast microscope. This will serve as the time 0 reference.
-
Incubation and Monitoring: Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the wound is nearly closed in the control wells.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. The rate of cell migration can be calculated as the distance migrated over time.
Quantification of Intracellular cAMP Levels (ELISA)
Measuring intracellular cAMP levels is a direct way to assess the activation of EP2 and EP4 receptors. A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for this purpose.[15]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and grow to the desired confluency. Treat the cells with this compound, PGE2, or a vehicle control for a short duration (e.g., 15-30 minutes). To prevent cAMP degradation, it is advisable to pre-treat cells with a phosphodiesterase inhibitor like IBMX.
-
Cell Lysis: After treatment, aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP ELISA kit.
-
ELISA Procedure: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates, a fixed amount of HRP-conjugated cAMP, and an anti-cAMP antibody to a pre-coated plate.[16]
-
Signal Development and Measurement: After incubation and washing steps, add a substrate solution to develop a colorimetric signal. Stop the reaction and measure the absorbance at 450 nm.[16]
-
Data Analysis: The concentration of cAMP in the samples is inversely proportional to the absorbance. Calculate the cAMP concentration in each sample by comparing its absorbance to a standard curve generated with known concentrations of cAMP.
Conclusion and Future Directions
This compound presents a compelling profile as a stable and potent analog of PGE2. Its enhanced metabolic stability suggests the potential for more sustained and potent biological effects compared to its native counterpart. While its cytoprotective properties in the gastric mucosa are well-established, its role in other cellular contexts, particularly in cancer, requires more extensive investigation.
The provided experimental protocols offer a robust framework for researchers to conduct direct comparative studies. Future research should focus on:
-
Comprehensive Receptor Binding Assays: Determining the binding affinities of this compound for each of the four EP receptor subtypes is crucial for a complete understanding of its pharmacological profile.
-
Comparative Efficacy in a Broad Panel of Cell Lines: Head-to-head comparisons with PGE2 in a diverse range of cancer and non-cancer cell lines will elucidate its cell-type-specific effects on proliferation, migration, and apoptosis.
-
In Vivo Studies: Translating the in vitro findings to in vivo models will be essential to evaluate the therapeutic potential and safety profile of this compound.
By systematically addressing these research questions, the scientific community can fully unlock the therapeutic potential of this promising prostaglandin analog.
References
- Jonkman, J. E., Cathcart, J. A., Xu, F., Bartolini, M. E., Amon, J. E., Stevens, K. M., & Colarusso, P. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell migration: developmental methods and protocols, 203-217.
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Cyclic Adenosine Monophosphate (cAMP). Retrieved from [Link]
- Robert, A., Schultz, J. R., Nezamis, J. E., & Lancaster, C. (1976). Gastric antisecretory and antiulcer properties of PGE2, 15-methyl PGE2, and 16, 16-dimethyl PGE2.
-
Elabscience. (n.d.). cAMP (Cyclic adenosine monophosphate) ELISA Kit. Retrieved from [Link]
- Tytgat, G. N., Offerhaus, G. J., van den Berg, B., & van der Wal, A. (1986). Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study. Gastroenterology, 90(5 Pt 1), 1111–1120.
-
RayBiotech. (2023, December 4). Human cAMP ELISA Kit. Retrieved from [Link]
-
Bitesize Bio. (2025, April 29). Making a Mark: How to Set up Your Wound Healing Assay. Retrieved from [Link]
- Jabbour, H. N., & Sales, K. J. (2004). Prostaglandin receptor signalling and function in human endometrial pathology. Trends in endocrinology and metabolism: TEM, 15(8), 398–404.
- Li, Z., & Chang, Y. (2021).
- Markosyan, N., Chen, E. P., Evans, A., & Ndong, V. (2020). Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity. Biology, 9(12), 434.
- Kolodsick, J. E., Peters-Golden, M., Lira, S., & Aronoff, D. M. (2005). Prostaglandin E2 Inhibits Fibroblast Migration by E-Prostanoid 2 Receptor–Mediated Increase in PTEN Activity. American journal of respiratory cell and molecular biology, 33(5), 517-525.
- Nanda, B. L., & Culp, L. A. (2015). Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms. Endocrinology, 156(10), 3827–3838.
- Tai, H. H., Ensor, C. M., & Chang, S. M. (2002). 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and its biological roles in human cancer. Journal of biomedical science, 9(2), 114–120.
- Huang, S. K., & Aronoff, D. M. (2013). Prostaglandin E2 increases fibroblast gene-specific and global DNA methylation via increased DNA methyltransferase expression. The FASEB Journal, 27(12), 4955-4965.
- Eyl, B., Frings, M., & Frings, S. (2007). PGE2-induced apoptotic cell death in K562 human leukaemia cells. Cellular physiology and biochemistry : international journal of experimental cellular physiology, biochemistry, and pharmacology, 20(1-4), 267–276.
- Regan, J. W. (2003). EP2 and EP4 prostanoid receptor signaling.
- Giembycz, M. A., & Lindsay, M. A. (1999). Pharmacology of the prostanoid EP2 receptor. British journal of pharmacology, 128(8), 1639–1646.
- Kimball, F. A., Kirton, K. T., Spilman, C. H., & Wyngarden, L. J. (1975). Prostaglandin E1 specific binding in human myometrium. Biology of reproduction, 13(4), 482–489.
- Wang, D., & Dubois, R. N. (2010). Eicosanoids and cancer.
- Wang, D., & DuBois, R. N. (2006). Prostaglandins and cancer. Gut, 55(1), 115–122.
- Liang, X., Wang, D., & DuBois, R. N. (2014). The role of prostaglandin E2 in the tumor microenvironment. Annual review of pharmacology and toxicology, 54, 107–128.
- Watabe, T., & Miyazono, K. (2009). A new face of prostaglandin E2 in cancer. Cancer science, 100(7), 1159–1161.
- Fedyk, E. R., & Phipps, R. P. (1996). Prostaglandin E2 receptors of the EP2 and EP4 subtypes regulate activation and differentiation of mouse B lymphocytes to IgE-secreting cells. Journal of immunology (Baltimore, Md. : 1950), 156(12), 4566–4573.
- Myungsuk, K., & Tai, H. H. (2013). Regulation of 15-hydroxyprostaglandin dehydrogenase expression in hepatocellular carcinoma. Biochimica et biophysica acta, 1831(3), 576–584.
- Zhang, Y., Desai, A., Yang, S. Y., Bae, K. B., Antczak, M. I., Fink, S. P., ... & Ready, J. M. (2014).
- Fan, H., Wang, Y., Zhang, Y., Wang, W., Wang, X., & Zhang, Y. (2024). Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. bioRxiv, 2024-10.
- Lee, H. R., Kim, J. H., Park, S. Y., Kim, Y. S., & Kim, J. H. (2014). Inhibitory effect of prostaglandin E(2) on the migration of nasal fibroblasts. American journal of rhinology & allergy, 28(4), 289–294.
- Lee, E. J., Hahn, Y. I., Lee, H. J., Chun, K. S., Kim, H. J., Kim, H. J., ... & Surh, Y. J. (2019). 15-Keto prostaglandin E2 suppresses STAT3 signaling and inhibits breast cancer cell growth and progression. Redox biology, 23, 101175.
Sources
- 1. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 15(S)-15-methyl Prostaglandin E2 | TargetMol [targetmol.com]
- 8. Prostaglandin E2 Inhibits Fibroblast Migration by E-Prostanoid 2 Receptor–Mediated Increase in PTEN Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thno.org [thno.org]
- 10. broadpharm.com [broadpharm.com]
- 11. PGE2-induced apoptotic cell death in K562 human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. arborassays.com [arborassays.com]
- 16. cloud-clone.com [cloud-clone.com]
A Comparative Analysis of Receptor Engagement: 15-methyl-15S-PGE2 versus PGE2
A Technical Guide for Researchers in Pharmacology and Drug Development
In the landscape of prostaglandin research, understanding the nuanced interactions between ligands and their cognate receptors is paramount for the development of targeted therapeutics. Prostaglandin E2 (PGE2), a principal bioactive lipid mediator, orchestrates a wide array of physiological and pathological processes through its engagement with four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[1][2] The therapeutic potential of modulating these pathways is often hampered by the rapid metabolic inactivation of PGE2. This has led to the development of more stable analogs, such as 15-methyl-15S-PGE2, designed to overcome this limitation. This guide provides a detailed comparison of the receptor binding kinetics of this compound and its parent compound, PGE2, offering insights into their differential engagement with the EP receptor family.
The Significance of the 15-Methyl Modification
The primary distinction of this compound lies in the addition of a methyl group at the C-15 position. This structural modification confers a significant advantage: metabolic stability. The hydroxyl group at C-15 in PGE2 is a primary target for the metabolizing enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts PGE2 to its inactive metabolite, 15-keto-PGE2.[1] By introducing a methyl group at this position, this compound is rendered resistant to this rapid degradation, thereby prolonging its biological activity. This enhanced stability makes it a potent tool for both research and potential therapeutic applications, particularly where sustained receptor activation is desired.
Comparative Receptor Binding Kinetics: A Data-Driven Analysis
While extensive research has characterized the binding of PGE2 to its receptors, direct, quantitative, side-by-side comparative data for this compound across all four EP receptor subtypes is not extensively available in the public domain. However, valuable insights can be gleaned from existing studies on PGE2 and qualitative comparisons for its methylated analog.
It has been reported that 15(S)-15-methyl PGE2 binds to human myometrium with twice the affinity of PGE2. This tissue-specific finding suggests a generally enhanced binding potency for the methylated analog, though it does not delineate the specific contributions of each EP receptor subtype, all of which are expressed in the myometrium.
The following table summarizes the known binding affinities (Kd and Ki) for the natural ligand, PGE2, across the four human EP receptor subtypes. This serves as a crucial baseline for understanding the receptor interaction landscape.
| Receptor Subtype | Ligand | Binding Constant (nM) | Assay Type | Cell Line/Tissue |
| EP1 | PGE2 | Kd: ~25 | Radioligand Binding ([³H]-PGE2) | HEK293 cells |
| EP2 | PGE2 | Kd: ~12-24 | Radioligand Binding ([³H]-PGE2) | - |
| EP3 | PGE2 | - | - | - |
| EP4 | PGE2 | Kd: 1.12 ± 0.3 | Radioligand Binding ([³H]-PGE2) | - |
The available data indicates that PGE2 exhibits a range of affinities for its receptors, with particularly high affinity for the EP4 receptor. The lack of specific Ki values for this compound across all EP receptors in a standardized assay system is a notable gap in the current literature. However, its demonstrated increased potency in functional assays implies that its binding affinity is at least comparable to, and likely greater than, that of PGE2 for the specific receptors mediating those effects.
Deciphering the Downstream Consequences: EP Receptor Signaling Pathways
The binding of PGE2 or its analogs to the EP receptors initiates distinct intracellular signaling cascades, leading to a diverse array of cellular responses. Understanding these pathways is critical to interpreting the functional consequences of differential receptor affinities.
-
EP1 Receptor: Coupled to Gq, its activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels and activates protein kinase C (PKC).[1]
-
EP2 and EP4 Receptors: Both are coupled to Gs, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[1][3] The EP4 receptor can also activate the PI3K pathway.[4]
-
EP3 Receptor: This receptor is primarily coupled to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1]
The following diagrams illustrate these distinct signaling pathways.
Caption: Signaling pathways of EP receptors.
Experimental Protocol: Determining Receptor Binding Affinity via Competitive Radioligand Binding Assay
To empirically determine and compare the binding kinetics of this compound and PGE2, a competitive radioligand binding assay is the gold standard.[5][6][7] This method allows for the calculation of the inhibition constant (Ki) of a non-radiolabeled ligand by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of this compound and PGE2 for the human EP1, EP2, EP3, and EP4 receptors.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing individual human EP receptor subtypes.
-
[³H]-PGE2 (Radioligand).
-
Unlabeled PGE2 (Reference compound).
-
Unlabeled this compound (Test compound).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells expressing the target EP receptor in a lysis buffer and prepare a membrane fraction through differential centrifugation. Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [³H]-PGE2, and binding buffer.
-
Non-specific Binding: Cell membranes, [³H]-PGE2, and a high concentration of unlabeled PGE2 (e.g., 10 µM).
-
Competitive Binding: Cell membranes, [³H]-PGE2, and increasing concentrations of the unlabeled test compound (this compound or PGE2).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The structural modification of PGE2 to this compound confers significant metabolic stability, a desirable characteristic for a therapeutic agent. While qualitative data suggests enhanced binding affinity for this analog in certain tissues, a comprehensive, quantitative comparison of its binding kinetics across all four EP receptor subtypes is a critical area for future research. The experimental protocol detailed in this guide provides a robust framework for generating this much-needed data.
For researchers and drug development professionals, a deeper understanding of how the 15-methyl modification influences receptor subtype selectivity and binding kinetics is essential. Such data will not only elucidate the pharmacological profile of this compound but also guide the rational design of next-generation prostaglandin analogs with improved therapeutic indices for a range of inflammatory, painful, and proliferative disorders.
References
-
The complex role of prostaglandin E2-EP receptor signaling in wound healing. (2021). Frontiers in Physiology. [Link]
-
PGE2-EP receptor signaling pathways. ResearchGate. [Link]
-
Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review). (2018). Spandidos Publications. [Link]
-
Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers. [Link]
-
PGE2-EP receptor signaling pathways. ResearchGate. [Link]
-
Characterization of [3H]-prostaglandin E2 binding to prostaglandin EP4 receptors expressed with Semliki Forest virus. PubMed. [Link]
-
GPCR-radioligand binding assays. PubMed. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Assay conditions for GPCR radioligand competition binding assays. ResearchGate. [Link]
-
Prostaglandin E 2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms. Oxford Academic. [Link]
-
Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. PubMed. [Link]
-
Immunolocalization of Low-Affinity Prostaglandin E2 Receptors, EP1 and EP2, in Adult Human Epidermis. Journal of Investigative Dermatology. [Link]
-
Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. bioRxiv. [Link]
-
15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling. Journal of Biological Chemistry. [Link]
-
15(S)-15-methyl Prostaglandin E2. Cambridge Bioscience. [Link]
-
15(S)-15-methyl Prostaglandin E2. TargetMol. [Link]
-
15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling. Journal of Biological Chemistry. [Link]
-
Selective Inhibition of Prostaglandin E2 Receptors EP2 and EP4 Modulates DNA Methylation and Histone Modification Machinery Proteins in Human Endometriotic Cells. National Institutes of Health. [Link]
-
15(S)-15-methyl Prostaglandin E2. Bertin Bioreagent. [Link]
-
15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling. Journal of Biological Chemistry. [Link]
Sources
- 1. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
A Comparative Analysis of 15-methyl-15S-PGE2 and Carboprost Tromethamine for Uterotropic Applications
In the landscape of synthetic prostaglandin analogs, 15-methyl-15S-prostaglandin E2 (15-methyl-15S-PGE2) and carboprost tromethamine stand out for their potent uterotonic activities. Both compounds are critical tools in obstetric and gynecological medicine, primarily for the induction of uterine contractions. However, their distinct chemical structures, receptor affinities, and resulting pharmacological profiles warrant a detailed comparative analysis for researchers, scientists, and drug development professionals. This guide provides an in-depth examination of their mechanisms of action, comparative efficacy, pharmacokinetic properties, and side-effect profiles, supported by experimental data and protocols.
Fundamental Chemical and Mechanistic Distinctions
At their core, the functional differences between this compound and carboprost tromethamine stem from their structural analogy to different endogenous prostaglandins.
This compound is a synthetic analog of prostaglandin E2 (PGE2).[1][2] Its primary mechanism of action involves binding to and activating the E prostanoid (EP) receptors, of which there are four subtypes: EP1, EP2, EP3, and EP4.[2][3] These G-protein coupled receptors are distributed throughout the body and mediate a wide range of physiological effects. In the context of uterine tissue, the activation of specific EP receptors, primarily EP1 and EP3, leads to an increase in intracellular calcium concentrations, resulting in smooth muscle contraction.[3][4] The methylation at the C-15 position renders the molecule resistant to metabolism by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging its biological activity compared to its parent compound, PGE2.
Carboprost tromethamine is a synthetic 15-methyl analog of prostaglandin F2α (PGF2α).[4][5][6] Its uterotonic effects are mediated through the activation of the prostaglandin F receptor (FP), a G-protein coupled receptor that, upon ligand binding, stimulates the Gq signaling cascade.[4][5][7] This pathway leads to the activation of phospholipase C, subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium levels, which triggers potent myometrial contractions.[4] Similar to its PGE2 counterpart, the C-15 methylation in carboprost prevents its rapid inactivation, enhancing its potency and duration of action.[7]
Comparative Pharmacological Performance
A direct comparison of the pharmacological performance of these two analogs reveals key differences in their efficacy, potency, and side-effect profiles, which are critical considerations in both research and clinical settings.
Receptor Binding Affinity and Potency
While comprehensive, head-to-head binding affinity data is limited, available information indicates that both are potent agonists at their respective primary receptors. This compound is reported to bind to human myometrium with twice the affinity of the endogenous PGE2 and is ten times more potent than PGE1 in contracting uterine smooth muscle.[2]
Carboprost, as a PGF2α analog, is a potent agonist at the FP receptor.[5][7] Interestingly, some evidence suggests that carboprost may also exhibit some cross-reactivity with the EP3 receptor, which could contribute to its side-effect profile, including fever and hypertension.[7]
Uterine Contractility: Clinical and In Vitro Evidence
Clinical studies in obstetrics, particularly for the management of postpartum hemorrhage (PPH), provide valuable insights into the comparative efficacy of these compounds, although direct comparisons are not always available.
A study comparing intramuscular carboprost with intramuscular methylergometrine for the active management of the third stage of labor found that carboprost was more efficacious in reducing the duration of this stage and decreasing the amount of blood loss.[8][9] Another clinical trial focusing on high-risk patients undergoing cesarean delivery demonstrated that carboprost was more effective than oxytocin in preventing PPH, with a significantly lower median blood loss in the carboprost group (438 ml) compared to the oxytocin group (610 ml).[10]
Pharmacokinetic Profiles
The pharmacokinetic properties of these analogs are crucial to their clinical utility. The methylation at the C-15 position in both molecules is a key structural modification that significantly prolongs their half-life compared to their natural counterparts.[11]
Carboprost tromethamine , when administered intramuscularly, reaches peak plasma levels in approximately 20 minutes, followed by a slow decline.[11] Its half-life in amniotic fluid is reported to be between 31 and 37 hours.[11]
Detailed pharmacokinetic data for This compound is less extensively published. However, studies on a similar analog, 16,16-dimethyl-PGE2, show that it is resistant to degradation by 15-hydroxyprostaglandin dehydrogenase, leading to an extended half-life.[12] A study on the determination of (15R)- and (15S)-15-methyl-PGE2 in human plasma after oral dosing indicated low picogram per milliliter levels, with the active 15S epimer having a very low plasma concentration, suggesting rapid distribution or metabolism.[13]
| Parameter | This compound | Carboprost Tromethamine |
| Parent Prostaglandin | Prostaglandin E2 (PGE2) | Prostaglandin F2α (PGF2α) |
| Primary Receptor Target | EP Receptors (primarily EP1, EP3 for contraction) | FP Receptor |
| Mechanism of Action | Gq/11-coupled signaling, ↑ intracellular Ca2+ | Gq-coupled signaling, ↑ intracellular Ca2+ |
| Clinical Applications | Uterine contraction, gastrointestinal cytoprotection | Postpartum hemorrhage, termination of pregnancy |
| Reported Efficacy in PPH | Data primarily from comparisons with other PGE analogs | More effective than oxytocin in high-risk patients[10] |
| Common Side Effects | Nausea, vomiting, diarrhea, fever | Nausea, vomiting, diarrhea, fever, flushing, potential for hypertension |
Experimental Protocols for In Vitro Evaluation
To facilitate further research and direct comparison of these and other prostaglandin analogs, the following are representative, detailed protocols for key in vitro assays.
Prostaglandin Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for a specific prostaglandin receptor (e.g., FP receptor for carboprost).
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human prostaglandin receptor of interest (e.g., HEK293 cells expressing the FP receptor).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled prostaglandin specific for the receptor (e.g., [3H]-PGF2α), and varying concentrations of the unlabeled test compound (this compound or carboprost).
-
To determine non-specific binding, include wells with a high concentration of the unlabeled native prostaglandin.
-
Incubate the plate at a specified temperature for a set duration to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Uterine Smooth Muscle Contraction Assay
This protocol describes an organ bath experiment to measure the contractile response of uterine smooth muscle strips to prostaglandin analogs and determine their potency (EC50).
Methodology:
-
Tissue Preparation:
-
Obtain fresh uterine tissue samples (e.g., from biopsies or animal models).
-
Dissect the myometrium into longitudinal smooth muscle strips of a standardized size in ice-cold Krebs-Henseleit solution.
-
Mount the muscle strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial optimal resting tension and allow the tissue to equilibrate for a defined period, with regular washes.
-
-
Contractility Measurement:
-
After equilibration, record the baseline contractile activity.
-
Add cumulative concentrations of the test compound (this compound or carboprost) to the organ bath in a stepwise manner, allowing the contractile response to stabilize at each concentration.
-
Record the isometric contractions using a data acquisition system.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions at each concentration.
-
Express the contractile response as a percentage of the maximum response obtained with a reference agonist (e.g., potassium chloride).
-
Plot the percentage of maximal contraction against the logarithm of the agonist concentration to generate a concentration-response curve.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Visualizing the Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
Caption: Signaling pathways of this compound and Carboprost Tromethamine.
Caption: Workflow for comparing prostaglandin analog performance.
Conclusion and Future Directions
Both this compound and carboprost tromethamine are potent uterotonic agents with well-defined mechanisms of action centered on the activation of specific prostaglandin receptors. Their clinical efficacy, particularly in the management of postpartum hemorrhage, is well-documented. Carboprost tromethamine, a PGF2α analog, has been shown to be highly effective, and in some cases superior to other uterotonics like oxytocin.[10] this compound, a PGE2 analog, also exhibits potent contractile effects on the uterus.
The choice between these two compounds in a research or clinical setting will depend on the specific application, desired receptor selectivity, and consideration of their side-effect profiles. The gastrointestinal side effects are common to both, stemming from the widespread distribution of prostaglandin receptors.
Future research should focus on direct, head-to-head comparisons of these two analogs in both in vitro and in vivo models to provide a more granular understanding of their relative potencies and therapeutic windows. Specifically, the determination of their binding affinities for a full panel of prostanoid receptors would be invaluable in elucidating their selectivity and potential off-target effects. Such data will be instrumental in the development of next-generation uterotonics with improved efficacy and safety profiles.
References
-
A meta-analysis on the efficacy of carboprost vs methylergometrine maleate in the acƟve management of third stage of labor for the prevenƟon of postpartum haemorrhage. (URL: [Link])
-
Bai J, Sun Q, Zhai H. A comparison of oxytocin and carboprost tromethamine in the prevention of postpartum hemorrhage in high-risk patients undergoing cesarean delivery. Exp Ther Med. 2014;7(1):46-50. (URL: [Link])
-
Carboprost Tromethamine. PubChem. (URL: [Link])
-
Comparison of methylergometrine and carboprost for prophylaxis of postpartum haemorrhage. Indian Journal of Obstetrics and Gynecology Research. 2017;4(1):50-53. (URL: [Link])
-
Hemabate (carboprost tromethamine): Uses, Side Effects & Dosage. MedicineNet. (URL: [Link])
-
Karim SM, Sharma SD. The effect of 15 methyl prostaglandin E2 on the human pregnant and non-pregnant cervix. J Obstet Gynaecol Br Commonw. 1972;79(1):25-32. (URL: [Link])
-
Pullen RH, Ugwuneri Z, Cox JW, et al. Determination of (15R)- and (15S)-15-methylprostaglandin E2 in human plasma with picogram per milliliter sensitivity by column-switching high-performance liquid chromatography. J Chromatogr. 1985;343(2):271-283. (URL: [Link])
-
What is the mechanism of Carboprost Tromethamine? Patsnap Synapse. (URL: [Link])
-
Bygdeman M. Pharmacokinetics of prostaglandins. Best Pract Res Clin Obstet Gynaecol. 2003;17(5):707-716. (URL: [Link])
-
Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. J Ocul Pharmacol Ther. 2003;19(5):501-515. (URL: [Link])
-
Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. Nat Commun. 2023;14(1):8099. (URL: [Link])
-
15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. Prostaglandins Other Lipid Mediat. 2022;163:106684. (URL: [Link])
-
Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated. Radiat Res. 2023;200(3):233-245. (URL: [Link])
-
Comparison of Intra-Amniotic (15S)-15-methyl-PGF2 Alpha and Intravaginal Prostaglandin E2 for Second-Trimester Uterine Evacuation. J Perinatol. 1998;18(1):24-27. (URL: [Link])
-
Second-trimester uterine evacuation: A comparison of intra-amniotic (15S)-15-methyl-prostaglandin F2alpha and intravaginal misoprostol. Am J Obstet Gynecol. 1999;181(5 Pt 1):1057-1061. (URL: [Link])
-
The role of prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4) in bone resorption: an analysis using specific agonists for the respective EPs. Bone. 2001;28(5):551-556. (URL: [Link])
-
Prostaglandin E2 receptors of the EP2 and EP4 subtypes regulate activation and differentiation of mouse B lymphocytes to IgE-secreting cells. J Immunol. 2001;166(12):7257-7264. (URL: [Link])
-
Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. bioRxiv. 2024. (URL: [Link])
-
Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors. Cancer Res. 2021;81(1):148-161. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. What is the mechanism of Carboprost Tromethamine? [synapse.patsnap.com]
- 5. Carboprost Tromethamine | C25H47NO8 | CID 5281074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carboprost tromethamine | Prostaglandin Receptor | TargetMol [targetmol.com]
- 7. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pjog.org [pjog.org]
- 9. oaji.net [oaji.net]
- 10. A comparison of oxytocin and carboprost tromethamine in the prevention of postpartum hemorrhage in high-risk patients undergoing cesarean delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 13. Determination of (15R)- and (15S)-15-methylprostaglandin E2 in human plasma with picogram per milliliter sensitivity by column-switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biofunctional Validation of 15-methyl-15S-PGE2
This guide provides an in-depth comparison of robust bioassay methodologies for the functional validation of 15-methyl-15S-prostaglandin E2 (15-methyl-15S-PGE2). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causal science behind experimental design, ensuring that each assay serves as a self-validating system for quantifying the bioactivity of this potent prostaglandin E2 analog.
Introduction: Why this compound Demands Rigorous Validation
Prostaglandin E2 (PGE2) is a principal lipid mediator that modulates a vast array of physiological and pathological processes, including inflammation, immunity, gastric protection, and parturition.[1][2] Its therapeutic potential is often hampered by its rapid metabolic inactivation. The primary catabolic enzyme, 15-hydroxyprostaglandin dehydrogenase (15-PGDH), efficiently oxidizes the 15-hydroxyl group of PGE2, drastically reducing its biological activity.[3][4]
This compound is a synthetic analog designed to overcome this limitation.[5] The strategic placement of a methyl group at the C-15 position renders the molecule resistant to 15-PGDH-mediated degradation, thereby prolonging its half-life and enhancing its potency in vivo.[3][5] This stability makes it a valuable tool in research and a potential therapeutic agent, particularly for its gastroprotective and uterotonic effects.[6][7] However, this enhanced stability and potency necessitate precise and reliable methods to validate the activity of any given batch, ensuring consistency and accuracy in experimental outcomes. This guide will compare and contrast key bioassays tailored to the specific mechanism of action of PGE2 analogs.
The Mechanistic Foundation: PGE2 Receptor Signaling
To select the appropriate bioassays, one must first understand the molecular targets of this compound. Like its endogenous counterpart, it exerts its effects by binding to the four distinct G-protein coupled receptor (GPCR) subtypes for PGE2: EP1, EP2, EP3, and EP4.[8][9] These receptors are coupled to different intracellular signaling pathways, providing a clear rationale for assay selection.
-
EP1 Receptor: Coupled to Gαq, its activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[8][10]
-
EP2 and EP4 Receptors: Both are coupled to Gαs, and their activation stimulates adenylyl cyclase (AC), resulting in an elevation of intracellular cyclic adenosine monophosphate (cAMP).[8][11][12] This is a primary pathway for the immunosuppressive and inflammatory actions of PGE2.[13]
-
EP3 Receptor: This receptor has multiple splice variants and primarily couples to Gαi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP.[8]
This differential signaling allows us to design a validation strategy using assays that specifically interrogate each major pathway. A comprehensive validation would ideally assess activity across multiple EP receptor subtypes. We will focus on the two principal activating pathways: Gαs (cAMP) and Gαq (Calcium).
Caption: PGE2 Receptor Signaling Pathways.
Comparison of Bioassay Platforms
We will now compare two distinct, yet complementary, cell-based assays for validating this compound activity: a cAMP accumulation assay for EP2/EP4 agonism and an intracellular calcium flux assay for EP1 agonism.
cAMP Accumulation Assay (EP2/EP4 Activity)
This is the gold-standard method for quantifying the activity of ligands that target Gαs-coupled receptors.
Causality Behind Experimental Choices: The choice of a cell line is critical. A host cell line, such as HEK293, that is engineered to stably overexpress a single EP receptor subtype (e.g., EP2 or EP4) is ideal.[14] This ensures that the measured cAMP response is attributable to the specific receptor of interest, providing both specificity and a robust signal window. The use of a phosphodiesterase (PDE) inhibitor, like IBMX, is necessary to prevent the enzymatic degradation of newly synthesized cAMP, thus allowing it to accumulate to detectable levels.
Experimental Protocol: HTRF-Based cAMP Assay
This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay format, which is highly sensitive and amenable to high-throughput screening.[15]
-
Cell Preparation:
-
Culture HEK293 cells stably expressing human EP4 receptor in DMEM supplemented with 10% FBS and a selection antibiotic.
-
One day prior to the assay, harvest cells and seed them into a 384-well white assay plate at a density of 5,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in assay buffer (e.g., HBSS with 1 mM IBMX) to create a concentration-response curve (e.g., from 1 µM down to 1 pM). Also prepare a positive control (PGE2) and a vehicle control (DMSO).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the cell plate.
-
Add 10 µL of the prepared compound dilutions (or controls) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes to allow for cAMP accumulation.
-
-
cAMP Detection:
-
Following the manufacturer's protocol for an HTRF cAMP kit (e.g., from Revvity or Cisbio), prepare the detection reagents: cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).[15]
-
Add 5 µL of cAMP-d2 solution to each well.
-
Add 5 µL of anti-cAMP-cryptate solution to each well.
-
-
Data Acquisition:
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the 665/620 ratio for each well.
-
Convert the ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Caption: Workflow for an HTRF-based cAMP Assay.
Intracellular Calcium Flux Assay (EP1 Activity)
This assay provides a dynamic, real-time measurement of Gαq-coupled receptor activation.
Causality Behind Experimental Choices: This method relies on a fluorescent indicator dye that exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.[16][17] Cell lines endogenously expressing the EP1 receptor or, more reliably, a recombinant cell line (e.g., CHO-K1 or HEK293 expressing human EP1) are used.[18] The assay is performed in a "no-wash" format to capture the rapid, transient nature of the calcium signal. A plate reader with integrated fluidics is essential for adding the agonist while simultaneously reading the fluorescence signal.
Experimental Protocol: Fluo-4 Based Calcium Flux Assay
-
Cell Preparation:
-
Seed HEK293 cells stably expressing the human EP1 receptor into a 96-well or 384-well black-walled, clear-bottom assay plate. Grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (a non-specific anion transport inhibitor that prevents dye leakage from the cells).
-
Remove the culture medium and add the dye loading buffer to the cells.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
-
Compound Preparation:
-
Prepare a 4X concentrated serial dilution of this compound in a separate compound plate.
-
-
Data Acquisition:
-
Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation) equipped with automated liquid handling.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the compound from the source plate to the cell plate.
-
Continue to record the fluorescence signal for an additional 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Caption: Workflow for a Calcium Flux Assay.
Quantitative Data Summary and Comparison
The table below summarizes the key performance characteristics of the described assays, providing a clear comparison to guide your experimental design. The EC₅₀ values are representative and will vary based on the specific cell line and assay conditions.
| Parameter | cAMP Accumulation Assay | Intracellular Calcium Flux Assay | Alternative: Reporter Gene Assay |
| Principle | Measures Gαs-mediated second messenger (cAMP) production. | Measures Gαq-mediated second messenger ([Ca²⁺]i) release. | Measures downstream transcriptional activation.[19] |
| Primary Target | EP2, EP4 Receptors | EP1 Receptor | Any EP receptor linked to a responsive element. |
| Typical Readout | Time-Resolved Fluorescence (HTRF), Luminescence, or EIA.[15][20] | Fluorescence Intensity.[16] | Luminescence or Fluorescence.[21] |
| Representative EC₅₀ | 0.1 - 10 nM | 1 - 50 nM | 0.5 - 100 nM |
| Throughput | High (384-well, 1536-well) | Medium to High (96-well, 384-well) | Medium to High (96-well, 384-well) |
| Instrumentation | HTRF Plate Reader, Luminometer | Fluorescence Plate Reader with injectors | Luminometer, Fluorescence Plate Reader |
| Pros | Highly sensitive, specific, robust, easily miniaturized. | Real-time kinetic data, direct measure of Gαq activation. | Measures integrated downstream response, stable signal. |
| Cons | Endpoint assay, requires specific kits, PDE inhibitor needed. | Transient signal, sensitive to dye loading, requires specialized reader. | Indirect measure, longer incubation time (hours), potential for off-target effects. |
Conclusion: An Integrated Approach to Validation
Validating the bioactivity of a potent, stable analog like this compound requires a scientifically rigorous and mechanistically informed approach. No single assay tells the whole story. For comprehensive characterization, a combination of assays is recommended.
-
A cAMP accumulation assay is essential to confirm and quantify agonist activity at the therapeutically relevant EP2 and EP4 receptors.
-
A calcium flux assay provides complementary data on activity at the EP1 receptor, helping to build a complete pharmacological profile.
By understanding the signaling pathways and the principles behind each assay, researchers can confidently select the appropriate tools to generate precise, reproducible, and meaningful data. This ensures that the biological activity of this compound is accurately validated, providing a solid foundation for subsequent in vitro and in vivo studies.
References
- Vertex AI Search. (15S)-15-Methylprostaglandin E2 (Synonyms: (15R)-15-Methyl-PGE).
-
van den Dries, K., et al. (2021). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Cell and Developmental Biology. Available from: [Link]
-
Yallampalli, C., et al. (2013). Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms. Endocrinology. Available from: [Link]
-
Yallampalli, C., et al. (2013). Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms. Oxford Academic. Available from: [Link]
-
Tarnawski, A., et al. (1987). Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study. Gastroenterology. Available from: [Link]
-
Kankanamalage, D., et al. (2016). An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening. BMC Pharmacology and Toxicology. Available from: [Link]
-
Watanabe, K., et al. (2003). 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling. Journal of Biological Chemistry. Available from: [Link]
-
Agilent. (n.d.). Calcium Flux Assays. Available from: [Link]
-
Shi, J., et al. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Journal of Immunology Research. Available from: [Link]
-
Charlton, S. J. (2011). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British Journal of Pharmacology. Available from: [Link]
-
Tsujimoto, G., et al. (2018). The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors. Pharmacology Research & Perspectives. Available from: [Link]
-
Kunkle, B., et al. (2021). The complex role of prostaglandin E2-EP receptor signaling in wound healing. Journal of Leukocyte Biology. Available from: [Link]
-
The Hive Lofts. (2025). Calcium Flux Assay: Enhance Intracellular Calcium Detection. Available from: [Link]
-
Wikipedia. (n.d.). Prostaglandin E2 receptor. Available from: [Link]
-
Hsieh, J-H., et al. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols. Available from: [Link]
-
Li, P., et al. (2024). Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. bioRxiv. Available from: [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Influence of oral 15(R)-15-methyl prostaglandin E2 on human gastric mucosa. A light microscopic, cell kinetic, and ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 receptor - Wikipedia [en.wikipedia.org]
- 10. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 12. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors | bioRxiv [biorxiv.org]
- 14. 15-Keto-PGE2 acts as a biased/partial agonist to terminate PGE2-evoked signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. agilent.com [agilent.com]
- 17. thehivelofts.com [thehivelofts.com]
- 18. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reporter Gene Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 15-methyl-15S-PGE2: A Guide to Safe and Compliant Laboratory Practices
As researchers and drug development professionals, our work with potent and specific bioactive lipids like 15-methyl-15S-PGE2 is critical for advancing therapeutic frontiers. This prostaglandin E2 analog, known for its metabolic stability and potent biological activity, demands meticulous handling not only during experimentation but also through to its final disposal.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus extends beyond mere procedure, delving into the rationale behind each step to foster a culture of safety and scientific integrity.
Understanding the Hazard Profile: A Cautious Approach
Core Principles of Hazardous Waste Management
The disposal of any hazardous chemical is governed by a set of core principles aimed at minimizing risk to human health and the environment.[4][5] These principles, which form the foundation of the procedures outlined in this guide, include:
-
Proper Identification and Labeling: All waste containers must be clearly and accurately labeled with their contents.[4][6]
-
Segregation of Incompatible Wastes: Different classes of chemical waste should never be mixed to prevent dangerous reactions.[4][5][6]
-
Use of Appropriate Containers: Waste must be stored in containers that are chemically resistant and can be securely sealed.[4][5]
-
Scheduled and Documented Disposal: Waste should be disposed of promptly through a licensed hazardous waste disposal service.[5][6]
Quantitative Data Summary
Due to the limited availability of specific quantitative safety data for this compound, the following table provides information on its parent compound, PGE2, and general guidelines for hazardous waste.
| Parameter | Value/Guideline | Source |
| PGE2 Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [2] |
| Waste Container Fill Level | Do not fill containers more than 80% full. | [4] |
| Strong Acid pH for Segregation | pH < 2 | [4][5] |
| Strong Base pH for Segregation | pH > 12.5 | [4][5] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final pickup.
Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
Waste Segregation and Collection
Proper segregation at the source is critical to prevent hazardous reactions.
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, labeled, and sealed container.
-
Organic Solvent Waste: Collect any organic solvent solutions (e.g., ethanol, DMSO) containing the compound in a separate, appropriately labeled container for flammable waste.
-
Solid Waste: All contaminated solid waste, including pipette tips, microfuge tubes, and gloves, should be placed in a designated, labeled hazardous waste bag or container.
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.
Container Labeling
Properly labeling your hazardous waste is a critical regulatory requirement.
-
Affix a "Hazardous Waste" label to each waste container.[7]
-
Clearly write the full chemical name: "this compound". Avoid abbreviations.[4]
-
List all other constituents in the container, including solvents and their approximate concentrations.[4]
-
Include the date the waste was first added to the container.
Waste Storage
-
Store waste containers in a designated, well-ventilated area, away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.[7]
-
Store incompatible waste streams separately. For example, keep flammable liquid waste away from oxidizers.
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Do not allow hazardous waste to accumulate in the laboratory.[6]
Spill Response Protocol
In the event of a spill of this compound solution:
-
Alert others in the immediate area.
-
Evacuate the area if the spill is large or in a poorly ventilated space.
-
If you are trained and it is safe to do so, put on your PPE.
-
Contain the spill using a chemical spill kit with absorbent materials.
-
Clean the area with an appropriate solvent, and collect all cleanup materials as hazardous waste.
-
Report the spill to your EHS office.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Prostaglandin E2 analogue elicits renal and hormonal compensatory mechanisms in human hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Procedures | Central Washington University [cwu.edu]
- 5. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Comprehensive Guide to Personal Protective Equipment for Handling 15-methyl-15S-PGE2
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Product Integrity
Handling potent, biologically active molecules like 15-methyl-15S-PGE2, a stable analog of Prostaglandin E2, demands a meticulous and informed approach to personal protective equipment (PPE).[1][2] This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for researchers, scientists, and drug development professionals. Our objective is to instill a culture of safety that is both rigorous and rational, ensuring the well-being of laboratory personnel while safeguarding the integrity of your research.
Understanding the Hazard: Why Specialized PPE is Non-Negotiable
This compound is a potent synthetic prostaglandin with significant biological activity, including gastric antisecretory and uterine muscle contraction effects.[1] Its pharmacological properties are the primary driver of its potential hazards in an occupational setting. The key risks associated with handling this compound, as identified in safety data sheets (SDS), include:
-
Reproductive Toxicity (Category 1B): The most significant concern is the potential to damage fertility or the unborn child.[3][4] This classification necessitates stringent controls to prevent any level of exposure, particularly for personnel of reproductive age.
-
Acute Oral Toxicity (Category 4): The compound is classified as harmful if swallowed.[3][4][5] While direct ingestion is unlikely in a laboratory setting, this highlights the systemic toxicity of the compound and the importance of preventing hand-to-mouth contamination.
-
Systemic Effects: Prostaglandins can have wide-ranging physiological effects even at low doses, including impacts on blood pressure, smooth muscle, and the gastrointestinal tract.[4][6]
Due to the high potency and specific toxicological profile of this compound, an Occupational Exposure Limit (OEL) is often not established. In such cases, a precautionary principle is applied, treating the compound as highly hazardous and requiring engineering controls and a comprehensive PPE strategy to minimize exposure to the lowest reasonably achievable level.[7][8]
The Core Ensemble: A Multi-Layered Defense Strategy
A risk-based approach is essential when selecting PPE.[9] The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios.
| Task | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing Powder | Double-gloved, powder-free nitrile | Safety goggles and face shield | Disposable, low-permeability gown with knit cuffs | NIOSH-approved respirator (e.g., N95 or higher) |
| Preparing Solutions | Double-gloved, powder-free nitrile | Safety goggles | Disposable, low-permeability gown with knit cuffs | Recommended, based on ventilation |
| Cell Culture/In Vitro Assays | Powder-free nitrile gloves | Safety glasses | Standard lab coat or disposable gown | Not typically required in a biosafety cabinet |
| Waste Disposal | Double-gloved, powder-free nitrile | Safety glasses | Disposable gown | Not typically required |
Detailed PPE Protocols: The Science Behind the Selection
Hand Protection: The First Line of Defense
Chemically protective gloves are a critical barrier against dermal exposure.[10] For this compound, a "double-gloving" technique is mandated for all handling of the pure compound or concentrated solutions.[9][11]
-
Why Double Gloving? The outer glove absorbs the initial contamination, while the inner glove provides a second layer of protection in case of a tear or puncture in the outer glove. This protocol significantly reduces the risk of undetected exposure.
-
Glove Material: Powder-free nitrile gloves are the standard choice. They offer good resistance to a wide range of chemicals and, critically, the absence of powder prevents the aerosolization of the hazardous compound, which could then be inhaled.
-
Donning and Doffing Protocol:
-
Wash and dry hands thoroughly.
-
Don the first pair of gloves, ensuring they fit snugly.
-
Don a disposable gown, making sure the knit cuffs overlap with the first pair of gloves.[11]
-
Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.[11] This creates a secure seal.
-
To doff, remove the outer gloves first, peeling them off without touching the outside surface. Dispose of them immediately in the designated hazardous waste container.
-
Remove the gown by rolling it away from the body.
-
Remove the inner gloves, again without touching the outer surface.
-
Wash hands immediately and thoroughly.
-
Body Protection: Shielding Against Spills and Splashes
A standard cotton lab coat is insufficient for handling this potent compound.
-
Gown Specifications: A disposable, solid-front gown made of a low-permeability material like polyethylene-coated polypropylene is required.[9][11] This prevents any liquid splashes from soaking through to the skin. The gown should have a closed back and long sleeves with tight-fitting knit cuffs to ensure a seal with the inner gloves.[11][12]
Eye and Face Protection: A Critical Barrier
Given the potential for splashes when preparing solutions and the fine nature of the powdered compound, comprehensive eye and face protection is mandatory.[10][12]
-
Minimum Requirement: At a minimum, chemical splash goggles that conform to ANSI Z87.1 or equivalent standards must be worn. Standard safety glasses do not provide adequate protection from splashes.[12]
-
Handling Powders: When weighing or otherwise handling the powdered form of this compound, a full face shield must be worn in addition to safety goggles.[9][13] This provides a secondary barrier protecting the entire face from airborne particles.
Respiratory Protection: Preventing Inhalation
The primary risk of inhalation occurs when handling the powdered form of the compound.
-
When is a Respirator Needed? A NIOSH-approved respirator (e.g., an N95 filtering facepiece respirator) is required when weighing the powder or any other activity that could generate dust or aerosols.[12] All handling of the powder should be performed within a certified chemical fume hood or similar ventilated enclosure to further minimize inhalation risk.
-
Fit and Training: All personnel required to wear a respirator must be properly fit-tested and trained in its use, maintenance, and limitations, in accordance with OSHA regulations (29 CFR 1910.134).
Operational and Disposal Plans: A Lifecycle Approach to Safety
A self-validating safety protocol extends from initial handling to final disposal.
Standard Operating Procedure (SOP) for Handling
-
Preparation: Cordon off the work area and post warning signs indicating that a potent compound is in use.
-
Decontamination: Prepare a designated waste container for all contaminated disposables (gloves, gowns, pipette tips, etc.).
-
PPE Donning: Follow the detailed donning protocol outlined in section 3.1.
-
Engineering Controls: Conduct all manipulations of the pure compound or concentrated solutions within a certified chemical fume hood or a powder containment hood.
-
Handling: Use dedicated spatulas and glassware. When preparing solutions, add the solvent to the powder slowly to avoid generating dust.
-
Post-Handling: After completing the work, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
PPE Doffing: Follow the detailed doffing protocol, ensuring no cross-contamination.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, gowns, pipette tips, and weighing papers should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container.
-
Final Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[5] Do not pour any solutions down the drain.[3]
Visualizing the Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
References
- 15(S)-15-methyl Prostaglandin E2 Safety Data Sheet. Cayman Chemical. [URL: https://www.caymanchem.com/product/14730/15(s)-15-methyl-prostaglandin-e2]
- (15S)-15-Methylprostaglandin E2 Product Information. MedChemExpress. [URL: https://www.medchemexpress.com/15s-15-methylprostaglandin-e2.html]
- Generic Safety Data Sheet Information. Momentive. [URL: https://www.momentive.com/en-us/categories/fluids-and-resins/silicone-fluids/element14-pdms-500-20-cs]
- Prostaglandin E2 Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds]
- Safety Data Sheet. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/14010S.pdf]
- Personal Protective Equipment. US Environmental Protection Agency (EPA). [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [URL: https://www.provistaco.com/resources/blog/8-types-of-ppe-to-wear-when-compounding-hazardous-drugs]
- Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/211168]
- Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [URL: https://pharmacists.ab.ca/articles/personal-protective-equipment-your-pharmacy]
- Safety Data Sheet. STEMCELL Technologies. [URL: https://www.stemcell.com/media/files/sds/10007878_SDS.pdf]
- Acute Toxicity of Prostaglandins E2,F2alpha and 15 (S) 15 Methyl Prostaglandin E2 Methyl Ester in the Baboon. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/4411859/]
- Hospitals eTool: Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/etools/hospitals/pharmacy/ppe]
- Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. [URL: https://pharmastate.academy/personal-protective-equipment-ppes-safety-guideline/]
- Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7604921/]
- Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
- Occupational exposure limits for therapeutic substances. ResearchGate. [URL: https://www.researchgate.net/publication/233852026_Occupational_exposure_limits_for_therapeutic_substances_Original]
- Prostaglandin d2 Safety Data Sheet. Chemos GmbH & Co.KG. [URL: https://www.chemos.de/import/sdb/sdb_363-24-6_GB_en.pdf]
- Determination of (15R)- and (15S)-15-methylprostaglandin E2 in human plasma... PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3815049/]
- Comparison of Intra-Amniotic (15S)-15-methyl-PGF2 Alpha and Intravaginal Prostaglandin E2... PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9527940/]
- 15(S)-15-methyl Prostaglandin E2 Product Information. Bertin Bioreagent. [URL: https://www.bertin-bioreagent.com/bertin/product/15-s-15-methyl-prostaglandin-e2/14730]
- 15(S)-15-methyl Prostaglandin E2 Product Information. TargetMol. [URL: https://www.targetmol.com/compounds/15(S)-15-methyl-Prostaglandin-E2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. targetmol.com [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. stemcell.com [stemcell.com]
- 5. fishersci.com [fishersci.com]
- 6. Acute toxicity of prostaglandins E2,F2alpha and 15 (S) 15 methyl prostaglandin E2 methyl ester in the baboon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. pharmastate.academy [pharmastate.academy]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
